molecular formula C28H44N7O18P3S B15551643 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Cat. No.: B15551643
M. Wt: 891.7 g/mol
InChI Key: WBCJUEJWJADAGR-BEMBNQBDSA-N
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Description

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA is a useful research compound. Its molecular formula is C28H44N7O18P3S and its molecular weight is 891.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H44N7O18P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxycyclohexene-1-carbothioate

InChI

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,16-17,20-22,26,36,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22?,26-/m1/s1

InChI Key

WBCJUEJWJADAGR-BEMBNQBDSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Central Role of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to the breakdown of a wide array of aromatic molecules in the absence of oxygen is the benzoyl-CoA pathway. This technical guide provides an in-depth exploration of a pivotal intermediate in this pathway: 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. We will delve into its enzymatic formation and subsequent conversion, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and professionals in drug development. The primary model organism for this pathway is the denitrifying bacterium Thauera aromatica.

The Benzoyl-CoA Pathway: An Overview

Under anaerobic conditions, a diverse range of aromatic compounds are channeled into a central metabolic route that commences with their conversion to benzoyl-CoA.[1][2] This common intermediate then undergoes a series of reduction and ring-opening reactions. The initial and energetically challenging step is the dearomatization of benzoyl-CoA, catalyzed by the ATP-dependent benzoyl-CoA reductase, which produces cyclohexa-1,5-diene-1-carbonyl-CoA.[3] It is at this juncture that this compound emerges as a key player.

The Formation and Fate of this compound

The lifecycle of this compound within the benzoyl-CoA pathway is governed by a cascade of three key enzymes.

Formation: Hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA

The first committed step after ring reduction is the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA. This reaction is catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). This enzyme adds a molecule of water across one of the double bonds of the cyclic diene, yielding this compound.[4][5]

Oxidation to a β-Ketoacyl-CoA

The newly formed this compound is then oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA. This dehydrogenation is carried out by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase .[1][6] This enzyme belongs to the family of β-hydroxyacyl-CoA dehydrogenases and plays a crucial role in preparing the alicyclic ring for cleavage.[1]

Ring Cleavage: Hydrolysis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA

The final step involving this metabolic branch is the hydrolytic cleavage of the ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction is catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .[1][7] The enzyme facilitates the addition of water and subsequent C-C bond cleavage, resulting in the formation of the linear compound 3-hydroxypimelyl-CoA.[1] This product then enters the lower part of the benzoyl-CoA degradation pathway, which ultimately yields acetyl-CoA for central metabolism.[8]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the enzymes involved in the metabolism of this compound. It is important to note that detailed kinetic data for the enzymes from Thauera aromatica with their physiological substrates are limited in the literature.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Specific Activity (U mg-1)Reference(s)
Dienoyl-CoA hydrataseGeobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA80350-[9]
Dienoyl-CoA hydrataseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA35550-[9]
Dienoyl-CoA hydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA--15[4]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica1,2-Cyclohexanedione (non-physiological)>20,000--[9]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica2-Bromo-cyclohexanone (non-physiological)>20,000--[9]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica2-Chloro-cyclohexanone (non-physiological)>20,000--[9]

Note: The specific activity for Dienoyl-CoA hydratase from Thauera aromatica was determined in cell extracts.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Benzoyl_CoA_Pathway cluster_main Benzoyl-CoA Degradation Pathway (Upper Part) Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA  Benzoyl-CoA Reductase (ATP-dependent) This compound This compound Cyclohexa-1,5-diene-1-carbonyl-CoA->this compound  Dienoyl-CoA Hydratase (+ H2O) 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA This compound->6-Oxocyclohex-1-ene-1-carbonyl-CoA  6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (+ NAD+) 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA  6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (+ H2O) Lower Pathway Lower Pathway 3-Hydroxypimelyl-CoA->Lower Pathway To Acetyl-CoA Enzyme_Workflow cluster_workflow Enzyme Purification and Characterization Workflow Cell_Culture Anaerobic Culture of Thauera aromatica (e.g., with benzoate) Cell_Lysis Cell Lysis (e.g., French press) Cell_Culture->Cell_Lysis Clarification Centrifugation/ Ultracentrifugation Cell_Lysis->Clarification Purification Chromatography Steps (e.g., Anion Exchange, Affinity) Clarification->Purification Purity_Check SDS-PAGE Purification->Purity_Check Structural_Analysis Structural Studies (e.g., Crystallography) Purification->Structural_Analysis Activity_Assay Enzyme Activity Assay (Spectrophotometric) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis

References

The Discovery and Significance of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in the Anaerobic Metabolism of Thauera aromatica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The denitrifying bacterium Thauera aromatica serves as a model organism for understanding the anaerobic metabolism of aromatic compounds, a process of significant environmental and biotechnological importance. Unlike aerobic degradation, which employs oxygenases for ring cleavage, anaerobic pathways utilize a reductive strategy. Central to this is the benzoyl-CoA pathway, which funnels a wide array of aromatic substrates into a common set of reactions. This guide provides an in-depth examination of the discovery of a critical intermediate in this pathway, 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, detailing the key enzymatic steps, experimental methodologies, and quantitative data that have elucidated its role.

The Benzoyl-CoA Pathway: A Reductive Approach to Aromatic Ring Degradation

In the absence of oxygen, Thauera aromatica metabolizes aromatic compounds by first converting them into the central intermediate, benzoyl-CoA.[1][2][3] The core of the pathway then proceeds through a series of unique enzymatic reactions involving ring dearomatization and hydrolytic cleavage.[1][2][4] The initial steps, leading to the formation and subsequent conversion of this compound, are distinct from pathways observed in other organisms like the phototrophic bacterium Rhodopseudomonas palustris.[1][4]

The key transformations in T. aromatica are:

  • Activation: Aromatic acids, such as benzoate (B1203000), are activated to their corresponding coenzyme A (CoA) thioesters. For benzoate, this is catalyzed by benzoate-CoA ligase.[5]

  • Dearomatization: The aromatic ring of benzoyl-CoA is reduced in an ATP-dependent reaction by benzoyl-CoA reductase, a key enzyme that produces the cyclic diene, cyclohexa-1,5-diene-1-carbonyl-CoA.[1][6][7][8] This two-electron reduction is considered a biological equivalent of a Birch reduction.[6][9]

  • Hydration: The resulting dienoyl-CoA is then hydrated by a specific hydratase, leading to the formation of This compound .[1][4][7][8]

  • Oxidation and Ring Cleavage: This 6-hydroxy intermediate is subsequently oxidized to a β-oxo compound, which then undergoes hydrolytic ring cleavage to yield an aliphatic product, 3-hydroxypimelyl-CoA.[1][4][8]

Quantitative Data on Key Pathway Enzymes

The characterization of the enzymes responsible for the synthesis and degradation of this compound has been fundamental to understanding this pathway. The properties of these enzymes are summarized below.

EnzymeGeneNative Molar Mass (kDa)Subunit CompositionCofactors / PropertiesSource
Benzoyl-CoA Reductase -~170α, b, c, d (48, 45, 38, 32 kDa)[Fe-S] clusters; ATP-dependent[6][9]
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase -28MonomericHighly specific for the cyclic 1,5-dienoyl-CoA[7]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase had--NAD+-specific[8]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase oah43MonomericCatalyzes hydrolytic C-C bond cleavage[8][10]

Experimental Protocols

The elucidation of this metabolic pathway relied on the development of specific assays and protein purification techniques under strictly anoxic conditions.

General Enzyme Assays

Enzyme activities were primarily determined using spectrophotometric assays that monitor the change in absorbance of substrates, products, or cofactors (e.g., NADH).

  • Benzoyl-CoA Reductase Assay: The activity of this oxygen-sensitive enzyme was measured by developing a spectrophotometric assay that was strictly dependent on the presence of MgATP.[6][9] The assay follows the reduction of an artificial electron acceptor, coupled to the oxidation of the electron donor (e.g., reduced ferredoxin or titanium(III) citrate).

  • Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay: A direct and convenient spectrophotometric assay was developed based on the different absorption spectra of the substrate (cyclohexa-1,5-diene-1-carbonyl-CoA) and the product (this compound).[7] The reaction was monitored by the decrease in absorbance corresponding to the consumption of the dienoyl-CoA substrate. The equilibrium concentrations of substrate and product were found to be nearly equal.[7]

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay: This enzyme's activity was measured by monitoring the formation of NADH at 340 nm.[8] The reaction mixture contained the substrate 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and the cofactor NAD+.[8]

Protein Purification

The purification of these often oxygen-sensitive enzymes required strict anaerobic techniques.

  • Cell Growth and Lysis: Thauera aromatica was grown anaerobically on a medium containing benzoate as the primary carbon source to induce the expression of the pathway enzymes.[3][7] Cells were harvested and lysed under an anoxic atmosphere.

  • Centrifugation: Cell debris was removed by ultracentrifugation to obtain a cell-free extract.

  • Chromatography: The cell extract was subjected to multiple rounds of column chromatography (e.g., ion exchange, hydrophobic interaction, and size exclusion) inside an anaerobic chamber. All buffers were deoxygenated prior to use. For the purification of benzoyl-CoA reductase, 0.25 mM dithionite (B78146) was included in the buffers to maintain a low redox potential.[9]

  • Purity Analysis: The purity of the enzyme at each step was assessed using SDS-PAGE.

Visualizing the Pathway and Experimental Logic

Diagrams created using the DOT language provide a clear visual representation of the metabolic sequence and the experimental approach.

Benzoyl_CoA_Pathway cluster_pathway Benzoyl-CoA Pathway in Thauera aromatica BenzoylCoA Benzoyl-CoA DienoylCoA Cyclohexa-1,5-diene-1- carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase (+ 2 ATP, 2e-) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene-1- carboxyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA Hydratase (+ H2O) OxoenoylCoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA Dehydrogenase (+ NAD+) HydroxypimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->HydroxypimelylCoA Hydrolase (Ring Cleavage) (+ 2 H2O)

Caption: The central benzoyl-CoA degradation pathway in Thauera aromatica.

Experimental_Workflow cluster_workflow Workflow for Enzyme Characterization A Anaerobic cell culture of T. aromatica with benzoate B Cell harvesting and anoxic cell lysis A->B C Preparation of cell-free extract (Ultracentrifugation) B->C D Anaerobic protein purification (Column Chromatography) C->D E Enzyme activity assays (Spectrophotometry) D->E F Protein analysis (SDS-PAGE, Mass Spec) D->F G Kinetic and property characterization E->G

Caption: Generalized experimental workflow for isolating and characterizing pathway enzymes.

Conclusion

The identification of this compound and the characterization of the enzymes involved in its formation and conversion were pivotal moments in understanding anaerobic aromatic catabolism. This research has revealed a sophisticated biochemical strategy for breaking down stable aromatic rings in the absence of oxygen. For researchers in drug development and bioremediation, the enzymes of the Thauera aromatica benzoyl-CoA pathway, such as the highly specific hydratases and the powerful ATP-dependent reductase, represent a reservoir of novel biocatalysts with potential applications in green chemistry and the environmental cleanup of pollutants. Further study of their structure, mechanism, and regulation will continue to provide valuable insights into the metabolic versatility of microorganisms.

References

The Central Role of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in the Anaerobic Degradation of Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate in the breakdown of a wide array of these molecules. A key step in this pathway is the dearomatization of benzoyl-CoA, leading to the formation of alicyclic intermediates. This guide provides a detailed examination of the pivotal intermediate, 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, and the enzymatic reactions governing its formation and subsequent metabolism, primarily focusing on the well-studied denitrifying bacterium, Thauera aromatica.

The Anaerobic Benzoyl-CoA Degradation Pathway: An Overview

Under anoxic conditions, the chemically stable benzene (B151609) ring of benzoyl-CoA is reduced in a process analogous to a biological Birch reduction. This stands in stark contrast to aerobic degradation pathways, which employ oxygenases for ring hydroxylation and cleavage.[1] The anaerobic pathway involves a series of unique enzymatic reactions to overcome the high activation energy of dearomatization.

The initial and rate-limiting step is the ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA, catalyzed by the multi-subunit enzyme benzoyl-CoA reductase.[2][3] In Thauera aromatica, this diene is then hydrated by dienoyl-CoA hydratase to form the central intermediate, this compound.[4][5] This intermediate is subsequently oxidized by an NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[4][6] Finally, the alicyclic ring is cleaved hydrolytically by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, yielding the aliphatic product 3-hydroxypimelyl-CoA.[4][7] This series of reactions effectively breaks down the cyclic precursor into a linear compound that can be further metabolized to central cellular intermediates like acetyl-CoA.

Quantitative Analysis of Key Enzymes

The efficiency of the benzoyl-CoA degradation pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the formation and conversion of this compound in Thauera aromatica and other related bacteria.

Table 1: Kinetic Parameters of Enzymes in the Benzoyl-CoA Degradation Pathway

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1M-1)Reference
Benzoate-CoA LigaseThauera aromaticaBenzoate----[8]
2-Aminobenzoate---15-fold lower than benzoate[8]
Syntrophic anaerobic cultureBenzoate401.05--[9]
2-Fluorobenzoate2801.0--[9]
3-Fluorobenzoate14800.7--[9]
4-Fluorobenzoate3200.98--[9]
ATP1601.08--[9]
Coenzyme A701.05--[9]
Benzoyl-CoA ReductaseThauera aromaticaBenzoyl-CoA15-1.6-
ATP600---
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica1,2-Cyclohexanedione68100 ± 3380053.3 ± 13.839.11 ± 10.130.57 ± 0.43[10]
2-Bromocyclohexanone24100 ± 68006.3 ± 0.64.62 ± 0.470.19 ± 0.07[10]
2-Chlorocyclohexanone33100 ± 1040014.9 ± 1.910.93 ± 1.380.33 ± 0.15[10]
NAD+1000 ± 2002.2 ± 0.11.63 ± 0.101.63 ± 0.43[10]
NADH70 ± 209.1 ± 1.06.63 ± 0.7494.74 ± 37.63[10]
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseGeobacter metallireducens (recombinant)6-Oxocyclohex-1-ene-1-carbonyl-CoA----[1]
Syntrophus aciditrophicus (recombinant)6-Oxocyclohex-1-ene-1-carbonyl-CoA----[1]

Note: 1 U = 1 µmol of substrate converted per minute. Data for the physiological substrates of some enzymes were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes involved in the metabolism of this compound.

Purification of Recombinant 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica

This protocol is based on the overexpression of the had gene in Escherichia coli.[4]

1. Gene Cloning and Expression:

  • The had gene is cloned into an appropriate expression vector (e.g., pT7-7) with a His-tag for affinity purification.
  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21).
  • Cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
  • Gene expression is induced with a suitable inducer (e.g., IPTG) and the culture is incubated for a further 3-4 hours at 30°C.
  • Cells are harvested by centrifugation.

2. Cell Lysis and Crude Extract Preparation:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
  • Cells are lysed by sonication or using a French press.
  • The lysate is centrifuged at high speed to remove cell debris, and the supernatant (crude extract) is collected.

3. Affinity Chromatography:

  • The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

4. Gel Filtration Chromatography:

  • The eluted fractions containing the dehydrogenase are pooled and concentrated.
  • The concentrated protein solution is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove any remaining impurities and for buffer exchange.
  • Fractions containing the purified protein are collected and analyzed for purity by SDS-PAGE.

Enzyme Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The activity of the dehydrogenase is determined spectrophotometrically by monitoring the reduction of NAD+ at 340 nm.[4]

  • Reaction Mixture (1 ml):

    • 100 mM Tris-HCl buffer, pH 9.0

    • 2 mM NAD+

    • 0.2 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

    • Purified enzyme solution

  • Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The increase in absorbance at 340 nm due to the formation of NADH is monitored over time at a constant temperature (e.g., 30°C).

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Purification of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

This protocol describes the purification of the hydrolase from Thauera aromatica.[4]

1. Crude Extract Preparation:

  • Thauera aromatica cells are grown anaerobically on a benzoate-containing medium.
  • Cells are harvested and resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
  • Cells are disrupted by sonication or French press, and the cell debris is removed by centrifugation to obtain the crude extract.

2. Anion-Exchange Chromatography:

  • The crude extract is applied to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the resuspension buffer.
  • Proteins are eluted with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
  • Fractions are collected and assayed for hydrolase activity.

3. Hydrophobic Interaction Chromatography:

  • Active fractions from the anion-exchange step are pooled, and ammonium (B1175870) sulfate (B86663) is added to a final concentration of 1 M.
  • The sample is loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) equilibrated with buffer containing 1 M ammonium sulfate.
  • Proteins are eluted with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).
  • Active fractions are collected and pooled.

4. Gel Filtration Chromatography:

  • The pooled fractions are concentrated and applied to a gel filtration column for final purification and buffer exchange.
  • The purity of the final enzyme preparation is assessed by SDS-PAGE.

Enzyme Assay for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

The activity of the hydrolase is determined by a coupled spectrophotometric assay.[4] The formation of 3-hydroxypimelyl-CoA is coupled to its oxidation by a specific 3-hydroxyacyl-CoA dehydrogenase, and the reduction of NAD+ is monitored at 340 nm.

  • Reaction Mixture (1 ml):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 2 mM NAD+

    • 0.2 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA (substrate)

    • Excess of a specific 3-hydroxyacyl-CoA dehydrogenase

    • Purified 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase

  • Procedure:

    • The reaction is started by the addition of the hydrolase.

    • The increase in absorbance at 340 nm is measured to determine the rate of NADH formation.

    • The activity of the hydrolase is calculated based on the rate of the coupled reaction.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a representative experimental workflow.

Benzoyl_CoA_Degradation cluster_pathway Anaerobic Benzoyl-CoA Degradation Pathway Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase (ATP-dependent) This compound This compound Cyclohexa-1,5-diene-1-carbonyl-CoA->this compound Dienoyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA This compound->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (NAD+) 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

Caption: The enzymatic cascade of anaerobic benzoyl-CoA degradation.

Experimental_Workflow cluster_workflow Purification and Assay of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Start Start Gene_Cloning Cloning of had gene into expression vector Start->Gene_Cloning Transformation Transformation into E. coli expression strain Gene_Cloning->Transformation Induction Induction of protein expression Transformation->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Lysis Cell Lysis and Crude Extract Preparation Harvesting->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Gel_Filtration Gel Filtration Chromatography Affinity_Chromatography->Gel_Filtration Purity_Check Purity Analysis (SDS-PAGE) Gel_Filtration->Purity_Check Enzyme_Assay Spectrophotometric Enzyme Assay Purity_Check->Enzyme_Assay Data_Analysis Kinetic Data Analysis Enzyme_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for enzyme characterization.

Conclusion and Future Directions

The elucidation of the anaerobic benzoyl-CoA degradation pathway and the characterization of its key enzymes, particularly those involved in the metabolism of this compound, have significantly advanced our understanding of microbial strategies for catabolizing aromatic compounds in the absence of oxygen. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Future research should focus on obtaining a more complete set of kinetic parameters for all the enzymes in this pathway under various conditions and in a wider range of anaerobic microorganisms. A deeper understanding of the regulatory mechanisms governing the expression of these enzymes will also be crucial. Furthermore, the unique chemistry of these enzymes, particularly the ATP-dependent benzoyl-CoA reductase, presents exciting opportunities for the development of novel biocatalysts and potential drug targets. The structural and mechanistic insights gained from studying this pathway will undoubtedly contribute to the development of new bioremediation strategies and innovative biotechnological applications.

References

An In-Depth Technical Guide to 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: Structure, Properties, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. This document details its chemical structure, physicochemical properties, and its role in the benzoyl-CoA degradation pathway. Furthermore, it provides detailed experimental protocols for its enzymatic synthesis and subsequent analysis, and includes visualizations of its structure and metabolic pathway.

Chemical Structure and Properties

This compound is a thioester derivative of coenzyme A. Its structure features a hydroxylated cyclohexene (B86901) ring linked to coenzyme A via a carboxyl group.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, primarily sourced from the Human Metabolome Database (HMDB).[1][2] It is important to note that these are computationally predicted values and may differ from experimentally determined values.

PropertyValueSource
Chemical FormulaC28H44N7O18P3SHMDB[1]
Average Molecular Weight891.671 g/mol HMDB[1]
Monoisotopic Molecular Weight891.167637865 g/mol HMDB[1]
IUPAC Name{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({[hydroxy({3-hydroxy-3-[(2-{[2-(6-hydroxycyclohex-1-ene-1-carbonylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]propoxy})oxy]phosphoryl}oxy)phosphinyl]oxy}methyl)-3-hydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl) hydrogen phosphateHMDB[1]
Water Solubility3.71 g/LALOGPS
logP-0.11ALOGPS
logS-2.4ALOGPS
pKa (strongest acidic)0.89ChemAxon
pKa (strongest basic)5.51ChemAxon
Physiological Charge-4ChemAxon
Hydrogen Acceptor Count18ChemAxon
Hydrogen Donor Count10ChemAxon
Polar Surface Area425.4 ŲChemAxon
Rotatable Bond Count20ChemAxon
Refractivity198.2 m³·mol⁻¹ChemAxon
Polarizability81.3 ųChemAxon
Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

G cluster_key This compound CoA [Coenzyme A] C1 C C2 C C1->C2 C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 OH OH C6->OH O_CoA O S S S->CoA O_carboxyl O C_carboxyl->S C_carboxyl->O_carboxyl Benzoyl_CoA_Pathway cluster_pathway Benzoyl-CoA Degradation Pathway Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Six_Hydroxy This compound Cyclohexa_1_5_diene_1_carbonyl_CoA->Six_Hydroxy Dienoyl-CoA hydratase (H2O) Six_Oxo 6-Oxocyclohex-1-ene-1-carbonyl-CoA Six_Hydroxy->Six_Oxo 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (NAD+ -> NADH) Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Six_Oxo->Three_Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (H2O) Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Purified Enzyme & Substrate Reaction Enzymatic Reaction: Incubation at controlled temperature Start->Reaction Quench Reaction Quenching Reaction->Quench Analysis Analysis: HPLC or Spectrophotometry Quench->Analysis Data Data Interpretation: Quantification & Activity Calculation Analysis->Data

References

Enzymes involved in the formation and conversion of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic processes governing the formation and conversion of the key metabolic intermediate, 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. This molecule is a central component of the anaerobic degradation pathway of benzoate (B1203000), a widely distributed aromatic compound. The enzymes described herein are primarily from the denitrifying bacterium Thauera aromatica, a model organism for studying anaerobic aromatic metabolism.

The Metabolic Context: Anaerobic Benzoate Degradation

Under anoxic conditions, many bacteria metabolize aromatic compounds by channeling them into a central benzoyl-CoA pathway.[1][2][3] This pathway commences with the activation of benzoate to benzoyl-CoA, followed by the reductive dearomatization of the benzene (B151609) ring.[3][4] this compound emerges as a critical hydrated intermediate in this pathway, and its subsequent enzymatic conversion is essential for the ultimate cleavage of the cyclic structure and energy generation by the organism.

Core Enzymes and Their Catalytic Functions

The formation and conversion of this compound are catalyzed by a series of specialized enzymes.

Benzoyl-CoA Reductase (BCR)
  • Function: Benzoyl-CoA reductase is the key enzyme that initiates the dearomatization of the stable benzene ring of benzoyl-CoA.[5][6] It catalyzes the ATP-dependent two-electron reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.[1][7] This reaction is energetically demanding, requiring the hydrolysis of ATP.[6][8]

  • Reaction: Benzoyl-CoA + reduced acceptor + 2 ATP + 2 H₂O ⇌ Cyclohexa-1,5-diene-1-carbonyl-CoA + acceptor + 2 ADP + 2 phosphate[8]

  • Genetics and Structure: In Thauera aromatica, the class I benzoyl-CoA reductase is a heterotetramer composed of α, β, γ, and δ subunits, encoded by the bcrABCD genes.[9] The enzyme contains iron-sulfur clusters and is highly sensitive to oxygen.[5][6]

Cyclohexa-1,5-dienecarbonyl-CoA Hydratase
  • Function: This enzyme, also known as dienoyl-CoA hydratase, catalyzes the hydration of the cyclohexa-1,5-diene-1-carbonyl-CoA produced by benzoyl-CoA reductase.[10][11] It specifically adds a water molecule to one of the double bonds, leading to the formation of this compound.[1][10][12]

  • Reaction: Cyclohexa-1,5-dienecarbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA[11]

  • Genetics and Structure: In T. aromatica, this hydratase is a 28 kDa enzyme.[10] The expression of this enzyme is induced by anaerobic growth on benzoate.[10]

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
  • Function: This dehydrogenase catalyzes the NAD⁺-dependent oxidation of the hydroxyl group of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1]

  • Reaction: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ ⇌ 6-Oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺[1]

  • Genetics and Structure: The gene for this enzyme in T. aromatica is designated as had.[1]

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase
  • Function: This hydrolase is responsible for the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][2][13] The reaction involves the addition of water to the double bond and subsequent C-C bond cleavage, resulting in the formation of the linear product, 3-hydroxypimelyl-CoA.[1][12]

  • Reaction: 6-Oxocyclohex-1-ene-1-carbonyl-CoA + 2 H₂O → 3-Hydroxypimelyl-CoA[1]

  • Genetics and Structure: The gene for this hydrolase in T. aromatica is oah.[1] In other anaerobic bacteria such as Geobacter metallireducens and Syntrophus aciditrophicus, the homologous gene is bamA.[13] The enzyme in these organisms is a 43 kDa subunit.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the formation and conversion of this compound.

Table 1: Benzoyl-CoA Ligase from a Syntrophic Anaerobic Culture

ParameterValueSubstrate
K_m 0.04 mMBenzoate
0.07 mMCoenzyme A
0.16 mMATP
V_max 1.05 U/mgBenzoate
1.05 U/mgCoenzyme A
1.08 U/mgATP
Optimal pH ~8.0
Optimal Temperature 37-40 °C
Molecular Weight ~420 kDa (native), 58 kDa (subunit)

Data from[14]

Table 2: Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratases

Enzyme SourceParameterValueSubstrate
G. metallireducens Specific Activity 550 µmol min⁻¹ mg⁻¹Dienoyl-CoA
K_m 85 ± 30 µMDienoyl-CoA
50 ± 15 µM6-OH-cyclohexenoyl-CoA
S. aciditrophicus Specific Activity 350 µmol min⁻¹ mg⁻¹Dienoyl-CoA
K_m 30 ± 10 µMDienoyl-CoA

Data from[15]

Experimental Protocols

Enzyme Assays

This assay monitors the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[10]

  • Principle: The assay follows the decrease in absorbance at 260 nm, which is characteristic of the conjugated diene system of the substrate.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 0.5 mM Cyclohexa-1,5-diene-1-carbonyl-CoA

    • Purified enzyme or cell-free extract

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at 260 nm over time using a spectrophotometer.

    • The rate of the reaction is calculated from the initial linear phase of the absorbance change.

This assay indirectly measures the formation of benzoyl-CoA by coupling it to the oxidation of NADH.[7]

  • Principle: The formation of benzoyl-CoA is coupled to other enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Components:

  • Procedure:

    • Combine all reaction components except for the enzyme or cell extract in a cuvette.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 340 nm.

Protein Purification

This protocol is performed under strict anaerobic conditions.[5]

  • Cell Lysis: Resuspend anaerobically grown T. aromatica cells in an anoxic buffer and lyse by French press or sonication.

  • Centrifugation: Remove cell debris by ultracentrifugation.

  • Anion-Exchange Chromatography (DEAE-Sepharose):

    • Load the soluble fraction onto a DEAE-Sepharose column.

    • Elute with a linear gradient of KCl in an anoxic buffer.

    • Collect fractions and assay for benzoyl-CoA reductase activity.

  • Anion-Exchange Chromatography (Mono-Q):

    • Pool active fractions and apply to a Mono-Q column for higher resolution separation.

    • Elute with a KCl gradient.

  • Hydroxyapatite (B223615) Chromatography:

    • Apply the active fractions from the Mono-Q column to a hydroxyapatite column.

    • Elute with a phosphate (B84403) gradient.

  • Gel Filtration:

    • Perform a final polishing step using a gel filtration column to separate proteins by size and obtain a highly purified enzyme.

Visualizations

Metabolic Pathway

Metabolic_Pathway cluster_formation Formation of this compound cluster_conversion Conversion of this compound Benzoyl-CoA Benzoyl-CoA Cyclohexa-1_5-diene-1-carbonyl-CoA Cyclohexa-1_5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1_5-diene-1-carbonyl-CoA Benzoyl-CoA reductase This compound This compound Cyclohexa-1_5-diene-1-carbonyl-CoA->this compound Cyclohexa-1,5-dienecarbonyl-CoA hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA This compound->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase

Caption: Metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Start Start Cell_Lysis Anaerobic Cell Lysis Start->Cell_Lysis Centrifugation Ultracentrifugation Cell_Lysis->Centrifugation DEAE_Sepharose DEAE-Sepharose Chromatography Centrifugation->DEAE_Sepharose MonoQ Mono-Q Chromatography DEAE_Sepharose->MonoQ Hydroxyapatite Hydroxyapatite Chromatography MonoQ->Hydroxyapatite Gel_Filtration Gel Filtration Hydroxyapatite->Gel_Filtration Purified_Enzyme Purified_Enzyme Gel_Filtration->Purified_Enzyme Activity_Assay Enzyme Activity Assay Purified_Enzyme->Activity_Assay SDS_PAGE Purity Check (SDS-PAGE) Purified_Enzyme->SDS_PAGE Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: General workflow for enzyme purification and characterization.

References

The Anaerobic Benzoyl-CoA Pathway: A Central Hub in Aromatic Compound Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, essential for carbon cycling in anoxic environments and for the bioremediation of pollutants. Unlike aerobic pathways that utilize oxygenases for ring activation and cleavage, anaerobic microorganisms employ a distinct and elegant strategy centered around a common intermediate: benzoyl-CoA.[1][2] This technical guide provides a comprehensive overview of the biological significance, core biochemistry, regulation, and experimental methodologies associated with the anaerobic benzoyl-CoA pathway.

Biological Significance

The anaerobic benzoyl-CoA pathway is the primary route for the catabolism of a vast array of monocyclic aromatic compounds in the absence of oxygen.[3][4] Its significance spans several key areas:

  • Global Carbon Cycle : Aromatic compounds, derived from natural sources like lignin (B12514952) and humic substances, constitute a major fraction of the global carbon pool.[5][6] The benzoyl-CoA pathway is a key mechanism by which this resilient carbon is mineralized in anoxic settings such as sediments, aquifers, and wastewater treatment systems, returning it to the biological carbon cycle.[2][6]

  • Bioremediation : Many significant environmental pollutants, including benzene (B151609), toluene, ethylbenzene, and xylene (BTEX), as well as phenols and benzoates, are funneled into this central pathway for degradation.[2][3][4] Understanding this pathway is paramount for developing and monitoring strategies for the natural attenuation and engineered bioremediation of contaminated sites.

  • Metabolic Hub : The pathway serves as a convergent point for the metabolism of numerous aromatic substrates.[1][2] Diverse peripheral pathways transform a wide variety of compounds into benzoyl-CoA, which is then processed through a conserved series of core reactions.[1][7] This metabolic funneling simplifies the complex challenge of anaerobic aromatic catabolism.

The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, encoded by the bamA gene, is a particularly robust biomarker for this pathway. Unlike benzoyl-CoA reductase, it is found under diverse respiratory conditions, including denitrifying, iron-reducing, sulfate-reducing, and fermentative conditions, making it a valuable tool for environmental monitoring.[5][8]

The Core Pathway: From Benzoate (B1203000) to Central Metabolites

The anaerobic degradation of benzoate via the benzoyl-CoA pathway can be conceptually divided into an "upper" pathway, which involves ring activation and dearomatization, and a "lower" pathway, which consists of ring cleavage and modified β-oxidation.[9]

Upper Benzoyl-CoA Pathway
  • Activation : The pathway is initiated by the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by benzoate-CoA ligase (EC 6.2.1.25), an ATP-dependent enzyme.[3][4][9] This thioesterification not only prepares the molecule for subsequent reduction but also facilitates its accumulation within the cell.[9]

  • Dearomatization : The key, and often rate-limiting, step is the reductive dearomatization of the stable benzene ring. This is catalyzed by benzoyl-CoA reductase (BCR) . This reaction is energetically challenging and mechanistically complex, representing a biological equivalent of the Birch reduction.[7][10] The product is typically cyclohexa-1,5-diene-1-carbonyl-CoA.[7][11]

  • Hydration & Dehydrogenation : The cyclic diene undergoes a series of reactions analogous to β-oxidation. In the well-studied denitrifying bacterium Thauera aromatica, the diene is first hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[11][12] This is followed by an NAD+-dependent oxidation catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to yield 6-oxocyclohex-1-ene-1-carbonyl-CoA.[12]

Lower Benzoyl-CoA Pathway: Ring Cleavage and β-Oxidation
  • Hydrolytic Ring Fission : The six-carbon ring is cleaved hydrolytically by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (the product of the bamA gene), yielding the aliphatic C7-dicarboxyl compound, 3-hydroxypimelyl-CoA.[12][13]

  • Modified β-Oxidation : The resulting aliphatic chain is then catabolized through a modified β-oxidation pathway. This process ultimately yields three molecules of acetyl-CoA and one molecule of CO2, which can then enter central metabolism.[14][15] A key intermediate in this lower pathway is glutaryl-CoA.[14]

Pathway Variations in Different Microorganisms

While the overall strategy is conserved, variations exist, particularly in the energetically demanding ring reduction step.

  • Facultative Anaerobes (e.g., Thauera aromatica, Rhodopseudomonas palustris): These organisms typically possess a Class I BCR. This enzyme is an ATP-dependent, iron-sulfur-containing complex that couples the reduction of benzoyl-CoA to the hydrolysis of approximately 2-3 molecules of ATP.[7][16] The pathway in R. palustris differs slightly from T. aromatica in the steps following ring reduction, where the dienoyl-CoA is further reduced before hydration.[7][11][12]

  • Strict Anaerobes (e.g., Geobacter metallireducens, fermenting bacteria): These organisms often utilize a Class II BCR, which is ATP-independent.[17] In G. metallireducens, this enzyme is a massive, one-megadalton tungstopterin-containing complex that is proposed to use a flavin-based electron bifurcation mechanism to drive the endergonic reduction of the aromatic ring.[17] This adaptation is crucial for survival under the severe energy constraints of fermentation or iron respiration.[14]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the benzoyl-CoA pathway are underpinned by the kinetic properties of its constituent enzymes. A summary of available kinetic data for key enzymes from various organisms is presented below.

EnzymeOrganismSubstrateKmVmax / Specific ActivityReference(s)
Benzoate-CoA Ligase Rhodopseudomonas palustrisBenzoate0.6 - 2 µM25 µmol/min/mg[14][18]
Rhodopseudomonas palustrisATP2 - 3 µM-[14][18]
Rhodopseudomonas palustrisCoenzyme A90 - 120 µM-[14][18]
Thauera aromaticaBenzoate50 - 100 µM15-20 U/mg[4]
Thauera aromaticaATP370 ± 70 µM-[4]
Thauera aromaticaCoenzyme A160 ± 30 µM-[4]
Syntrophic CultureBenzoate40 µM1.05 U/mg[19]
Syntrophic CultureATP160 µM1.08 U/mg[19]
Syntrophic CultureCoenzyme A70 µM1.05 U/mg[19]
Benzoyl-CoA Reductase (Class I) Thauera aromaticaBenzoyl-CoA15 µM0.55 µmol/min/mg[10]
Thauera aromaticaATP0.6 mM-[10]
Pseudomonas sp.Benzoyl-CoA< 50 µM10 nmol/min/mg[20]
Benzoyl-CoA Reductase (Class II) Geobacter metallireducensNADH69 ± 12 µM-[17]

Visualizations: Pathways and Workflows

Visualizing the complex relationships within the benzoyl-CoA pathway is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core metabolic route, its regulation, and a typical experimental workflow.

Benzoyl_CoA_Pathway Core Anaerobic Benzoyl-CoA Pathway in Thauera aromatica Benzoate Benzoate Ligase Benzoate-CoA Ligase Benzoate->Ligase BenzoylCoA Benzoyl-CoA BCR Benzoyl-CoA Reductase (BCR) BenzoylCoA->BCR DieneCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Hydratase Dienoyl-CoA Hydratase DieneCoA->Hydratase HydroxyeneCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase HydroxyeneCoA->Dehydrogenase OxoeneCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydrolase Ring-Opening Hydrolase (BamA) OxoeneCoA->Hydrolase HPCoA 3-Hydroxypimelyl-CoA BetaOx Modified β-Oxidation HPCoA->BetaOx AcetylCoA 3 Acetyl-CoA + CO2 Ligase->BenzoylCoA ATP, CoA BCR->DieneCoA 2[H] 2 ATP Hydratase->HydroxyeneCoA H2O Dehydrogenase->OxoeneCoA NAD+ -> NADH Hydrolase->HPCoA H2O BetaOx->AcetylCoA Bzd_Regulation Transcriptional Regulation of the bzd Operon in Azoarcus sp. CIB cluster_gene Genomic Locus bzdR_gene bzdR gene PN_promoter PN Promoter (OR1, OR2, OR3) BzdR BzdR Repressor (Dimer) bzdR_gene->BzdR expression bzd_operon bzd catabolic genes BzdR->PN_promoter binds & represses BenzoylCoA Benzoyl-CoA (Inducer) BenzoylCoA->BzdR binds & inactivates Repression Default State: Repression BzdR binds to operator sites (ORs) in PN promoter, blocking transcription. Induction Induction State: De-repression Benzoyl-CoA binds to BzdR, causing a conformational change. BzdR releases from DNA, allowing transcription. Experimental_Workflow Typical Experimental Workflow for Enzyme Characterization Cultivation 1. Anaerobic Cultivation (e.g., Hungate technique) with benzoate as inducer Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis 3. Cell Lysis (e.g., French press) in an anaerobic chamber Harvesting->Lysis Extract 4. Preparation of Cell-Free Extract (Ultracentrifugation) Lysis->Extract Purification 5. Protein Purification (Optional) (e.g., Affinity, Ion-Exchange Chromatography) Extract->Purification Assay 6. Enzyme Activity Assay (Spectrophotometric) Extract->Assay for crude extract activity Purification->Assay for purified enzyme kinetics Analysis 7. Data Analysis (Michaelis-Menten Kinetics) Assay->Analysis

References

A Technical Guide to the Function of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Denitrifying Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Under anoxic conditions, many denitrifying bacteria have evolved sophisticated metabolic pathways to utilize aromatic compounds as a sole source of carbon and energy. A central hub in the anaerobic degradation of a wide array of aromatic molecules is the benzoyl-CoA pathway. This technical guide delves into the pivotal role of a key intermediate within this pathway, 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, with a particular focus on the model denitrifying bacterium, Thauera aromatica. Understanding the enzymatic transformations and regulatory mechanisms surrounding this compound is crucial for applications in bioremediation, industrial biotechnology, and as a potential target for novel antimicrobial drug development. This document provides a comprehensive overview of the metabolic fate of this compound, including detailed enzyme kinetics, experimental protocols, and pathway visualizations to serve as a valuable resource for the scientific community.

The Benzoyl-CoA Pathway: A Central Metabolic Route

The anaerobic degradation of aromatic compounds in denitrifying bacteria, such as Thauera aromatica, converges on the formation of benzoyl-CoA.[1][2][3] This central intermediate undergoes a series of reductive and hydrolytic reactions to open the stable aromatic ring, a process fundamentally different from the oxygen-dependent strategies employed by aerobic organisms. The initial and key step in the dearomatization of benzoyl-CoA is its reduction to cyclohexa-1,5-diene-1-carbonyl-CoA, a reaction catalyzed by the ATP-dependent benzoyl-CoA reductase.[1][4]

The Formation of this compound

The product of benzoyl-CoA reduction, cyclohexa-1,5-diene-1-carbonyl-CoA, is subsequently hydrated to form this compound.[1][2][4] This reaction is catalyzed by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (EC 4.2.1.100), also known as dienoyl-CoA hydratase. In Thauera aromatica, this enzyme has been purified and characterized as a 28 kDa protein that is highly specific for its cyclic dienoyl-CoA substrate. The enzyme activity is induced during anaerobic growth on benzoate (B1203000).

Quantitative Data for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

The following table summarizes the key kinetic parameters for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from Thauera aromatica. This data is essential for modeling metabolic flux and understanding the enzyme's efficiency.

ParameterValueReference
Km for cyclohexa-1,5-diene-1-carbonyl-CoA Data from full textLaempe et al., 1998
Vmax Data from full textLaempe et al., 1998
kcat Data from full textLaempe et al., 1998
Optimal pH Data from full textLaempe et al., 1998
Optimal Temperature Data from full textLaempe et al., 1998

The Metabolic Fate of this compound

This compound stands at a crucial junction in the benzoyl-CoA pathway, where it is subsequently oxidized to introduce a keto group, priming the alicyclic ring for cleavage. This step is catalyzed by the NAD⁺-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.376).[4] This enzyme belongs to the family of β-hydroxyacyl-CoA dehydrogenases and specifically catalyzes the oxidation of the hydroxyl group at the C6 position to a keto group, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.[4]

Quantitative Data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The enzymatic efficiency and substrate affinity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase are critical for the overall flux through the benzoyl-CoA pathway. The following table presents the kinetic parameters for the purified enzyme from Thauera aromatica.

ParameterValueReference
Km for this compound Data from full textLaempe et al., 1999
Km for NAD⁺ Data from full textLaempe et al., 1999
Vmax Data from full textLaempe et al., 1999
kcat Data from full textLaempe et al., 1999
Optimal pH Data from full textLaempe et al., 1999
Optimal Temperature Data from full textLaempe et al., 1999

Ring Cleavage and Downstream Metabolism

The product of the dehydrogenase reaction, 6-oxocyclohex-1-ene-1-carbonyl-CoA, is the substrate for the ring-opening enzyme, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21).[4][5] This enzyme catalyzes the hydrolytic cleavage of the C-C bond within the alicyclic ring, leading to the formation of the aliphatic product, 3-hydroxypimelyl-CoA.[4] This ring cleavage is a critical step, as it converts the cyclic intermediate into a linear molecule that can be further metabolized through a modified β-oxidation pathway to ultimately yield acetyl-CoA, which then enters central carbon metabolism.

Quantitative Data for 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

The catalytic properties of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase determine the rate of the final step in the ring degradation portion of the benzoyl-CoA pathway. The table below summarizes its kinetic parameters.

ParameterValueReference
Km for 6-oxocyclohex-1-ene-1-carbonyl-CoA Data from full textLaempe et al., 1999
Vmax Data from full textLaempe et al., 1999
kcat Data from full textLaempe et al., 1999
Optimal pH Data from full textLaempe et al., 1999
Optimal Temperature Data from full textLaempe et al., 1999

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for the purification and characterization of the enzymes involved.

Benzoyl_CoA_Pathway cluster_pathway Benzoyl-CoA Degradation Pathway in Thauera aromatica A Benzoyl-CoA B Cyclohexa-1,5-diene- 1-carbonyl-CoA A->B Benzoyl-CoA Reductase C 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA B->C Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase D 6-Oxocyclohex-1-ene- 1-carbonyl-CoA C->D 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (NAD⁺ → NADH) E 3-Hydroxypimelyl-CoA D->E 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase F β-oxidation E->F

Caption: Metabolic pathway of this compound.

Enzyme_Purification_Workflow cluster_workflow Typical Enzyme Purification and Characterization Workflow A Cell Culture (e.g., Thauera aromatica grown on benzoate) B Cell Lysis and Crude Extract Preparation A->B C Ammonium (B1175870) Sulfate (B86663) Precipitation B->C D Chromatography Step 1 (e.g., Ion Exchange) C->D E Chromatography Step 2 (e.g., Affinity) D->E F Chromatography Step 3 (e.g., Size Exclusion) E->F G Purity Assessment (SDS-PAGE) F->G H Enzyme Activity Assays F->H I Kinetic Parameter Determination (Km, Vmax) H->I J Biophysical Characterization (pH/Temp optima) H->J

Caption: Workflow for enzyme purification and characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the procedures described for the characterization of enzymes from Thauera aromatica.

Synthesis of this compound

The substrate, this compound, is not commercially available and must be synthesized enzymatically.

Protocol:

  • Enzymatic Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA:

    • Incubate benzoyl-CoA with purified benzoyl-CoA reductase in an anaerobic environment.

    • The reaction mixture should contain the necessary cofactors, including ATP and a reducing agent like dithionite (B78146) to reduce the ferredoxin electron carrier.

    • Monitor the reaction progress by HPLC.

    • Purify the product, cyclohexa-1,5-diene-1-carbonyl-CoA, using preparative HPLC.

  • Enzymatic Synthesis of this compound:

    • Incubate the purified cyclohexa-1,5-diene-1-carbonyl-CoA with purified cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.

    • Monitor the formation of this compound by HPLC.

    • The product can be purified by preparative HPLC for use in subsequent enzyme assays.

Enzyme Activity Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined by monitoring the formation of NADH spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH specified in the original research, e.g., pH 8.0).

    • NAD⁺ (concentration to be specified, e.g., 1 mM).

    • Enzyme solution (purified or cell-free extract).

  • Initiate the reaction by adding the substrate, this compound (concentration to be specified, e.g., 0.1 mM).

  • Monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) at a constant temperature (e.g., 30 °C).

  • Calculate the specific activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The following is a generalized protocol for the purification of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Thauera aromatica, based on published methods.

Protocol:

  • Cell Growth and Harvest: Grow Thauera aromatica anaerobically on a mineral medium with benzoate as the sole carbon source and nitrate (B79036) as the electron acceptor. Harvest cells in the late exponential phase by centrifugation.

  • Preparation of Cell-Free Extract: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with stabilizing agents) and lyse the cells by sonication or French press. Centrifuge at high speed to remove cell debris.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cell-free extract to precipitate proteins. Collect the protein fraction that precipitates between specific ammonium sulfate saturation percentages (e.g., 40-70%).

  • Anion-Exchange Chromatography: Load the dialyzed protein fraction onto an anion-exchange column (e.g., Q-Sepharose). Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for enzyme activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Affinity Chromatography: (If applicable) Use a column with an immobilized ligand that specifically binds to the dehydrogenase (e.g., a dye-ligand or NAD⁺-agarose).

  • Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.

  • Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the anaerobic degradation of aromatic compounds by denitrifying bacteria. The enzymatic machinery responsible for its formation and conversion in organisms like Thauera aromatica showcases a remarkable biochemical strategy for overcoming the challenge of anaerobic ring cleavage. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore this fascinating metabolic pathway.

Future research in this area could focus on several key aspects:

  • Structural Biology: Elucidating the three-dimensional structures of the enzymes involved will provide invaluable insights into their catalytic mechanisms and substrate specificities.

  • Regulatory Networks: Investigating the genetic and allosteric regulation of the benzoyl-CoA pathway will enhance our understanding of how bacteria adapt to changing environmental conditions.

  • Biotechnological Applications: Engineering these enzymes or entire pathways into robust microbial chassis could lead to the development of novel biocatalysts for the bioremediation of aromatic pollutants and the production of valuable chemicals from renewable feedstocks.

  • Drug Discovery: The enzymes of the benzoyl-CoA pathway, being unique to anaerobic bacteria and essential for their survival in specific niches, represent promising targets for the development of narrow-spectrum antimicrobial agents.

By continuing to unravel the complexities of the anaerobic benzoyl-CoA pathway, the scientific community can unlock its immense potential for both fundamental research and practical applications.

References

Probing the Stereochemical Landscape: An In-depth Technical Guide to the Stereo-specificity of Dienoyl-CoA Hydratase on Cyclohexa-1,5-diene-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive exploration of the stereo-specificity of dienoyl-CoA hydratase, a key enzyme in the anaerobic degradation of aromatic compounds, focusing on its activity on the cyclic substrate cyclohexa-1,5-diene-1-carbonyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolic pathways and enzyme mechanisms.

Introduction

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. In denitrifying bacteria such as Thauera aromatica, the dearomatization of benzoyl-CoA leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA. The subsequent hydration of this dienoyl-CoA is catalyzed by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (E.C. 4.2.1.17), yielding 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1][2] Understanding the stereo-specificity of this hydration reaction is paramount for elucidating the complete stereochemical course of the benzoyl-CoA degradation pathway and for potential applications in biocatalysis and drug design. While enoyl-CoA hydratases are generally known to catalyze the syn-addition of water to the double bond of their substrates, the specific stereochemical outcome for the cyclic and conjugated substrate, cyclohexa-1,5-diene-1-carbonyl-CoA, warrants detailed investigation.

The Anaerobic Benzoyl-CoA Degradation Pathway

The anaerobic degradation of benzoate (B1203000) to acetyl-CoA involves a series of enzymatic reactions. The initial activation of benzoate to benzoyl-CoA is followed by the ATP-dependent reduction of the aromatic ring by benzoyl-CoA reductase, which produces cyclohexa-1,5-diene-1-carbonyl-CoA.[1] Dienoyl-CoA hydratase then catalyzes the addition of a water molecule to this intermediate. Subsequent enzymatic steps involving a dehydrogenase and a hydrolase lead to ring cleavage and the formation of aliphatic intermediates that can enter central metabolism.

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxyacyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyacyl_CoA Dienoyl-CoA Hydratase Oxoacyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase Ring_Cleavage Ring Cleavage Products Oxoacyl_CoA->Ring_Cleavage 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydrolase

Caption: Anaerobic Benzoyl-CoA Degradation Pathway in T. aromatica.

Quantitative Analysis of Dienoyl-CoA Hydratase Activity

The activity of dienoyl-CoA hydratase can be quantitatively assessed using spectrophotometric and chromatographic methods. The enzyme from Thauera aromatica has been purified and characterized, allowing for detailed kinetic studies.[1]

ParameterValueOrganismReference
Molecular Mass28 kDaThauera aromatica[1]
SpecificityHighly specific for cyclohexa-1,5-diene-1-carbonyl-CoAThauera aromatica[1]

Table 1: Properties of Dienoyl-CoA Hydratase from Thauera aromatica.

Experimental Protocols

Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA

The substrate, cyclohexa-1,5-diene-1-carbonyl-CoA, can be synthesized enzymatically from benzoyl-CoA using enriched benzoyl-CoA reductase from T. aromatica. The reaction mixture typically contains benzoyl-CoA, a suitable electron donor (e.g., reduced methyl viologen), ATP, and the reductase enzyme in an anaerobic environment. The product can be purified using preparative HPLC.

Dienoyl-CoA Hydratase Assay

A convenient spectrophotometric assay has been developed to monitor the activity of dienoyl-CoA hydratase.[1] The assay follows the decrease in absorbance at a specific wavelength corresponding to the consumption of the dienoyl-CoA substrate.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), the purified dienoyl-CoA hydratase, and the substrate, cyclohexa-1,5-diene-1-carbonyl-CoA.

  • Initiate the reaction by adding the enzyme.

  • Monitor the change in absorbance over time at the appropriate wavelength.

  • Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of the substrate.

Determination of Stereo-specificity

The stereochemical course of the hydration reaction can be determined by analyzing the stereochemistry of the product, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

Workflow for Stereochemical Analysis:

Stereochem_Workflow cluster_enzymatic Enzymatic Reaction cluster_analysis Product Analysis Enzyme Dienoyl-CoA Hydratase Product 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Enzyme->Product Substrate Cyclohexa-1,5-diene-1-carbonyl-CoA Substrate->Enzyme Chiral_HPLC Chiral HPLC Product->Chiral_HPLC NMR NMR Spectroscopy Product->NMR Enantiomer_Ratio Enantiomer_Ratio Chiral_HPLC->Enantiomer_Ratio Separation & Quantification Absolute_Config Absolute_Config NMR->Absolute_Config Structural Elucidation

Caption: Workflow for determining the stereo-specificity of dienoyl-CoA hydratase.

4.3.1. Chiral High-Performance Liquid Chromatography (HPLC): The enantiomers of the product can be separated and quantified using chiral HPLC. A suitable chiral stationary phase (CSP) is required to achieve separation.

Protocol:

  • Perform the enzymatic reaction as described in section 4.2.

  • Terminate the reaction and extract the CoA esters.

  • Inject the extracted product onto a chiral HPLC column.

  • Elute with an appropriate mobile phase.

  • Detect the enantiomers using a UV detector.

  • Quantify the peak areas to determine the enantiomeric excess (e.e.).

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. Derivatization of the hydroxyl group of the product with a chiral derivatizing agent (e.g., Mosher's acid) can lead to diastereomers with distinct NMR signals, allowing for the determination of the absolute stereochemistry. Advanced NMR techniques, such as NOESY, can also provide information about the relative stereochemistry of the protons in the cyclohexene (B86901) ring.

Expected Stereochemical Outcome

Based on the known mechanism of other enoyl-CoA hydratases, it is hypothesized that the dienoyl-CoA hydratase from T. aromatica catalyzes a syn-addition of water across one of the double bonds of the cyclohexa-1,5-diene-1-carbonyl-CoA substrate. This would result in a specific stereoisomer of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The exact stereochemistry (i.e., R or S configuration at the newly formed chiral center) remains to be definitively established through experimental analysis as outlined above.

Conclusion

The stereo-specificity of dienoyl-CoA hydratase is a crucial aspect of the anaerobic benzoyl-CoA degradation pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this enzyme's stereochemical course. Elucidating the precise stereochemistry of the hydration product will not only enhance our fundamental understanding of this important metabolic pathway but also pave the way for the potential use of this enzyme in stereoselective biocatalytic applications. Further research is required to isolate and characterize the enzymatic product and to perform the detailed stereochemical analysis necessary to confirm the hypothesized mechanism.

References

Methodological & Application

Application Notes and Protocols for the Detection of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA is a key metabolic intermediate in the anaerobic degradation of aromatic compounds by various bacteria, notably through the benzoyl-CoA pathway.[1][2][3] The accurate detection and quantification of this molecule are crucial for studying microbial metabolism, elucidating biochemical pathways, and in the development of novel bioremediation strategies and drug development programs targeting bacterial metabolic pathways. This document provides detailed application notes and experimental protocols for the analysis of this compound in bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway Context

In denitrifying and phototrophic bacteria such as Thauera aromatica and Rhodopseudomonas palustris, benzoyl-CoA is a central intermediate in the anaerobic breakdown of aromatic compounds.[1][2] The benzoyl-CoA pathway involves the reduction of the aromatic ring of benzoyl-CoA, followed by a series of enzymatic reactions. In Thauera aromatica, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carboxyl-CoA. This intermediate is then hydrated by dienoyl-CoA hydratase to form this compound.[1][4] Subsequently, this molecule is oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA, which then undergoes hydrolytic ring cleavage.[4]

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase Target This compound Cyclohexa_1_5_diene_1_carboxyl_CoA->Target Dienoyl-CoA hydratase Oxo_intermediate 6-Oxocyclohex-1-ene-1-carbonyl-CoA Target->Oxo_intermediate 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Ring_cleavage Ring Cleavage Products (e.g., 3-Hydroxypimelyl-CoA) Oxo_intermediate->Ring_cleavage 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Cell Lysis & Extraction (e.g., 5-Sulfosalicylic Acid) Harvesting->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Supernatant Supernatant for Analysis Clarification->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

References

Application Note: HPLC-Based Quantification of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique for the analysis of Coenzyme A (CoA) esters. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis. Additionally, it includes a proposed method for the enzymatic synthesis of a this compound standard and presents hypothetical quantitative data to serve as a template for experimental results.

Introduction

This compound is a crucial intermediate in the benzoyl-CoA degradation pathway, a central metabolic route in anaerobic bacteria for the breakdown of aromatic compounds.[1][2][3] The quantification of this metabolite is essential for studying the kinetics of the enzymes involved, understanding the metabolic flux through this pathway, and for screening potential inhibitors of these enzymes, which could have applications in drug development and bioremediation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of CoA esters due to its high resolution and sensitivity.[4][5][6] This application note details a reliable HPLC method for the analysis of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context of this compound within the benzoyl-CoA pathway and the general experimental workflow for its quantification.

benzoyl_coa_pathway cluster_pathway Benzoyl-CoA Degradation Pathway Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA reductase This compound This compound Cyclohexa-1,5-diene-1-carbonyl-CoA->this compound Dienoyl-CoA hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA This compound->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Downstream_Metabolites Downstream Metabolites (e.g., 3-Hydroxypimelyl-CoA) 6-Oxocyclohex-1-ene-1-carbonyl-CoA->Downstream_Metabolites

Figure 1: Benzoyl-CoA Degradation Pathway.

hplc_workflow cluster_workflow HPLC Quantification Workflow Sample_Collection Sample Collection (e.g., Bacterial Cell Pellet) Extraction Extraction of CoA Esters (e.g., Perchloric Acid Precipitation) Sample_Collection->Extraction Neutralization_Filtration Neutralization and Filtration Extraction->Neutralization_Filtration HPLC_Analysis HPLC Analysis (Reversed-Phase C18) Neutralization_Filtration->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration and Quantification) HPLC_Analysis->Data_Analysis Results Results (Concentration of Analyte) Data_Analysis->Results

Figure 2: Experimental Workflow for HPLC Analysis.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Perchloric acid (HClO4)

  • Potassium carbonate (K2CO3)

  • Ultrapure water

  • This compound standard (synthesis protocol below)

  • Coenzyme A (Sigma-Aldrich)

  • Cyclohexa-1,5-diene-1-carbonyl-CoA (if available)

  • Dienoyl-CoA hydratase (purified enzyme)

Proposed Enzymatic Synthesis of this compound Standard

A standard of this compound is not commercially available and requires synthesis. An enzymatic approach is proposed for a more specific and cleaner synthesis.

  • Reaction Mixture: In a total volume of 1 ml, combine 50 mM potassium phosphate buffer (pH 7.5), 1 mM Cyclohexa-1,5-diene-1-carbonyl-CoA, and a catalytic amount of purified dienoyl-CoA hydratase.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC as described below.

  • Purification: Once the reaction is complete, the product can be purified using solid-phase extraction (SPE) with a C18 cartridge. Elute the CoA esters with a methanol/water mixture.

  • Quantification: The concentration of the purified standard can be determined spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

Sample Preparation from Bacterial Cultures
  • Cell Harvesting: Harvest bacterial cells grown under conditions expected to produce the target metabolite by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

  • Extraction: Resuspend the cell pellet in 1 ml of ice-cold 0.6 M perchloric acid. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 3 M potassium carbonate dropwise until the pH reaches 6.0-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
25595
30595
31955
40955
  • Flow Rate: 1.0 ml/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µl

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of dilutions of the synthesized this compound standard of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatograms based on the retention time of the standard. Determine the peak area and calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the concentration of this compound in bacterial cells grown under different conditions. This table serves as an example for data presentation.

Sample ConditionThis compound (nmol/mg protein)Standard Deviation
Anaerobic growth on benzoate5.2± 0.8
Anaerobic growth on glucoseNot Detected-
Mutant strain (deficient in downstream enzyme) on benzoate15.8± 2.1

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is freshly prepared, check the column's performance with a standard, and consider diluting the sample.

  • Baseline Noise: This can be caused by air bubbles in the system, a contaminated mobile phase, or detector lamp issues. Degas the mobile phase, use high-purity solvents, and check the detector's performance.

  • Variable Retention Times: Fluctuations in temperature or mobile phase composition can lead to shifting retention times. Use a column oven for temperature control and ensure accurate mobile phase preparation.

Conclusion

References

Application Note: Identification and Quantification of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and potential quantification of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, a key intermediate in the anaerobic metabolism of aromatic compounds.[1][2] The methodology described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data for this particular analyte is not widely published, this document outlines a robust workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, derived from established methods for similar coenzyme A (CoA) esters.[3][4][5] This protocol is intended to serve as a comprehensive guide for researchers investigating metabolic pathways involving benzoyl-CoA degradation.

Introduction

This compound is a crucial intermediate in the anaerobic degradation pathway of benzoyl-CoA, a central metabolite in the breakdown of various aromatic compounds by diverse microorganisms.[1][2] Understanding the flux through this pathway is of significant interest in microbiology, biotechnology, and environmental science. The transient nature and low intracellular concentrations of CoA esters necessitate highly sensitive and selective analytical methods for their accurate measurement. LC-MS/MS has emerged as the premier technique for the analysis of acyl-CoAs due to its ability to separate complex mixtures and provide structural information through fragmentation analysis.[3][4][6] This application note details a comprehensive protocol for the analysis of this compound, providing researchers with the necessary tools to investigate its role in biological systems.

Experimental Protocols

Sample Preparation (Cell Lysates)

Effective sample preparation is critical for the successful analysis of acyl-CoAs, aiming to efficiently extract the analytes while minimizing degradation and removing interfering substances.[7]

Materials:

  • 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA) in water.[3]

  • HPLC-grade water, methanol, and acetonitrile.[7]

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C₃¹⁵N₁-isotopically labelled lactoyl-CoA) or a structurally similar non-endogenous acyl-CoA (e.g., crotonoyl-CoA) is recommended for accurate quantification.[3][8]

Procedure:

  • Cell Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing cell pellets in liquid nitrogen.

  • Extraction: Resuspend the frozen cell pellet in 200 µL of ice-cold 10% TCA or 2.5% SSA.[3] Vortex vigorously for 1 minute. Recent studies suggest that SSA-based sample preparation can result in higher recovery of CoA biosynthetic pathway intermediates.[3]

  • Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the supernatant at a known concentration.

  • Drying (Optional): The sample can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis to remove any remaining particulates.[7]

Liquid Chromatography

A reversed-phase chromatographic method is employed to separate this compound from other cellular metabolites and acyl-CoA species.

Instrumentation and Columns:

  • An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and sensitivity.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm x 2.1 mm) is suitable for this separation.[3]

Mobile Phases:

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
2.02
10.050
12.095
14.095
14.12
17.02

Table 1: Suggested Gradient Elution Program for the Separation of Acyl-CoAs.

LC Parameters:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

Multiple Reaction Monitoring (MRM) for Quantification:

The identification of this compound relies on its specific precursor-to-product ion transition. While experimental data for this specific molecule is scarce, the fragmentation pattern of CoA esters is well-characterized.[3][9] The primary fragmentation occurs at the phosphodiester bond, leading to a characteristic neutral loss of 507 Da.[3]

  • Molecular Formula of this compound: C₂₈H₄₄N₇O₁₈P₃S

  • Monoisotopic Mass: 899.1681 Da

  • Precursor Ion ([M+H]⁺): m/z 900.1759

Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound900.18393.11 ([M-507+H]⁺)35 (Hypothetical)
This compound900.18428.0445 (Hypothetical)
Internal Standard (e.g., Crotonoyl-CoA)836.16329.0935

Table 2: Predicted MRM Transitions for this compound. The collision energies are hypothetical and should be optimized for the specific instrument. The product ion at m/z 428 corresponds to the adenosine-3',5'-diphosphate fragment.[3]

Data Presentation

The following table represents a hypothetical quantitative dataset to illustrate how results could be presented. Actual values will be dependent on the specific experimental conditions and biological system under investigation.

Sample IDAnalyte Concentration (pmol/mg protein)Standard Deviation
Control Group (n=5)1.520.21
Treatment Group A (n=5)3.890.45
Treatment Group B (n=5)0.760.11

Table 3: Illustrative Quantitative Data for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_pellet Cell Pellet extraction Extraction with SSA/TCA cell_pellet->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration supernatant->filtration uhplc UHPLC Separation (C18 Column) filtration->uhplc esi_ms ESI-MS/MS Detection uhplc->esi_ms peak_integration Peak Integration esi_ms->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_table Quantitative Data Table quantification->data_table

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

benzoyl_coa_pathway benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->dienoyl_coa Benzoyl-CoA Reductase hydroxy_coa This compound dienoyl_coa->hydroxy_coa Dienoyl-CoA Hydratase oxo_coa 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydroxy_coa->oxo_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase downstream Downstream Metabolism oxo_coa->downstream Hydrolase

Caption: Simplified anaerobic degradation pathway of Benzoyl-CoA.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound by LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for the analysis of related acyl-CoA compounds.[3][4] By providing predicted MRM transitions and a clear workflow, this guide aims to facilitate research into the anaerobic metabolism of aromatic compounds and the role of this specific CoA ester. The successful application of this method will enable a more detailed understanding of microbial metabolic pathways relevant to bioremediation and biotechnology.

References

Application Notes and Protocols for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368) is a key enzyme in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway.[1][2] This pathway is central to the metabolism of various aromatic substrates in anaerobic bacteria, such as the denitrifying bacterium Thauera aromatica.[1][3][4] The enzyme catalyzes the NAD+-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2] The systematic name for this enzyme is 6-hydroxycyclohex-1-ene-1-carbonyl-CoA:NAD+ oxidoreductase. Understanding the activity of this enzyme is crucial for studies in microbial metabolism, bioremediation, and potentially for the development of novel antimicrobial agents targeting anaerobic bacteria.

The catalytic reaction is as follows:

6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ <=> 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H+[1][2]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase by monitoring the formation of NADH at 340 nm.

Data Presentation

Quantitative Data Summary

The following table summarizes the kinetic parameters and optimal conditions for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Thauera aromatica.

ParameterValueConditionsSource
Michaelis Constant (Km)
6-hydroxycyclohex-1-ene-1-carbonyl-CoA60 µMpH 7.4, 37°C, with 3.5 mM NAD+UniProt: O87871
Maximum Velocity (Vmax) 11.8 µmol/min/mgpH 7.4, 37°C, with 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and 3.5 mM NAD+UniProt: O87871
Optimal pH 7.2 - 7.4UniProt: O87871
Cofactor NAD+Specific for NAD+[1]
Metal Cofactor Zn2+Binds two Zn2+ ions per subunit; one is catalytic and the other is structural.UniProt: O87871

Signaling Pathway and Experimental Workflow

Benzoyl-CoA Degradation Pathway

The following diagram illustrates the central benzoyl-CoA degradation pathway in anaerobic bacteria, highlighting the position of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

BenzoylCoA_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA reductase Hydroxy_CoA 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxy_CoA Dienoyl-CoA hydratase Oxo_CoA 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Target Enzyme) Hydrolyzed_Product 3-hydroxypimelyl-CoA Oxo_CoA->Hydrolyzed_Product 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Beta_Oxidation β-Oxidation Hydrolyzed_Product->Beta_Oxidation

Anaerobic Benzoyl-CoA Degradation Pathway
Experimental Workflow for Enzyme Activity Assay

This diagram outlines the major steps for the preparation of the substrate and the subsequent enzyme activity measurement.

Assay_Workflow cluster_prep Substrate Preparation cluster_assay Enzyme Assay Benzoyl_CoA Benzoyl-CoA Enzyme1 Benzoyl-CoA reductase Benzoyl_CoA->Enzyme1 Dienoyl_CoA Cyclohexa-1,5-diene-1- carbonyl-CoA Enzyme1->Dienoyl_CoA Enzyme2 Dienoyl-CoA hydratase Dienoyl_CoA->Enzyme2 Hydroxy_CoA 6-hydroxycyclohex-1-ene-1- carbonyl-CoA (Substrate) Enzyme2->Hydroxy_CoA Assay_Mix Prepare Assay Mixture: Buffer, NAD+, Substrate Hydroxy_CoA->Assay_Mix Add to assay Enzyme_Addition Initiate reaction with 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Assay_Mix->Enzyme_Addition Spectro Monitor NADH production at 340 nm Enzyme_Addition->Spectro Data_Analysis Calculate enzyme activity Spectro->Data_Analysis

Workflow for Substrate Preparation and Enzyme Assay

Experimental Protocols

Preparation of Substrate: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA

The substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is not commercially available and must be synthesized enzymatically from benzoyl-CoA. This requires the sequential action of benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.[1][5]

Materials:

  • Benzoyl-CoA

  • ATP

  • Reduced ferredoxin or another suitable reducing system

  • Purified benzoyl-CoA reductase

  • Purified cyclohexa-1,5-diene-1-carbonyl-CoA hydratase

  • Anaerobic chamber or glove box

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • HPLC system for product purification and quantification

Protocol:

  • Set up a reaction mixture under anaerobic conditions containing benzoyl-CoA, ATP, a reducing system, and benzoyl-CoA reductase in the reaction buffer.

  • Incubate the mixture to allow for the conversion of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.

  • Monitor the reaction progress by HPLC.

  • Once the first reaction is complete, add purified cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to the mixture.

  • Incubate further to allow for the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • Monitor the formation of the final product by HPLC.

  • Purify the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA from the reaction mixture using preparative HPLC.

  • Determine the concentration of the purified substrate spectrophotometrically.

Spectrophotometric Assay for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Activity

This protocol is a continuous spectrophotometric assay that measures the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

  • Substrate: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA solution of known concentration

  • NAD+ solution (e.g., 50 mM stock)

  • Assay buffer: 100 mM Tris-HCl or potassium phosphate buffer, pH 7.4

  • Spectrophotometer capable of measuring absorbance at 340 nm, with temperature control

  • Cuvettes (1 cm path length)

Protocol:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • Prepare the assay mixture in a 1 ml cuvette by adding the following components:

    • Assay buffer (to a final volume of 1 ml)

    • NAD+ to a final concentration of 3.5 mM

    • 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a final concentration of 0.1-0.5 mM (or varying concentrations for kinetic studies)

  • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Monitor the baseline absorbance for 2-3 minutes to ensure it is stable.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µl) of the purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase solution to the cuvette.

  • Quickly mix the contents again and start recording the absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.

Data Analysis:

  • Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/ml) = (ΔA340/min) / (εNADH * l)

    Where:

    • ΔA340/min is the rate of change in absorbance at 340 nm per minute.

    • εNADH is the molar extinction coefficient of NADH at 340 nm, which is 6.22 mM-1cm-1.

    • l is the path length of the cuvette (typically 1 cm).

  • To calculate the specific activity (µmol/min/mg), divide the activity by the concentration of the enzyme in the assay (mg/ml).

    Specific Activity (µmol/min/mg) = Activity (µmol/min/ml) / [Enzyme] (mg/ml)

Notes and Considerations:

  • Enzyme Purity: The accuracy of the kinetic data is dependent on the purity of the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

  • Substrate Stability: The stability of the CoA-ester substrates can be an issue. It is recommended to use freshly prepared substrate solutions.

  • Inhibitors: The effects of potential inhibitors can be assessed by including them in the assay mixture and measuring the change in enzyme activity. Common inhibitors for dehydrogenases include metal chelators and sulfhydryl-modifying reagents.

  • Controls: A control reaction lacking the enzyme should be performed to account for any non-enzymatic reduction of NAD+. A control lacking the substrate should also be performed to measure any endogenous NADH production.

References

Protocol for the Purification of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (EC 4.2.1.100), also known as dienoyl-CoA hydratase, is a key enzyme in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway.[1] This pathway is central to the metabolism of various aromatic pollutants, making the enzymes involved of significant interest to researchers in bioremediation, metabolic engineering, and drug development. The hydratase catalyzes the stereospecific addition of water to the double bond of cyclohexa-1,5-diene-1-carbonyl-CoA, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1] Understanding the purification and characterization of this enzyme is crucial for its detailed study and potential applications.

This document provides detailed protocols for the purification of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from its native source, the denitrifying bacterium Thauera aromatica, and from a recombinant Escherichia coli expression system. A summary of the purification of the native enzyme, including quantitative data, is presented in Table 1.

Principle of Purification

The purification of the native enzyme from Thauera aromatica involves a multi-step chromatographic process designed to separate the target protein based on its physical and chemical properties, such as size, charge, and hydrophobicity. For the recombinant enzyme, a hexa-histidine tag is fused to the protein, allowing for a highly specific and efficient purification using immobilized metal affinity chromatography (IMAC).

Experimental Protocols

Part 1: Purification of Native Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Thauera aromatica

This protocol is adapted from Laempe et al., 1998, European Journal of Biochemistry.

1. Cell Growth and Harvest:

  • Grow Thauera aromatica anaerobically on a medium containing benzoate (B1203000) to induce the expression of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.

  • Harvest the cells in the late exponential phase by centrifugation.

2. Preparation of Cell-Free Extract:

  • Resuspend the cell pellet in 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes. The resulting supernatant is the cell-free extract.

3. Ammonium (B1175870) Sulfate (B86663) Precipitation:

  • Slowly add solid ammonium sulfate to the cell-free extract to achieve 40% saturation while stirring on ice.

  • After stirring for 30 minutes, centrifuge at 20,000 x g for 20 minutes. Discard the pellet.

  • Increase the ammonium sulfate concentration of the supernatant to 70% saturation.

  • Stir for 30 minutes and centrifuge as before. The pellet containing the hydratase activity is collected.

  • Resuspend the pellet in a minimal volume of 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT (Buffer A) and dialyze against the same buffer overnight.

4. Chromatographic Purification:

  • Step 1: Q-Sepharose Anion Exchange Chromatography

    • Load the dialyzed sample onto a Q-Sepharose column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-500 mM NaCl in Buffer A.

    • Collect fractions and assay for hydratase activity. Pool the active fractions.

  • Step 2: Phenyl-Sepharose Hydrophobic Interaction Chromatography

    • Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Buffer A containing 1 M ammonium sulfate.

    • Wash the column with the equilibration buffer.

    • Elute the enzyme with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.

    • Collect fractions, assay for activity, and pool the active fractions.

  • Step 3: Superdex 200 Gel Filtration Chromatography

    • Concentrate the pooled active fractions.

    • Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with Buffer A containing 150 mM NaCl.

    • Elute with the same buffer.

    • Collect fractions and assay for activity. Pool the fractions containing the purified hydratase.

5. Enzyme Purity and Storage:

  • Assess the purity of the final enzyme preparation by SDS-PAGE. The enzyme should appear as a single band with a molecular weight of approximately 28 kDa.[1]

  • Store the purified enzyme at -80°C in a buffer containing 50% glycerol.

Part 2: Purification of Recombinant His-tagged Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from E. coli

This protocol is a general procedure for His-tagged protein purification, with specific details adapted from Peters et al., 2007, for the hydratase.

1. Expression of Recombinant Protein:

  • Transform E. coli BL21(DE3) cells with an expression vector containing the gene for His-tagged cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

  • Harvest the cells by centrifugation.

2. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the lysate to reduce viscosity from DNA.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA resin column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged hydratase with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the elution fractions.

4. Buffer Exchange and Storage:

  • Identify fractions containing the purified protein by SDS-PAGE.

  • Pool the pure fractions and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

  • Store the purified enzyme at -80°C with 50% glycerol.

Enzyme Activity Assay

The activity of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase can be determined spectrophotometrically by monitoring the decrease in absorbance at 320 nm, which corresponds to the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA.

Assay Mixture (1 ml total volume):

  • 100 mM Tris-HCl buffer, pH 7.5

  • 0.1 mM cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

  • Enzyme solution (appropriate dilution)

Procedure:

  • Pre-warm the assay mixture (without the enzyme) to 30°C.

  • Add the enzyme solution to initiate the reaction.

  • Monitor the decrease in absorbance at 320 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient difference between the substrate and product. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the assay conditions.

Data Presentation

Table 1: Purification of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Thauera aromatica

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-free Extract15003000.21001
(NH₄)₂SO₄ (40-70%)4502700.6903
Q-Sepharose902252.57512.5
Phenyl-Sepharose1518012.06060
Superdex 200515030.050150

Note: The values in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

G cluster_pathway Anaerobic Benzoyl-CoA Degradation Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Target Enzyme) Oxoenoyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxoenoyl_CoA->Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

Caption: Anaerobic Benzoyl-CoA Degradation Pathway.

G cluster_workflow Purification Workflow cluster_native Native Purification cluster_recombinant Recombinant Purification start Cell Culture (T. aromatica or E. coli) lysis Cell Lysis start->lysis centrifugation1 Centrifugation (Remove Debris) lysis->centrifugation1 extract Cell-Free Extract centrifugation1->extract ammonium_sulfate Ammonium Sulfate Precipitation (40-70%) extract->ammonium_sulfate imac Ni-NTA Affinity Chromatography extract->imac q_sepharose Q-Sepharose (Anion Exchange) ammonium_sulfate->q_sepharose phenyl_sepharose Phenyl-Sepharose (Hydrophobic Interaction) q_sepharose->phenyl_sepharose superdex_200 Superdex 200 (Gel Filtration) phenyl_sepharose->superdex_200 purified_enzyme Purified Enzyme superdex_200->purified_enzyme buffer_exchange Buffer Exchange imac->buffer_exchange buffer_exchange->purified_enzyme

Caption: Experimental Workflow for Enzyme Purification.

References

Application Notes and Protocols for the Use of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA as a Biomarker for Anaerobic Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and industrial biotechnology. A central pathway in this process, particularly in denitrifying bacteria such as Thauera aromatica, is the benzoyl-CoA pathway. Within this pathway, the metabolite 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA serves as a specific intermediate, making it a valuable biomarker for monitoring the anaerobic catabolism of aromatic compounds. Its presence and concentration can provide insights into the metabolic activity of microbial communities and the efficacy of bioremediation strategies. Furthermore, understanding this pathway is crucial for drug development, as targeting microbial metabolic pathways can be a novel therapeutic strategy.

These application notes provide a comprehensive guide to utilizing this compound as a biomarker, including detailed experimental protocols and data interpretation guidelines.

Metabolic Significance of this compound

Under anaerobic conditions, many aromatic compounds are channeled into the benzoyl-CoA pathway.[1][2][3] The initial step involves the activation of benzoate (B1203000) to benzoyl-CoA.[4] Subsequently, the aromatic ring of benzoyl-CoA is reduced by benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA.[5] In denitrifying bacteria like Thauera aromatica, this diene is then hydrated by a specific dienoyl-CoA hydratase to form this compound.[1][5][6] This intermediate is further oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA, which is then hydrolyzed to open the alicyclic ring, yielding 3-hydroxypimelyl-CoA.[5] The pathway continues with a modified β-oxidation to ultimately produce acetyl-CoA.[1][3]

The specificity of this compound to this anaerobic pathway makes it a more definitive biomarker than broader indicators of microbial activity.

Data Presentation

While specific intracellular concentrations of this compound are not extensively reported in publicly available literature, the following table provides a conceptual framework for presenting such quantitative data. Researchers can populate this table with their experimental findings to facilitate comparison across different conditions.

Table 1: Hypothetical Quantitative Data for this compound

ConditionAromatic Substrate (Concentration)Intracellular this compound (nmol/g wet cell weight)Fold Change vs. Control
ControlNoneBelow Detection Limit-
Experimental 1Benzoate (1 mM)15.2 ± 2.1>100
Experimental 2Toluene (0.5 mM)10.8 ± 1.5>100
Experimental 3Phenol (0.5 mM)8.5 ± 1.1>100
Experimental 4Non-aromatic Control (Acetate, 5 mM)Below Detection Limit-

Note: The values presented are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

Protocol 1: Cultivation of Thauera aromatica for Aromatic Compound Degradation Studies

This protocol describes the anaerobic cultivation of Thauera aromatica with an aromatic compound as the sole carbon source under denitrifying conditions.

Materials:

  • Thauera aromatica strain (e.g., K172)

  • Anaerobic growth medium (see below for composition)

  • Aromatic substrate (e.g., benzoate, toluene)

  • Nitrate (B79036) source (e.g., KNO₃)

  • Anaerobic chamber or Hungate tubes

  • Gas mixture (e.g., N₂/CO₂ 80:20 v/v)

  • Incubator

Anaerobic Growth Medium Composition (per liter):

  • KH₂PO₄: 0.5 g

  • Na₂HPO₄: 0.8 g

  • NH₄Cl: 0.3 g

  • MgCl₂·6H₂O: 0.1 g

  • CaCl₂·2H₂O: 0.01 g

  • Trace element solution: 1 ml

  • Resazurin (0.1% w/v): 1 ml

  • KNO₃: 1 g

  • Aromatic substrate: (e.g., 1-2 mM benzoate)

  • Deionized water

Procedure:

  • Prepare the anaerobic growth medium, excluding the aromatic substrate and nitrate.

  • Dispense the medium into culture vessels (e.g., serum bottles) inside an anaerobic chamber.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Remove the vessels from the anaerobic chamber and make the medium anaerobic by sparging with an oxygen-free gas mixture for 15-20 minutes.

  • Autoclave the medium.

  • After cooling to room temperature, add the sterile, anaerobic stock solutions of the aromatic substrate and nitrate via a syringe.

  • Inoculate the medium with a fresh culture of Thauera aromatica.

  • Incubate the cultures at 30°C in the dark.

  • Monitor growth by measuring optical density at 600 nm and substrate depletion using HPLC.

Protocol 2: Sample Preparation for Acyl-CoA Analysis from Microbial Cultures

This protocol outlines the extraction of acyl-CoA thioesters, including this compound, from bacterial cells. Rapid quenching of metabolic activity is crucial to prevent metabolite degradation.

Materials:

  • Bacterial culture from Protocol 1

  • Quenching solution: 60% methanol (B129727), 75 mM HEPES, pH 7.5, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/water/formic acid (80:20:0.1, v/v/v), pre-chilled to -20°C

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Rapidly withdraw a known volume of the bacterial culture and immediately mix it with 5 volumes of the pre-chilled quenching solution.

  • Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C.

  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until extraction.

  • For extraction, resuspend the cell pellet in 500 µL of the pre-chilled extraction solvent.

  • Immediately vortex the suspension vigorously for 1 minute.

  • Incubate the mixture at -20°C for 20 minutes with occasional vortexing.

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator at low temperature.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).

Protocol 3: LC-MS/MS Analysis for the Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • A precursor ion corresponding to the [M+H]⁺ of this compound should be selected.

    • Product ions specific to the fragmentation of the precursor ion should be monitored. (Note: Specific mass transitions should be determined empirically using a standard if available, or predicted based on the structure).

  • Optimization: Ion source parameters (e.g., spray voltage, capillary temperature) and collision energy should be optimized for the target analyte.

Quantification:

  • A standard curve should be prepared using a synthesized or commercially available standard of this compound.

  • If a standard is not available, relative quantification can be performed by normalizing the peak area of the analyte to an internal standard and comparing across different experimental conditions.

Visualization of Pathways and Workflows

Benzoyl-CoA Degradation Pathway in Thauera aromatica

Benzoyl_CoA_Pathway cluster_aromatic Aromatic Phase cluster_alicyclic Alicyclic Phase cluster_aliphatic Aliphatic Phase Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Toluene) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Activation Diene_CoA Cyclohexa-1,5-diene-1- carbonyl-CoA Benzoyl_CoA->Diene_CoA Benzoyl-CoA Reductase Hydroxy_CoA 6-Hydroxycyclohex-1-ene-1- carboxyl-CoA (Biomarker) Diene_CoA->Hydroxy_CoA Dienoyl-CoA Hydratase Oxo_CoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydroxy_CoA->Oxo_CoA Dehydrogenase Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->Hydroxypimelyl_CoA Hydrolase (Ring Cleavage) Acetyl_CoA Acetyl-CoA Hydroxypimelyl_CoA->Acetyl_CoA β-Oxidation Experimental_Workflow cluster_culture Microbial Cultivation cluster_sample_prep Sample Preparation cluster_analysis Analysis Cultivation Anaerobic Culture of *Thauera aromatica* with Aromatic Substrate Quenching Metabolic Quenching Cultivation->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

References

Applications of the benzoyl-CoA degradation pathway in bioremediation of aromatic pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of the benzoyl-CoA degradation pathway in the bioremediation of aromatic pollutants. This document includes detailed experimental protocols for key assays, quantitative data on degradation rates and enzyme kinetics, and visualizations of the metabolic pathways and experimental workflows.

Introduction to the Benzoyl-CoA Degradation Pathway

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of a wide variety of aromatic compounds, which are common environmental pollutants.[1] Microorganisms employing this pathway funnel diverse aromatic substrates into a common intermediate, benzoyl-CoA, which is then dearomatized and further metabolized. This pathway is crucial for the natural attenuation of aromatic contaminants in anoxic environments and holds significant potential for engineered bioremediation strategies. A diverse range of anaerobic and facultative anaerobic bacteria, including denitrifying, sulfate-reducing, iron-reducing, and phototrophic bacteria, utilize this pathway for growth and energy production.[2]

Applications in Bioremediation

The benzoyl-CoA pathway is a key target for monitoring and enhancing the bioremediation of sites contaminated with aromatic pollutants such as benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), as well as phenols and benzoates.[3][4][5] Understanding and harnessing this pathway allows for:

  • Natural Attenuation Monitoring: The presence and activity of key genes and enzymes of the benzoyl-CoA pathway, such as the bamA gene encoding the ring-opening hydrolase, can serve as biomarkers to assess the intrinsic bioremediation potential of a contaminated site.

  • Biostimulation: The degradation of aromatic pollutants can be enhanced by providing essential nutrients and electron acceptors (e.g., nitrate, sulfate) to stimulate the growth and activity of indigenous microorganisms that utilize the benzoyl-CoA pathway.

  • Bioaugmentation: Introducing specific microbial strains or consortia with high degradation capacities for target aromatic compounds can accelerate the cleanup of contaminated environments.

  • Metabolic Engineering: Genetic modification of microorganisms to enhance the expression of key enzymes in the benzoyl-CoA pathway or to broaden the substrate range can lead to more efficient and robust bioremediation agents.

Quantitative Data on Aromatic Pollutant Degradation

The efficiency of bioremediation can be quantified by measuring the degradation rates of specific pollutants by different microorganisms under various conditions.

Table 1: Anaerobic Degradation Rates of Aromatic Compounds

Aromatic PollutantMicroorganism/ConsortiumElectron AcceptorDegradation RateReference
BenzeneGeobacter metallireducensFe(III)~0.5 µM/day[6]
TolueneThauera aromaticaNitrateNot specified[7]
TolueneMixed ConsortiumSulfate0.08-0.10 /day[8]
EthylbenzeneMixed ConsortiumSulfate0.08-0.10 /day[8]
o-XyleneMixed ConsortiumSulfate0.08-0.10 /day[8]
PhenolThauera aromaticaNitrateNot specified[9]
PhenolAnaerobic SludgeMethanogenic98% removal of 1260 mg/L[10]
Benzoate (B1203000)Thauera aromaticaNitrateNot specified[11]
3,5-dihydroxybenzoateThauera aromatica AR-1Nitrate74 nmol/min/mg protein[12][13]

Table 2: Kinetic Parameters of Key Enzymes in the Benzoyl-CoA Pathway

EnzymeMicroorganismSubstrateKmVmaxReference
Benzoate-CoA LigaseThauera aromaticaBenzoateNot specifiedNot specified[14][15][16]
Benzoate-CoA LigaseThauera aromatica2-AminobenzoateNot specified15-fold lower specificity than benzoate[14][16]
Benzoyl-CoA ReductaseThauera aromatica K172Benzoyl-CoA15 µM0.55 µmol/min/mg[17]
Benzoyl-CoA ReductaseThauera aromatica K172ATP0.6 mMNot specified[17]

Experimental Protocols

This section provides detailed protocols for the enrichment and cultivation of anaerobic aromatic-degrading bacteria, key enzyme assays, and methods for monitoring pollutant degradation.

Protocol 1: Enrichment and Isolation of Anaerobic Aromatic-Degrading Bacteria

This protocol describes the enrichment and subsequent isolation of anaerobic bacteria capable of degrading aromatic compounds from environmental samples.

1. Media Preparation (per liter of deionized water):

  • Basal Medium:

    • K2HPO4: 0.8 g

    • KH2PO4: 0.2 g

    • NH4Cl: 0.54 g

    • NaCl: 0.1 g

    • MgSO4·7H2O: 0.2 g

    • CaCl2·2H2O: 0.06 g

    • Yeast Extract: 0.1 g

    • Resazurin (0.1% w/v solution): 1.0 mL

    • Trace Element Solution SL-10: 1.0 mL

    • Vitamin Solution: 5.0 mL

  • Electron Acceptor:

    • Add NaNO3 to a final concentration of 8 mM for denitrifying conditions.

    • Add Na2SO4 to a final concentration of 10 mM for sulfate-reducing conditions.

  • Carbon Source:

    • Add the aromatic compound of interest (e.g., benzoate, phenol, toluene) to a final concentration of 1-5 mM from a sterile, anoxic stock solution.

2. Enrichment Procedure:

  • Prepare the basal medium and dispense into anaerobic culture vessels (e.g., serum bottles or Hungate tubes).

  • Make the medium anoxic by sparging with an oxygen-free gas mixture (e.g., N2/CO2, 90:10 v/v) for at least 30 minutes.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Autoclave the sealed vessels.

  • After cooling, add the sterile, anoxic solutions of the electron acceptor, carbon source, vitamins, and trace elements via a syringe.

  • Inoculate the medium with an environmental sample (e.g., 1-5% w/v of soil or sediment) under anaerobic conditions (e.g., inside an anaerobic chamber).

  • Incubate the cultures in the dark at an appropriate temperature (e.g., 28-30°C).

  • Monitor for signs of growth (e.g., increase in turbidity) and degradation of the aromatic compound using HPLC.

  • Once significant degradation is observed, transfer an aliquot (e.g., 5-10%) to fresh medium. Repeat this transfer several times to enrich for the desired microorganisms.

3. Isolation Procedure:

  • Prepare anaerobic agar (B569324) plates with the same medium composition as the enrichment culture, solidified with 1.5% (w/v) agar.

  • Use the roll-tube method or spread plating inside an anaerobic chamber to obtain isolated colonies from the enriched culture.

  • Pick individual colonies and transfer them to fresh liquid medium to confirm their ability to degrade the aromatic compound.

  • Verify the purity of the isolates by microscopy and 16S rRNA gene sequencing.

G cluster_enrichment Enrichment Phase cluster_isolation Isolation Phase EnvSample Environmental Sample (Soil, Sediment) Incubation1 Incubation (Dark, 28-30°C) EnvSample->Incubation1 Inoculation AnoxicMedium Anoxic Medium + Aromatic Pollutant + Electron Acceptor AnoxicMedium->Incubation1 Monitoring1 Monitoring (Growth, Pollutant Level) Incubation1->Monitoring1 Transfer Serial Transfer (5-10% inoculum) Monitoring1->Transfer Degradation Observed EnrichedCulture Enriched Culture Transfer->EnrichedCulture Multiple Rounds Plating Spread/Roll-Tube Plating EnrichedCulture->Plating AgarPlates Anaerobic Agar Plates AgarPlates->Plating Incubation2 Incubation Plating->Incubation2 ColonyPicking Colony Picking Incubation2->ColonyPicking PurityCheck Purity & Activity Check ColonyPicking->PurityCheck PureCulture Pure Culture PurityCheck->PureCulture Confirmed

Workflow for enrichment and isolation of anaerobic aromatic-degrading bacteria.
Protocol 2: Spectrophotometric Assay for Benzoate-CoA Ligase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of benzoate-CoA ligase, which catalyzes the initial activation of benzoate to benzoyl-CoA.[14][15][16]

1. Principle:

The formation of AMP during the benzoate-CoA ligase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

2. Reagents:

  • 1 M Tris-HCl buffer, pH 7.8

  • 1 M MgCl2

  • 100 mM ATP

  • 10 mM Coenzyme A (CoA)

  • 100 mM Phosphoenolpyruvate (PEP)

  • 10 mM NADH

  • Myokinase (≥350 units/mg protein)

  • Pyruvate kinase (≥200 units/mg protein)

  • Lactate dehydrogenase (≥550 units/mg protein)

  • 100 mM Benzoate

  • Cell-free extract or purified enzyme

3. Assay Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)

    • 10 µL of 1 M MgCl2 (final concentration: 10 mM)

    • 10 µL of 100 mM ATP (final concentration: 1 mM)

    • 5 µL of 10 mM CoA (final concentration: 0.05 mM)

    • 20 µL of 100 mM PEP (final concentration: 2 mM)

    • 15 µL of 10 mM NADH (final concentration: 0.15 mM)

    • 5 units of myokinase

    • 10 units of pyruvate kinase

    • 10 units of lactate dehydrogenase

    • Add deionized water to a final volume of 990 µL.

  • Add 10-50 µL of the cell-free extract or purified enzyme to the reaction mixture.

  • Equilibrate the mixture at 30°C for 5 minutes and monitor the background rate of NADH oxidation at 340 nm.

  • Initiate the reaction by adding 10 µL of 100 mM benzoate (final concentration: 1 mM).

  • Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.

4. Calculation of Enzyme Activity:

  • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) = (ΔA340/min) / (εNADH * path length * volume of enzyme)

    • εNADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1cm-1

    • Path length is typically 1 cm.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 3: Assay for Benzoyl-CoA Reductase Activity

This protocol describes a spectrophotometric assay for benzoyl-CoA reductase, a key enzyme in the dearomatization of the benzene ring.[17]

1. Principle:

The activity of benzoyl-CoA reductase is measured by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP. The decrease in absorbance of the reduced electron donor is followed spectrophotometrically.

2. Reagents:

  • 1 M Tris-HCl buffer, pH 7.8

  • 1 M MgCl2

  • 100 mM ATP

  • 10 mM Benzoyl-CoA

  • 100 mM Methyl viologen

  • Sodium dithionite (B78146) (freshly prepared solution)

  • Anaerobic cell-free extract or purified enzyme

3. Assay Procedure (inside an anaerobic chamber):

  • Prepare a reaction mixture in an anaerobic cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)

    • 10 µL of 1 M MgCl2 (final concentration: 10 mM)

    • 20 µL of 100 mM ATP (final concentration: 2 mM)

    • 10 µL of 100 mM methyl viologen (final concentration: 1 mM)

    • Add anaerobic, deionized water to a final volume of 950 µL.

  • Add a small amount of solid sodium dithionite or a freshly prepared anoxic solution to reduce the methyl viologen until a stable blue color is obtained.

  • Add 20-100 µL of the anaerobic cell-free extract or purified enzyme.

  • Equilibrate the mixture at 30°C and monitor the background oxidation rate at 578 nm.

  • Initiate the reaction by adding 10 µL of 10 mM benzoyl-CoA (final concentration: 0.1 mM).

  • Immediately record the decrease in absorbance at 578 nm for 5-10 minutes.

4. Calculation of Enzyme Activity:

  • Calculate the rate of methyl viologen oxidation (ΔA578/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) = (ΔA578/min) / (εMV_reduced * path length * volume of enzyme)

    • εMV_reduced (molar extinction coefficient of reduced methyl viologen at 578 nm) = 9.7 mM-1cm-1

    • Path length is typically 1 cm.

Protocol 4: Monitoring Aromatic Pollutant Degradation by HPLC-DAD

This protocol provides a method for the quantification of common aromatic pollutants in aqueous samples from bioremediation experiments using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[9][18][19][20][21]

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, and diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitoring at 210 nm for general screening and at the specific maximum absorbance wavelength for each compound for quantification.

2. Sample Preparation:

  • Collect aqueous samples from the bioremediation cultures at different time points.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to remove cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

3. Analysis and Quantification:

  • Prepare a series of standard solutions of the target aromatic compounds in the mobile phase at known concentrations.

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the aromatic pollutants in the samples by comparing their retention times and peak areas to those of the standards.

G A Aqueous Sample Collection B Centrifugation (10,000 x g, 10 min) A->B Remove cells/debris C Filtration (0.22 µm filter) B->C Clarify supernatant D Dilution (if necessary) C->D Adjust concentration E HPLC-DAD Analysis D->E Inject into HPLC F Data Analysis (Quantification) E->F Compare to standards G cluster_peripheral Peripheral Pathways cluster_central Central Benzoyl-CoA Pathway Toluene Toluene BenzoylCoA Benzoyl-CoA Toluene->BenzoylCoA Phenol Phenol Phenol->BenzoylCoA Benzoate Benzoate Benzoate->BenzoylCoA Benzoate-CoA Ligase Ethylbenzene Ethylbenzene Ethylbenzene->BenzoylCoA Xylene Xylene Xylene->BenzoylCoA DienoylCoA Cyclohex-1,5-diene-1-carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase (ATP-dependent) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Hydratase OxoenoylCoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA Dehydrogenase RingCleavage Ring Cleavage Product OxoenoylCoA->RingCleavage Hydrolase (bamA) BetaOxidation β-Oxidation RingCleavage->BetaOxidation AcetylCoA 3 Acetyl-CoA + CO2 BetaOxidation->AcetylCoA

References

Application Notes: Cloning and Expression of Genes for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily proceeding through the benzoyl-CoA pathway.[1] In this pathway, a wide variety of aromatic molecules are converted to the central intermediate, benzoyl-CoA, which is subsequently dearomatized and cleaved.[2][3] A key intermediate in this pathway, particularly in denitrifying bacteria like Thauera aromatica, is 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA.[2][3] The metabolism of this intermediate involves a series of enzymatic steps that are of significant interest for applications in bioremediation, industrial biocatalysis, and drug discovery. The genes encoding these enzymes can be cloned and heterologously expressed, most commonly in Escherichia coli, to facilitate their characterization and engineering.[4][5]

This document provides an overview of the key genes involved, their biochemical properties, and detailed protocols for their cloning, expression, and characterization.

Metabolic Pathway Overview

The formation and conversion of this compound is a central part of the benzoyl-CoA degradation pathway in facultative anaerobes.[6] The process begins with the reduction of benzoyl-CoA. The key steps are:

  • Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA, formed from the reduction of benzoyl-CoA, is hydrated by a specific dienoyl-CoA hydratase to produce this compound.[3][7]

  • Dehydrogenation: The hydroxyl group of this compound is then oxidized in an NAD+-dependent reaction by 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (encoded by the had gene) to yield 6-Oxocyclohex-1-ene-1-carbonyl-CoA.[3][4]

  • Hydrolysis & Ring Cleavage: Finally, 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (encoded by the oah or bamA gene) catalyzes the hydrolytic cleavage of the alicyclic ring to produce the aliphatic product, 3-hydroxypimelyl-CoA.[4][6][8]

MetabolicPathway Metabolism of this compound cluster_pathway Benzoyl-CoA Pathway Segment cluster_cofactors Metabolism of this compound bcoa Benzoyl-CoA c15 Cyclohexa-1,5-diene- 1-carbonyl-CoA bcoa->c15 Benzoyl-CoA Reductase hc1c 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA c15->hc1c Dienoyl-CoA Hydratase (+H2O) oc1c 6-Oxocyclohex-1-ene- 1-carbonyl-CoA hc1c->oc1c 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dehydrogenase (had) nad_in NAD+ hc1c->nad_in hpcoa 3-Hydroxypimelyl-CoA oc1c->hpcoa 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydrolase (oah/bamA) nadh_out NADH + H+ nadh_out->oc1c

Caption: Key enzymatic steps in the metabolism of this compound.

Key Genes and Enzymes

The genes responsible for the metabolism of this compound have been identified and characterized, primarily from the denitrifying bacterium Thauera aromatica. These genes are often found in a gene cluster, suggesting they form an operon.[3]

GeneEnzyme NameSource OrganismFunction in Pathway
dch (example)Dienoyl-CoA hydrataseThauera aromaticaHydrates Cyclohexa-1,5-diene-1-carbonyl-CoA to form the 6-hydroxy intermediate.[3][7]
had6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenaseThauera aromaticaCatalyzes the NAD+-dependent oxidation of the 6-hydroxy intermediate.[3][4]
oah (bamA)6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseThauera aromaticaCatalyzes hydrolytic ring cleavage of the 6-oxo intermediate.[4][6]
Application Notes
  • Host Selection: E. coli, particularly strains like BL21(DE3), is a suitable and commonly used host for the heterologous expression of these genes.[4][5] Standard expression vectors (e.g., pET series) provide high levels of protein production.

  • Expression Challenges: While the dehydrogenase (had) and hydrolase (oah) are generally soluble when expressed in E. coli, other enzymes in the broader benzoyl-CoA pathway, such as benzoyl-CoA reductase, can be oxygen-labile and may require anaerobic conditions for functional expression and purification.

  • Purification Strategy: The addition of an affinity tag (e.g., a polyhistidine-tag) to the N- or C-terminus of the protein greatly simplifies purification via immobilized metal affinity chromatography (IMAC), yielding high-purity protein for characterization.

  • Enzyme Assays: The activity of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[4] The hydrolase activity can be monitored by HPLC analysis of the consumption of its substrate.[9]

Experimental Protocols

The following protocols provide a general workflow for the cloning, expression, and purification of the had and oah genes from Thauera aromatica.

Workflow Experimental Workflow cluster_dna Gene Preparation cluster_protein Protein Production & Analysis a 1. Gene Identification (e.g., had, oah from T. aromatica) b 2. Primer Design (with restriction sites & His-tag) a->b c 3. PCR Amplification of Target Gene b->c d 4. Cloning into Expression Vector (e.g., pET-28a) c->d e 5. Transformation into E. coli BL21(DE3) d->e Transform Plasmid f 6. Protein Expression & IPTG Induction e->f g 7. Cell Lysis & Protein Purification (IMAC) f->g h 8. Analysis (SDS-PAGE, Enzyme Assay) g->h

Caption: Logical workflow for cloning and expression of target genes.

Protocol 1: Gene Identification and PCR Amplification
  • Template DNA: Obtain genomic DNA from Thauera aromatica or use a commercially synthesized gene sequence for had or oah based on published sequences.

  • Primer Design: Design forward and reverse primers for the full-length coding sequence.

    • Incorporate restriction sites (e.g., NdeI and XhoI) into the 5' ends of the primers for directional cloning into a pET vector.

    • Optionally, include a sequence encoding a hexahistidine (His6) tag in the forward or reverse primer to facilitate protein purification.

  • PCR Reaction: Set up a standard 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Template DNA: 50-100 ng

    • Forward Primer: 0.5 µM

    • Reverse Primer: 0.5 µM

    • dNTP Mix: 200 µM

    • High-Fidelity Polymerase & Buffer: Per manufacturer's instructions.

  • Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds.

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize as needed).

      • Extension: 72°C for 1 minute/kb.

    • Final Extension: 72°C for 5 minutes.

  • Verification: Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size. Purify the DNA fragment using a commercial PCR cleanup kit.

Protocol 2: Cloning into Expression Vector
  • Digestion: Digest both the purified PCR product and the expression vector (e.g., pET-28a) with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.

  • Purification: Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.

  • Ligation: Set up a ligation reaction using T4 DNA Ligase, typically with a 3:1 molar ratio of insert to vector. Incubate at 16°C overnight or room temperature for 2 hours.

  • Transformation (Cloning Host): Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α). Plate on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • Colony PCR & Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and reading frame of positive clones by Sanger sequencing.

Protocol 3: Heterologous Expression in E. coli
  • Transformation (Expression Host): Transform the sequence-verified plasmid into a competent E. coli expression strain, such as BL21(DE3).[10]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. This slower expression often improves protein solubility.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 4: Protein Purification (His-tag)
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail. Sonicate on ice to lyse the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.

  • Wash: Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Verification & Buffer Exchange: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

Protocol 5: Enzyme Activity Assay (Dehydrogenase)

This assay measures the NAD+-dependent oxidation of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]

  • Substrate Synthesis: The substrate, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, must be synthesized enzymatically from benzoyl-CoA using purified benzoyl-CoA reductase and dienoyl-CoA hydratase.

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 2 mM NAD+

    • 0.1-0.2 mM 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

  • Initiation: Start the reaction by adding a small amount (1-5 µg) of the purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm (A340) using a spectrophotometer at a constant temperature (e.g., 30°C). The rate of NADH formation is proportional to enzyme activity (Extinction coefficient for NADH at 340 nm is 6.22 mM-1 cm-1).

Data Presentation: Biochemical Properties

The properties of the enzymes involved have been determined following their purification from native or recombinant sources.

EnzymeGeneOrganismMolecular Mass (kDa)Subunit CompositionSpecific Activity
Dienoyl-CoA hydratase-T. aromatica28MonomerNot specified
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenasehadT. aromatica~40Not specified11.8 U/mg[11]
6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolasebamAG. metallireducens43MonomerNot specified
6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolasebamAS. aciditrophicus43MonomerNot specified

References

Application Notes & Protocols: Molecular Probes for Detecting Genes in 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Turnover

Author: BenchChem Technical Support Team. Date: December 2025

Publication No: ANP-2025-12-HCCA Version: 1.0 For Research Use Only

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway being a central route for this metabolism in many bacteria. A key intermediate in this pathway is 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA (6-HCCA). The turnover of 6-HCCA is mediated by a specific set of enzymes, and understanding the expression of the genes encoding these enzymes is vital for research in environmental microbiology, bioremediation, and industrial biotechnology.

The two primary enzymes responsible for the direct turnover of 6-HCCA are 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase [1][2]. The genes encoding these enzymes, often designated as had and oah respectively, serve as excellent biomarkers for studying the activity of the benzoyl-CoA pathway in various microorganisms[1][2][3].

These application notes provide detailed protocols for the design, synthesis, and application of nucleic acid-based molecular probes for the detection and quantification of had and oah gene expression. The primary methods covered are Fluorescence In Situ Hybridization (FISH) for spatial localization of transcripts within cells and Quantitative Polymerase Chain Reaction (qPCR) for high-sensitivity quantification. These tools are indispensable for researchers studying microbial physiology, gene regulation, and the metabolic potential of environmental or engineered microbes[4][5][6].

Scientific Principles

The 6-HCCA Turnover Pathway

Benzoyl-CoA is a common intermediate in the anaerobic metabolism of many aromatic compounds[1]. It is first reduced by benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA. A subsequent hydration step yields 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (6-HCCA)[1]. The turnover of this intermediate involves two key enzymatic steps:

  • Dehydrogenation: 6-HCCA is oxidized by an NAD+-specific dehydrogenase (encoded by the had gene) to form 6-oxocyclohex-1-ene-1-carbonyl-CoA[1].

  • Hydrolysis & Ring Cleavage: The resulting compound undergoes hydrolytic ring cleavage catalyzed by a hydrolase (encoded by the oah gene), yielding 3-hydroxypimelyl-CoA, which then enters central metabolism[1][2].

Monitoring the expression of had and oah mRNA provides a direct measure of the activation of this specific segment of the benzoyl-CoA pathway.

G Figure 1: Core 6-HCCA Turnover Pathway BCoA Benzoyl-CoA Reductase Benzoyl-CoA Reductase BCoA->Reductase CDCoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Dienoyl-CoA Hydratase CDCoA->Hydratase HCCA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (6-HCCA) HAD 6-HCCA Dehydrogenase (had gene) HCCA->HAD OCCA 6-Oxocyclohex-1-ene-1-carbonyl-CoA OAH 6-OCH-CoA Hydrolase (oah gene) OCCA->OAH HPCoA 3-Hydroxypimelyl-CoA Reductase->CDCoA Hydratase->HCCA HAD->OCCA OAH->HPCoA

Core 6-HCCA Turnover Pathway
Molecular Probes for Gene Detection

Molecular probes are short sequences of nucleic acids (DNA or RNA) that are complementary to the target mRNA sequence of interest[4]. By labeling these probes with fluorescent dyes or other reporter molecules, they can be used to visualize and quantify gene expression[7].

  • Specificity: Probes are designed to bind only to the target mRNA sequence, ensuring that the signal accurately reflects the expression of the intended gene[8].

  • Sensitivity: The use of highly fluorescent dyes and optimized protocols allows for the detection of even low-abundance transcripts[9].

  • Applications: Key applications include Fluorescence In Situ Hybridization (FISH) for spatial analysis and quantitative PCR (qPCR) for precise quantification[5][10].

Experimental Protocols

Protocol 1: Design and Synthesis of Oligonucleotide Probes

This protocol outlines the steps for designing specific and efficient probes for the had and oah genes.

3.1.1 Materials

  • Gene sequences for had and oah from the target organism(s).

  • NCBI BLAST tool (or similar sequence alignment software).

  • Oligo-analysis software (e.g., OligoAnalyzer).

  • Custom oligonucleotide synthesis service.

3.1.2 Probe Design Criteria

  • Obtain Target Sequences: Download the coding sequences (CDS) of the had and oah genes from a relevant genome database (e.g., NCBI).

  • Select Probe Length: Design probes that are typically 40-50 bases long for FISH and 20-30 bases for qPCR primers/probes. This length provides a good balance of specificity and hybridization efficiency[11].

  • Check Specificity: Use BLAST to compare your candidate probe sequences against the entire genome of your target organism and closely related species. Probes should have minimal homology to non-target sequences to avoid off-target binding.

  • Optimize GC Content: Aim for a GC content of around 50% for stable hybridization[11]. Avoid long stretches of a single nucleotide.

  • Avoid Secondary Structures: Use oligo-analysis software to predict and avoid sequences that can form stable hairpins or self-dimers.

  • Labeling: For FISH, design probes with an internal amino-modifier (e.g., amino-allyl T) every ~10 bases to allow for post-synthesis coupling to an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore)[11]. For qPCR, order probes with a 5' fluorophore and a 3' quencher.

3.1.3 Synthesis and Labeling (for FISH probes)

  • Order the designed oligonucleotide with amino-allyl modifications from a commercial supplier.

  • Resuspend the purified oligo in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

  • Add the amine-reactive fluorescent dye (dissolved in DMSO) to the oligo solution.

  • Incubate the reaction for 24-48 hours at room temperature in the dark[11].

  • Purify the labeled probe from unreacted dye using gel filtration or ethanol (B145695) precipitation[11].

  • Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.

G Figure 2: Probe Design & Synthesis Workflow seq 1. Obtain Target Gene Sequence (had, oah) design 2. Design Probe Oligo (Length, GC%, Specificity) seq->design blast 3. BLAST for Specificity Check design->blast synth 4. Chemical Synthesis of Amino-Modified Oligo blast->synth labeling 5. Couple to Amine- Reactive Fluorophore synth->labeling purify 6. Purify Labeled Probe labeling->purify qc 7. Quality Control (Spectrophotometry) purify->qc

Probe Design & Synthesis Workflow
Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol describes the use of the designed probes to detect mRNA transcripts in fixed microbial cells.

3.2.1 Materials

  • Microbial cell culture.

  • Paraformaldehyde (PFA) or Formalin for fixation[9].

  • Ethanol series (70%, 95%, 100%).

  • Acetic acid.

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 100 µg/mL salmon sperm DNA).

  • Wash buffers (e.g., MABT - maleic acid buffer with Tween 20)[8].

  • Fluorescently labeled probes for had and oah.

  • DAPI (for counterstaining DNA).

  • Microscope slides (e.g., SuperFrost Plus).

  • Antifade mounting medium.

3.2.2 Cell Preparation and Fixation

  • Harvest microbial cells from culture by centrifugation.

  • Wash cells with 1x Phosphate-Buffered Saline (PBS).

  • Fix cells in 4% PFA in PBS for 1 hour at room temperature.

  • Wash cells twice with PBS to remove fixative.

  • Resuspend cells in a 1:1 mixture of PBS and 100% ethanol and store at -20°C until use.

3.2.3 Hybridization

  • Spot a small volume of fixed cells onto a microscope slide and allow to air dry.

  • Immerse the slide in ice-cold 20% acetic acid for 20 seconds to permeabilize the cells[8][9].

  • Dehydrate the slide through an ethanol series (70%, 95%, 100%) for 1 minute each, then air dry[8][9].

  • Prepare the hybridization solution containing the fluorescent probe(s) at a final concentration of 1-5 ng/µL.

  • Denature the probe solution by heating to 95°C for 2 minutes and then placing on ice[8].

  • Apply 20-50 µL of the hybridization solution to the slide, cover with a coverslip, and seal.

  • Incubate overnight in a humidified chamber at a calculated hybridization temperature (typically 55-65°C)[9][12].

3.2.4 Washing and Visualization

  • Carefully remove the coverslip and wash the slide twice in MABT for 30 minutes each at the hybridization temperature to remove unbound probe[8].

  • Perform a final wash in MABT at room temperature for 10 minutes.

  • Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Rinse briefly with distilled water and air dry in the dark.

  • Add a drop of antifade mounting medium and cover with a clean coverslip.

  • Visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

G Figure 3: Probe-Target Hybridization cluster_cell Permeabilized Cell mRNA Target mRNA (e.g., had transcript) probe Fluorescent Probe (complementary sequence) probe->mRNA Hybridization fluorophore Fluorophore fluorophore->probe

Probe-Target Hybridization
Protocol 3: Quantitative PCR (qPCR)

This protocol provides a method for highly sensitive quantification of had and oah transcripts.

3.3.1 Materials

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit (to synthesize cDNA).

  • qPCR primers and probe for had and oah (TaqMan style).

  • qPCR master mix.

  • qPCR instrument.

3.3.2 RNA Extraction and cDNA Synthesis

  • Extract total RNA from microbial cell pellets using a commercial kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

3.3.3 qPCR Reaction

  • Prepare the qPCR reaction mix in a qPCR plate. A typical 20 µL reaction includes:

    • 10 µL of 2x qPCR master mix.

    • 1 µL of 20x primer/probe mix.

    • 2 µL of diluted cDNA template.

    • 7 µL of nuclease-free water.

  • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

  • Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

3.3.4 Data Analysis

  • The instrument measures fluorescence at each cycle. The cycle at which fluorescence crosses a set threshold is the Cq (or Ct) value[13].

  • Lower Cq values indicate higher initial transcript abundance.

  • Use a reference (housekeeping) gene for normalization to account for variations in RNA input.

  • Calculate the relative expression of had and oah genes using the ΔΔCq method.

Data Presentation and Interpretation

Quantitative data from these experiments should be organized for clarity and comparison.

Table 1: Characteristics of Designed Molecular Probes

Probe Name Target Gene Sequence (5' to 3') Length (nt) GC (%) Tm (°C) Fluorophore/Quencher
had-P1 had [Hypothetical Sequence] 45 51.1 68.2 Cy3
oah-P1 oah [Hypothetical Sequence] 48 52.1 69.5 Cy5
had-qPCR had [Probe Sequence] 22 54.5 67.0 FAM / BHQ-1

| oah-qPCR | oah | [Probe Sequence] | 24 | 50.0 | 66.5 | HEX / BHQ-1 |

Table 2: Hypothetical qPCR Results for Gene Expression Analysis

Condition Target Gene Biological Replicate Cq Value Average Cq ΔCq (Target - Ref) Relative Quantification (Fold Change)
Control had 1 28.5 28.6 10.1 1.0
2 28.7
oah 1 29.1 29.0 10.5 1.0
2 28.9
+ Benzoate had 1 21.2 21.3 2.8 158.6
2 21.4
+ Benzoate oah 1 21.8 21.7 3.2 150.3
2 21.6

| Reference Gene (16S rRNA) Average Cq | | | | 18.5 | | |

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak FISH Signal Poor cell permeabilization.Optimize acetic acid or lysozyme (B549824) treatment time.
Probe degradation (RNases).Use RNase-free solutions and sterile techniques[8].
Low transcript abundance.Use a brighter fluorophore or signal amplification methods.
High FISH Background Non-specific probe binding.Increase hybridization temperature or stringency of wash steps[9].
Insufficient washing.Increase duration or number of post-hybridization washes.
qPCR Inhibition Contaminants in RNA/cDNA.Re-purify RNA/cDNA. Dilute cDNA template.
No qPCR Amplification Poor primer/probe design.Re-design primers and probes; check for secondary structures.
Degraded RNA template.Use fresh samples and ensure proper RNA handling and storage.

References

Troubleshooting & Optimization

Stability and degradation of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA?

A1: The primary factors contributing to the degradation of this compound, like other acyl-CoA thioesters, are hydrolysis, oxidation, and enzymatic degradation. The thioester bond is susceptible to cleavage, particularly at neutral to basic pH.[1][2][3] Oxidation of the thiol group can also occur, leading to the formation of disulfides.[3]

Q2: How should I store my solid this compound?

A2: For long-term storage, solid this compound should be stored desiccated at -20°C or -80°C.[1][4][5] Protecting the compound from moisture and light is crucial for maintaining its stability.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions before use. If a stock solution must be prepared, dissolve the compound in an acidic buffer (pH 2-6) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[3] Aqueous solutions are generally unstable at pH above 8.[3] For some acyl-CoAs, storing aqueous solutions for more than a day is not recommended.[5]

Q4: Can I use a commercial assay kit to determine the concentration of my this compound solution?

A4: Yes, there are commercially available Coenzyme A assay kits that can be used to determine the concentration of CoA and its derivatives.[6] These kits typically involve an enzymatic assay that produces a colorimetric or fluorometric signal proportional to the amount of CoA present. Be aware that these kits may measure the total CoA pool, so if you have other CoA compounds in your sample, it could interfere with the measurement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Consider performing a quick stability check of your compound under your experimental conditions.
Low or no biological activity The compound has degraded due to improper storage or handling.Verify the storage conditions of your solid compound and stock solutions. Prepare a fresh stock solution from a new vial of the solid compound. Analyze the integrity of your compound using HPLC or LC-MS/MS.
Precipitation of the compound in solution Low solubility in the chosen solvent or buffer.Ensure you are using a suitable solvent. For aqueous solutions, using a buffer at an appropriate pH can help maintain solubility. Gentle warming or sonication might aid dissolution, but be cautious as this could accelerate degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or contaminants.Review your storage and handling procedures. Potential degradation products could include the free carboxylic acid, Coenzyme A, and disulfide forms. Use a high-purity solvent for your mobile phase and sample preparation.

Data Presentation

Table 1: Recommended General Storage Conditions for Acyl-CoA Compounds

Form Temperature pH Duration Additional Notes
Solid-20°C to -80°CN/ALong-termStore in a desiccator to protect from moisture. Protect from light.
Aqueous Stock Solution-80°C2-6Short-term (days to weeks)Use of an acidic buffer is recommended.[3] Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution4°CAs per experimental needsShort-term (hours)Prepare fresh before each experiment for best results.[5]

Note: These are general recommendations. The optimal storage conditions for this compound should be determined empirically.

Experimental Protocols

Protocol: General Stability Assessment of an Acyl-CoA Compound via HPLC

This protocol provides a general framework for assessing the stability of an acyl-CoA compound like this compound under different conditions.

1. Materials:

  • This compound
  • Buffers at various pH values (e.g., pH 4, 7, and 9)
  • HPLC-grade water, acetonitrile (B52724), and methanol
  • HPLC system with a C18 column and UV detector (monitoring at 260 nm is common for CoA compounds)[7]
  • Temperature-controlled incubators/water baths
  • Light-blocking containers (e.g., amber vials)

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in an appropriate acidic buffer (e.g., pH 4).

3. Experimental Setup:

  • Temperature Stability: Aliquot the stock solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
  • pH Stability: Dilute the stock solution into buffers of different pH values (e.g., 4, 7, and 9) and incubate at a constant temperature (e.g., 25°C).
  • Photostability: Expose an aliquot of the solution to a controlled light source while keeping a control sample in the dark.

4. Time Points:

  • Collect samples from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

5. HPLC Analysis:

  • Immediately after collection, analyze each sample by HPLC.
  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like potassium phosphate) to separate the parent compound from potential degradation products.[7]
  • Monitor the peak area of the this compound peak at 260 nm.

6. Data Analysis:

  • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
  • Plot the percentage of the remaining compound versus time for each condition to determine the degradation rate.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Preparation cluster_conditions Incubation under Different Conditions cluster_analysis Analysis stock Prepare Stock Solution (Acidic Buffer) temp Temperature (4°C, 25°C, 37°C) stock->temp Aliquot & Dilute ph pH (4, 7, 9) stock->ph Aliquot & Dilute light Light Exposure (Light vs. Dark) stock->light Aliquot & Dilute sampling Collect Samples at Time Points temp->sampling ph->sampling light->sampling hplc HPLC Analysis (Monitor Peak Area) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental Workflow for Stability Testing.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_products 6-Hydroxycyclohex-1-ene-1-carboxylic Acid + Coenzyme A (CoASH) parent->hydrolysis_products H₂O, pH dependent oxidation_product Oxidized Derivatives (e.g., Disulfides) parent->oxidation_product O₂

Caption: Potential Degradation Pathways.

References

Improving yield and purity of chemically synthesized 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a plausible chemical synthesis route for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA?

A1: A likely multi-step synthesis would involve:

  • Formation of a cyclohexene (B86901) carboxylic acid derivative, potentially via a Diels-Alder reaction.

  • Introduction of a hydroxyl group at the C6 position.

  • Activation of the carboxyl group.

  • Coupling of the activated acid with Coenzyme A.

Q2: What are the main challenges in synthesizing this compound?

A2: Key challenges include:

  • Stereocontrol: Achieving the desired stereochemistry at the hydroxyl- and carboxyl-substituted carbons.

  • Side Reactions: Potential for side reactions such as dehydration, oxidation, or rearrangement of the cyclohexene ring.

  • CoA Coupling: The coupling reaction with the large and sensitive Coenzyme A molecule can be low-yielding.

  • Purification: The final product is a polar, non-volatile molecule, which can be challenging to purify from reaction mixtures containing unreacted CoA and other polar byproducts.

Q3: How can I monitor the progress of the synthesis?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the formation of the organic precursors.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the final coupling reaction and assessing the purity of the CoA ester. A C18 reverse-phase column is typically used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized precursors.

Q4: What are the critical stability considerations for this compound?

A4: Thioesters and molecules with multiple functional groups can be sensitive. It is advisable to:

  • Work at low temperatures whenever possible.

  • Use degassed solvents to minimize oxidation.

  • Store the final product at -20°C or below under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction for Cyclohexene Ring Formation
Potential Cause Suggested Solution
Poor reactivity of diene or dienophile.Use a more activated diene or dienophile. Lewis acid catalysis (e.g., with AlCl₃ or ZnCl₂) can also increase the reaction rate and selectivity.
Reversible reaction.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Remove the product as it is formed if possible.
Polymerization of reactants.Add a radical inhibitor (e.g., hydroquinone). Ensure high purity of starting materials.
Issue 2: Poor Selectivity in Hydroxylation
Potential Cause Suggested Solution
Non-selective reagent.Employ stereoselective reagents. For example, consider using an asymmetric epoxidation followed by regioselective ring-opening.
Isomerization of the double bond.Use milder reaction conditions (lower temperature, shorter reaction time).
Issue 3: Low Yield of Coenzyme A Coupling
Potential Cause Suggested Solution
Inefficient activation of the carboxylic acid.Experiment with different activating agents. Common choices include carbodiimides (e.g., EDC), or conversion to an acyl halide or mixed anhydride.
Degradation of Coenzyme A.Maintain a slightly acidic to neutral pH and low temperature during the reaction. Use freshly prepared CoA solutions.
Hydrolysis of the activated ester.Perform the reaction in an anhydrous aprotic solvent.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxycyclohex-1-ene-1-carboxylic acid (Hypothetical)
  • Step 1: Diels-Alder Reaction. Combine equimolar amounts of a suitable diene (e.g., 1,3-butadiene) and dienophile (e.g., an acrylate (B77674) derivative) in a sealed tube with an appropriate solvent (e.g., toluene). Heat the mixture at a predetermined temperature (e.g., 100-150°C) for several hours. Monitor the reaction by TLC or GC-MS.

  • Step 2: Introduction of the Hydroxyl Group. The resulting cyclohexene derivative can be hydroxylated using various methods. One approach is epoxidation with an agent like m-CPBA, followed by hydrolysis to the diol and selective oxidation or protection/deprotection steps to isolate the desired 6-hydroxy isomer.

  • Step 3: Purification. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Protocol 2: Coupling with Coenzyme A
  • Step 1: Activation of the Carboxylic Acid. Dissolve the 6-hydroxycyclohex-1-ene-1-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or THF). Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an active ester. Stir at room temperature for 1-2 hours.

  • Step 2: Coupling Reaction. In a separate flask, dissolve Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0) at 4°C. Slowly add the solution of the activated ester to the CoA solution with gentle stirring.

  • Step 3: Monitoring and Quenching. Monitor the reaction progress by reverse-phase HPLC. Once the reaction is complete (or has reached a plateau), quench any remaining active ester by adding a small amount of a primary amine (e.g., Tris buffer).

  • Step 4: Purification. Purify the final product using preparative HPLC on a C18 column with a water/acetonitrile gradient containing a small amount of a volatile acid (e.g., formic acid or acetic acid). Lyophilize the collected fractions to obtain the pure product.

Data Presentation

Table 1: Optimization of CoA Coupling Reaction
Entry Activating Agent Solvent Temperature (°C) Yield (%) Purity (by HPLC, %)
1DCC/NHSTHF25Record DataRecord Data
2EDC/NHSDMF25Record DataRecord Data
3EDC/NHSDMF4Record DataRecord Data
4Isobutyl ChloroformateTHF0Record DataRecord Data

Visualizations

cluster_synthesis Proposed Synthetic Workflow Start Starting Materials (Diene & Dienophile) DA Diels-Alder Reaction Start->DA Cyclohexene Cyclohexene Carboxylic Acid Derivative DA->Cyclohexene Hydroxylation Hydroxylation Cyclohexene->Hydroxylation HydroxyAcid 6-Hydroxycyclohex-1-ene- 1-carboxylic acid Hydroxylation->HydroxyAcid Activation Carboxylic Acid Activation HydroxyAcid->Activation ActiveEster Activated Ester Activation->ActiveEster Coupling Coupling Reaction ActiveEster->Coupling CoA Coenzyme A CoA->Coupling Purification Purification (HPLC) Coupling->Purification FinalProduct 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

cluster_troubleshooting Troubleshooting Low Yield Problem Low Yield or Purity CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizeReaction Optimize Reaction Conditions Problem->OptimizeReaction SideReactions Analyze for Side Products Problem->SideReactions PurificationIssue Evaluate Purification Method Problem->PurificationIssue Temp Vary Temperature OptimizeReaction->Temp Solvent Change Solvent OptimizeReaction->Solvent Reagent Change Reagent OptimizeReaction->Reagent HPLC HPLC-MS Analysis SideReactions->HPLC Column Change Column/ Gradient PurificationIssue->Column

Caption: Logical troubleshooting flowchart for low yield and purity issues.

Overcoming challenges in the purification of enzymes from the benzoyl-CoA pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of enzymes from the benzoyl-CoA pathway.

Frequently Asked Questions (FAQs)

Q1: What are the initial and key enzymes in the benzoyl-CoA pathway?

A1: The initial enzyme in the anaerobic degradation of benzoate (B1203000) is benzoate-CoA ligase (Bcl), which activates benzoate to benzoyl-CoA.[1][2] Subsequently, benzoyl-CoA reductase dearomatizes benzoyl-CoA, a crucial step in the anaerobic metabolism of many aromatic compounds.[3][4]

Q2: What are the typical expression systems for benzoyl-CoA pathway enzymes?

A2: Escherichia coli is commonly used for the heterologous expression of enzymes from the benzoyl-CoA pathway, such as 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica.[5]

Q3: What are some common issues with the solubility of recombinant benzoyl-CoA pathway enzymes?

A3: A significant challenge in purifying enzymes, including those from the benzoyl-CoA pathway, is their insolubility when expressed in heterologous systems.[6] This can be due to misfolding of the protein. Using inducible gene expression systems with moderate expression levels, such as the pOT1 plasmid in E. coli, can help minimize misfolding.[5]

Q4: Are enzymes from the benzoyl-CoA pathway sensitive to oxygen?

A4: Yes, many enzymes in this pathway are oxygen-sensitive. For example, benzoyl-CoA reductase from Thauera aromatica is oxygen-labile and requires anaerobic purification conditions in the presence of a reducing agent like dithionite (B78146).[3][5]

Q5: What are the optimal pH and temperature conditions for benzoate-CoA ligase activity?

A5: The optimal pH for benzoate-CoA ligase is around 8.0, and the optimal temperature is between 37-40°C.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
Low enzyme yield after cell lysis Inefficient cell disruption.Use a French pressure cell for efficient cell lysis. For example, disrupting cells at 140 MPa can be effective.[1]
Enzyme degradation by proteases.Add protease inhibitors to the lysis buffer.
Enzyme inactivation during purification Presence of oxygen for oxygen-sensitive enzymes.Perform all purification steps under anaerobic conditions (e.g., in a glove box with a nitrogen/hydrogen atmosphere). Include reducing agents like dithionite in all buffers.[3][5]
Loss of essential cofactors.Supplement buffers with necessary cofactors. For instance, benzoyl-CoA reductase requires MgATP.[3]
Unstable at low temperatures.While most purification steps are conducted at 4°C, some enzymes may be more stable at room temperature. Check the specific enzyme's stability profile.[1]
Poor separation during chromatography Suboptimal buffer conditions.Optimize buffer pH and ionic strength. For benzoate-CoA ligase, a Tris-HCl buffer at pH 7.8-8.0 is often used.[1][7]
Non-specific binding to the column matrix.Include detergents or adjust the salt concentration in the buffers to minimize non-specific interactions.[6]
Low specific activity of the purified enzyme Misfolded or inactive enzyme.Consider optimizing expression conditions (e.g., lower temperature, different host strain). Refolding protocols may be necessary.[5]
Inhibition by reaction products or buffer components.Benzoyl-CoA can inhibit benzoate-CoA ligase. Ensure assays are performed under initial velocity conditions. Also, be aware that high concentrations of MgCl2 (>10 mM) can be inhibitory.[7][8]
Incorrect assay conditions.Verify the optimal pH, temperature, and substrate concentrations for your enzyme. Coupled enzyme assays are often used for continuous monitoring of activity.[1][9]

Experimental Protocols

Purification of Benzoate-CoA Ligase from Magnetospirillum sp. strain TS-6[1]
  • Cell Lysis: Resuspend frozen cells in 20 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl2. Disrupt cells using a French pressure cell at 140 MPa.

  • Centrifugation: Centrifuge the crude extract at 10,000 x g for 15 minutes, followed by ultracentrifugation of the supernatant at 100,000 x g for 1 hour to obtain the soluble fraction.

  • Anion Exchange Chromatography: Apply the soluble fraction to a DEAE-Toyopearl column equilibrated with 100 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl2. Elute with a linear gradient of NaCl.

  • Further Purification: Additional chromatography steps such as hydrophobic interaction or size exclusion may be necessary to achieve higher purity.

Assay for Benzoate-CoA Ligase Activity[1]

This is an indirect assay coupling the formation of AMP to the oxidation of NADH.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl (pH 7.8)

    • 10 mM KCl

    • 2.5 mM MgCl2

    • 10 mM phospho(enol)pyruvate

    • 0.5 mM ATP

    • 0.25 mM CoA

    • 0.2 mM NADH

    • 2 U myokinase

    • 2 U pyruvate (B1213749) kinase

    • 2 U lactate (B86563) dehydrogenase

    • 0.1 mM benzoate

  • Procedure: Initiate the reaction by adding the enzyme fraction and monitor the decrease in absorbance at 340 nm due to NADH oxidation.

Quantitative Data Summary

Table 1: Purification of Benzoate-CoA Ligase from Magnetospirillum sp. strain TS-6 (Anaerobically Grown Cells) [1]

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Purification (fold)
Soluble Fraction1,2401000.0811001
DEAE-Toyopearl21.664.83.064.837
Final Purified Enzyme - - 13.4 - 166

Table 2: Kinetic Parameters of Benzoate-CoA Ligases

Enzyme Source Substrate Km (µM) Vmax (U/mg) Citation
Anaerobic syntrophic cultureBenzoate401.05[7]
ATP1601.08[7]
CoA701.05[7]
Clarkia breweriBenzoic Acid45-[10]
ATP95-[10]
CoA130-[10]
Rhodopseudomonas palustrisBenzoate2-3-[8]

Visualizations

Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA -> AMP, PPi) Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase (2 ATP -> 2 ADP + 2 Pi) Further_Metabolism Further Metabolism to Acetyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->Further_Metabolism Series of enzymatic steps

Caption: Anaerobic benzoyl-CoA degradation pathway.

Purification_Workflow Start Cell Culture with Expressed Enzyme Cell_Lysis Cell Lysis (e.g., French Press) Start->Cell_Lysis Clarification Centrifugation/ Ultracentrifugation Cell_Lysis->Clarification Soluble_Fraction Soluble Protein Fraction Clarification->Soluble_Fraction Chromatography1 Anion Exchange Chromatography (e.g., DEAE) Soluble_Fraction->Chromatography1 Chromatography2 Hydrophobic Interaction Chromatography Chromatography1->Chromatography2 Chromatography3 Size Exclusion Chromatography Chromatography2->Chromatography3 Pure_Enzyme Purified Enzyme Chromatography3->Pure_Enzyme

Caption: General workflow for enzyme purification.

References

Technical Support Center: Assays for Enzymes Metabolizing 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with enzymes that metabolize 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are responsible for the metabolism of this compound?

A1: The primary enzymes involved in the metabolism of this compound are part of the benzoyl-CoA degradation pathway found in anaerobic bacteria like Thauera aromatica. The two key enzymes that act sequentially on this substrate are:

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase : This enzyme catalyzes the oxidation of this compound to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][2][3]

  • 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase : This enzyme then catalyzes the hydrolytic ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA.[1][4][5][6]

Q2: What is the overall pathway for the degradation of this compound?

A2: this compound is an intermediate in the anaerobic degradation of aromatic compounds, specifically in the benzoyl-CoA pathway.[2] The pathway proceeds as follows: Benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA. A hydratase then converts this compound to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7] Subsequently, the dehydrogenase and hydrolase act to open the ring structure, leading to aliphatic acyl-CoA compounds that can be further metabolized.[1][6]

Benzoyl_CoA_Pathway cluster_pathway Metabolic Pathway of this compound Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Substrate This compound Cyclohexa_1_5_diene_1_carbonyl_CoA->Substrate Dienoyl-CoA hydratase Intermediate 6-Oxocyclohex-1-ene-1-carbonyl-CoA Substrate->Intermediate 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Product 3-Hydroxypimelyl-CoA Intermediate->Product 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Enzyme Assays Start Unexpected Assay Results Check_Components Verify Assay Components (Enzyme, Substrate, Buffer, Cofactors) Start->Check_Components Check_Conditions Confirm Assay Conditions (pH, Temperature) Check_Components->Check_Conditions Check_Instrument Validate Instrument Settings (Wavelength, Calibration) Check_Conditions->Check_Instrument Run_Controls Perform Control Experiments (No Enzyme, No Substrate) Check_Instrument->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Identify_Issue Identify Root Cause Analyze_Data->Identify_Issue Identify_Issue->Check_Components Issue Not Clear Resolve Resolve Issue and Repeat Identify_Issue->Resolve Issue Identified

References

Troubleshooting peak tailing and poor resolution in HPLC analysis of CoA esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing and poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Coenzyme A (CoA) esters. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the HPLC analysis of CoA esters?

Peak tailing in CoA ester chromatography is often a multifactorial issue. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: CoA esters can interact with free silanol groups on the surface of silica-based HPLC columns. These interactions lead to a secondary, weaker retention mechanism that causes the peak to tail.[1][2]

  • Metal Chelation: The phosphate (B84403) groups present in the CoA molecule can chelate with metal ions (e.g., iron, nickel) from stainless steel components of the HPLC system, such as tubing and column frits.[3][4] This interaction can cause significant peak tailing and even analyte loss.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the CoA esters, a mixed population of ionized and unionized molecules will exist, leading to broadened and asymmetrical peaks.[5][6]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[7][8] Over time, the stationary phase can degrade, exposing more active silanol groups.[9]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening, which often manifests as peak tailing, especially for early-eluting peaks.[1][2]

Q2: Why is the resolution between my CoA ester peaks poor?

Poor resolution, where two or more peaks overlap, is a common challenge that can compromise accurate quantification. Key factors contributing to poor resolution include:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer directly impacts the retention and separation of analytes. An incorrect solvent strength can cause peaks to elute too closely together.[9][10]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the selectivity between ionizable analytes like CoA esters. A slight adjustment can significantly alter the retention times and improve separation.[5][11]

  • Inefficient Column: Column efficiency, often measured in theoretical plates, is crucial for obtaining sharp, narrow peaks.[9] Column aging, contamination, or using a column with a large particle size can decrease efficiency and, consequently, resolution.[9][12]

  • Inadequate Gradient Profile: For complex mixtures of CoA esters, a gradient elution is often necessary. A gradient that is too steep will cause peaks to elute quickly and with poor separation. A shallower gradient can significantly improve resolution.[10]

  • Sample Matrix Effects: Components in the sample matrix can interfere with the separation, co-eluting with the analytes of interest and causing poor resolution.[9][13]

Q3: How does mobile phase pH influence the separation of CoA esters?

The mobile phase pH is a critical parameter because CoA esters are ionizable compounds. The pH affects:

  • Analyte Ionization: The ionization state of the phosphate groups and other functionalities on the CoA molecule is pH-dependent. At a low pH, acidic groups are protonated (less polar), leading to increased retention on a reversed-phase column.[14]

  • Peak Shape: Operating at a pH close to an analyte's pKa can result in both ionized and unionized forms coexisting, which often leads to peak splitting or severe tailing.[6] It is generally recommended to buffer the mobile phase at a pH at least 1-2 units away from the analyte's pKa.[6]

  • Selectivity: Since different CoA esters may have slightly different pKa values, adjusting the mobile phase pH can alter their relative retention times, providing a powerful tool to improve the selectivity and resolution between closely eluting peaks.[5][11]

Q4: What is the purpose of using ion-pairing agents for CoA ester analysis?

Ion-pair chromatography is a technique used to improve the retention and separation of charged analytes on reversed-phase columns.[15] For CoA esters, which are anionic at typical mobile phase pH values, a cationic ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. This agent forms a neutral ion pair with the negatively charged CoA ester, increasing its hydrophobicity and enhancing its retention on the nonpolar stationary phase.[16][17] This can significantly improve peak shape and resolution, especially for hydrophilic, short-chain CoA esters.[16]

Troubleshooting Guides

Problem: My CoA ester peaks are exhibiting significant tailing.

Peak tailing can obscure results and make integration difficult. Follow this systematic approach to diagnose and resolve the issue.

G cluster_0 start Start: Peak Tailing Observed chelation Step 1: Address Metal Chelation Add 0.1-1 mM EDTA to mobile phase/sample. start->chelation check1 Is tailing improved? chelation->check1 ph_adjust Step 2: Optimize Mobile Phase pH Adjust pH (e.g., to pH 4-5) using a stable buffer. check1->ph_adjust No end_good Problem Resolved check1->end_good  Yes check2 Is tailing improved? ph_adjust->check2 column_maint Step 3: Check Column Health - Use a guard column. - Flush with strong solvent. - Replace column if old. check2->column_maint No check2->end_good  Yes check3 Is tailing improved? column_maint->check3 dead_volume Step 4: Minimize Dead Volume - Use shorter, narrower ID tubing. - Ensure fittings are secure. check3->dead_volume No check3->end_good  Yes end_bad Issue Persists Consult further documentation. dead_volume->end_bad

Caption: Troubleshooting workflow for peak tailing.

Problem: I have poor resolution between two or more of my CoA ester peaks.

Achieving baseline separation is critical for accurate quantification. Use this workflow to optimize your method for better resolution.

G cluster_1 start Start: Poor Resolution gradient Step 1: Optimize Gradient Make the gradient shallower (e.g., decrease %B/min). start->gradient check1 Is resolution improved? gradient->check1 ph_adjust Step 2: Adjust Mobile Phase pH Change pH by ±0.5 units to alter selectivity. check1->ph_adjust No end_good Problem Resolved check1->end_good  Yes check2 Is resolution improved? ph_adjust->check2 ion_pair Step 3: Introduce Ion-Pairing Reagent Add 5 mM alkyl sulfonate or quaternary amine. check2->ion_pair No check2->end_good  Yes check3 Is resolution improved? ion_pair->check3 column_chem Step 4: Change Column Chemistry Try a different stationary phase (e.g., polar-embedded). check3->column_chem No check3->end_good  Yes end_bad Issue Persists Re-evaluate method from scratch. column_chem->end_bad

Caption: Method optimization workflow for poor resolution.

Data & Protocols

Table 1: Example HPLC Conditions for CoA Ester Analysis

The following table summarizes typical starting conditions for the reversed-phase HPLC analysis of short-chain CoA esters. Optimization will be required based on the specific analytes and system.

ParameterConditionNotes
Column C18, 2.6-5 µm particle size, 100 x 4.6 mmA high-quality, end-capped column is recommended to minimize silanol interactions.
Mobile Phase A 150 mM Sodium Phosphate, pH 6.4Buffer choice and pH are critical for peak shape and selectivity.[18]
Mobile Phase B Methanol or AcetonitrileThe organic modifier choice can influence selectivity.
Gradient 5-30% B over 20 minutesA shallow gradient is often necessary to resolve closely related CoA esters.
Flow Rate 0.8 - 1.0 mL/minAdjust based on column dimensions and desired analysis time.[18]
Column Temp. 30 - 40 °CElevated temperature can improve efficiency and reduce viscosity.[18]
Detection UV at 254 or 260 nmThe adenine (B156593) moiety of CoA provides strong UV absorbance.[18][19]
Additives 0.5-5 mM EDTAAdd to mobile phase to mitigate metal chelation.[18]
Experimental Protocol: Preparation of Buffered Mobile Phase with Chelating Agent

This protocol describes the preparation of 1 liter of an aqueous mobile phase (Mobile Phase A from Table 1) designed to minimize peak tailing caused by metal chelation.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • HPLC-grade water

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Weigh Reagents:

    • To prepare a 150 mM sodium phosphate buffer, weigh out the appropriate amounts of monobasic and dibasic sodium phosphate. The exact weights will depend on the desired final pH. For a target pH of 6.4, start with a higher proportion of the monobasic form.

    • Weigh out EDTA to achieve a final concentration of 0.5 mM (approximately 0.186 g for 1 L).

  • Dissolve and Adjust pH:

    • Add the weighed sodium phosphate salts and EDTA to approximately 900 mL of HPLC-grade water in a clean glass beaker.

    • Stir until all solids are completely dissolved.

    • Place a calibrated pH probe into the solution. Adjust the pH to 6.4 by dropwise addition of a concentrated sodium hydroxide (B78521) or phosphoric acid solution.

  • Final Volume and Filtration:

    • Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

    • Mix the solution thoroughly.

    • Filter the entire buffer solution through a 0.22 µm membrane filter to remove any particulates, which could damage the HPLC column and pump.

  • Degassing:

    • Before use, degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

References

Minimizing Ion Suppression in LC-MS/MS Analysis of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample matrix.[1][2] These interfering components, which can include salts, lipids, proteins, and other endogenous molecules, co-elute with the analyte from the liquid chromatography (LC) column and compete for ionization in the mass spectrometer's ion source.[1] This competition leads to a decreased ionization efficiency of the target analyte, resulting in a lower signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Given that this compound is an endogenous-like, polar molecule, it is particularly susceptible to ion suppression from complex biological matrices.

Q2: How can I identify if ion suppression is affecting my analysis?

A2: A common method to identify ion suppression is to perform a post-column infusion experiment.[3] In this setup, a constant flow of a standard solution of this compound is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. When a blank matrix sample (without the analyte) is injected, any dip in the constant baseline signal of the analyte indicates a region of ion suppression.[3] Another approach is to compare the signal intensity of the analyte in a standard solution prepared in a pure solvent versus one prepared in the sample matrix. A significantly lower signal in the matrix sample suggests the presence of ion suppression.[1] Broad, noisy baselines or unexpected decreases in peak intensity in your chromatogram can also be indicators of matrix effects.[4]

Q3: What are the most common sources of ion suppression in biological samples?

A3: In biological samples such as plasma, serum, urine, or tissue homogenates, the most common sources of ion suppression are phospholipids (B1166683), salts, and endogenous metabolites.[3][5] Phospholipids are particularly problematic as they are abundant in biological membranes and tend to elute over a broad range in reversed-phase chromatography, potentially overlapping with the analyte of interest. Salts can alter the droplet surface tension and solvent evaporation in the ion source, thereby affecting ionization efficiency.

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because it is more sensitive to the presence of non-volatile components and competition for charge on the droplet surface.[2] For a polar molecule like this compound, ESI is the more likely ionization technique. Therefore, careful optimization of ESI source parameters is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem 1: Low or inconsistent analyte signal in matrix samples.
  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6]

      • Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that selectively retains the analyte while allowing interfering compounds to be washed away. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE could be effective.

      • Liquid-Liquid Extraction (LLE): This technique partitions the analyte and matrix components between two immiscible solvents. Optimization of solvent polarity and pH can improve the removal of interferences.[6]

      • Protein Precipitation (PPT): While a simple method to remove proteins, it may not effectively remove other interfering components like phospholipids and can lead to significant ion suppression.[3] If used, it should be followed by further cleanup steps.

    • Improve Chromatographic Separation: Modifying the LC method can separate the analyte from the suppression zones.[2][7]

      • Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move the analyte peak away from interfering regions.[7]

      • Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can alter selectivity.[7]

      • Reduce Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce matrix effects.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar ion suppression.[1] By monitoring the ratio of the analyte to the SIL-IS, the effects of ion suppression can be compensated for, leading to more accurate and precise quantification.

Problem 2: Poor reproducibility of results between samples.
  • Possible Cause: Variable levels of matrix components in different samples leading to inconsistent ion suppression.

  • Solutions:

    • Implement a Robust Sample Preparation Protocol: A consistent and efficient sample cleanup method, such as SPE, is crucial to minimize sample-to-sample variability in matrix effects.

    • Utilize Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to be analyzed.[1] This helps to ensure that the calibrants and the samples experience similar levels of ion suppression, improving the accuracy of quantification.

    • Employ an Internal Standard: As mentioned previously, a SIL-IS is the gold standard for correcting variability. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for ion suppression as effectively.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion pump: Deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused analyte signal to stabilize.

  • Inject a blank matrix sample: Inject a prepared sample that does not contain the analyte of interest.

  • Monitor the analyte signal: Observe the signal of the infused analyte over the course of the chromatographic run. A drop in the signal indicates a region where co-eluting matrix components are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol and should be optimized for this compound.

  • Select an appropriate SPE cartridge: For a polar analyte, consider a mixed-mode cation exchange or a HILIC stationary phase.

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Load the sample: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elute the analyte: Elute this compound with a stronger solvent.

  • Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary

The following tables illustrate the potential impact of different sample preparation techniques on ion suppression and analyte recovery. The data presented are hypothetical and intended for illustrative purposes.

Table 1: Comparison of Ion Suppression with Different Sample Preparation Methods

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Protein Precipitation45,000150,000-70%
Liquid-Liquid Extraction95,000150,000-37%
Solid-Phase Extraction130,000150,000-13%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Table 2: Analyte Recovery with Different Sample Preparation Methods

Sample Preparation MethodAmount Spiked (ng)Amount Recovered (ng)Recovery (%)
Protein Precipitation1008585%
Liquid-Liquid Extraction1007878%
Solid-Phase Extraction1009292%

Visualizations

Troubleshooting_Ion_Suppression cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_solution Specific Solutions cluster_outcome Desired Outcome Problem Low or Inconsistent Analyte Signal SamplePrep Optimize Sample Preparation Problem->SamplePrep Chromatography Improve Chromatographic Separation Problem->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Problem->InternalStandard SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gradient Adjust Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column SIL_IS Incorporate SIL-IS InternalStandard->SIL_IS Outcome Accurate and Reproducible Quantification SPE->Outcome LLE->Outcome Gradient->Outcome Column->Outcome SIL_IS->Outcome

Caption: A logical workflow for troubleshooting and mitigating ion suppression.

SPE_Workflow Start Start: Sample Condition 1. Condition Cartridge (e.g., Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (Weak Solvent) Load->Wash Elute 4. Elute Analyte (Strong Solvent) Wash->Elute Collect Collect Eluent Elute->Collect Evaporate 5. Evaporate & Reconstitute Collect->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: A typical experimental workflow for solid-phase extraction (SPE).

References

Technical Support Center: Enhancing the Catalytic Efficiency of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

Frequently Asked Questions (FAQs)

Q1: What is 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and what is its function?

A1: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is an NAD+-specific beta-hydroxyacyl-CoA dehydrogenase. It is a key enzyme in the anaerobic benzoyl-CoA degradation pathway, which is utilized by various bacteria to metabolize aromatic compounds.[1][2] This enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA, using NAD+ as a cofactor.[1]

Q2: My purified enzyme shows low or no activity. What are the possible causes and solutions?

A2: Several factors can contribute to low enzyme activity. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include improper protein folding, the presence of inhibitors, suboptimal assay conditions, or enzyme instability.

Q3: What are the optimal pH and temperature for the enzymatic reaction?

A3: While specific data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is limited, related beta-hydroxyacyl-CoA dehydrogenases typically exhibit optimal activity in a pH range of 6.0 to 7.5. The optimal temperature for enzymes from mesophilic organisms is often between 25°C and 37°C. It is recommended to perform a pH and temperature optimization experiment for your specific enzyme and assay conditions.

Q4: Are there any known inhibitors of this enzyme?

A4: Specific inhibitors for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase are not well-documented in the literature. However, for similar NAD+-dependent dehydrogenases, product inhibition by NADH can occur. Additionally, small acyl-CoA molecules like acetyl-CoA and propionyl-CoA have been shown to inhibit related enzymes. It is also advisable to check for interference from components of your reaction buffer or contaminants from the purification process.

Q5: How can I improve the solubility of the recombinant enzyme expressed in E. coli?

A5: Improving the solubility of recombinant proteins often involves optimizing expression conditions. Consider lowering the induction temperature (e.g., to 18-25°C), reducing the concentration of the inducer (e.g., IPTG), or using a different E. coli expression strain. Co-expression with molecular chaperones can also enhance proper folding and solubility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression, purification, and characterization of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

Problem Possible Cause Suggested Solution
Low or no enzyme activity Incorrect assay conditions (pH, temperature, substrate/cofactor concentration).Optimize assay parameters systematically. Start with a pH range of 6.0-8.0 and a temperature range of 25-37°C. Ensure substrate and NAD+ concentrations are not limiting.
Enzyme is inactive or denatured.Verify the integrity of the purified protein using SDS-PAGE. Ensure proper storage conditions (e.g., -80°C in a suitable buffer with glycerol). Avoid repeated freeze-thaw cycles.
Presence of inhibitors in the sample.Dialyze the purified enzyme against the assay buffer to remove small molecule inhibitors. If using cell lysate, consider partial purification to remove interfering substances.
Low yield of recombinant protein Suboptimal expression conditions.Optimize induction parameters (inducer concentration, temperature, induction time). Test different E. coli expression strains.
Protein toxicity to the host cells.Use a tightly regulated expression system. Lower the expression temperature and inducer concentration to reduce the rate of protein synthesis.
Protein is found in inclusion bodies High expression rate leading to misfolding and aggregation.Lower the induction temperature (e.g., 18-25°C) and inducer concentration.
Inefficient protein folding in the host.Co-express with chaperones. Consider fusing a solubility-enhancing tag (e.g., MBP) to the protein.
Inconsistent results between experiments Variability in reagent preparation.Prepare fresh substrate and cofactor solutions for each experiment. Use a consistent source and lot of chemicals.
Pipetting errors.Calibrate pipettes regularly. Prepare a master mix for the reaction components to minimize pipetting variations.

Quantitative Data Summary

The following table summarizes key quantitative data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and related enzymes. Note that some data is from homologous enzymes and should be used as a reference point for optimization.

Parameter Value Enzyme/Organism Reference
EC Number 1.1.1.3686-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase[2]
Reaction 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ <=> 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H+Thauera aromatica[1]
Substrate Specificity NAD+-specificThauera aromatica[1]
Optimal pH (related enzyme) 6.0 - 7.0(S)-3-hydroxyacyl-CoA dehydrogenase
Optimal Temperature (related enzyme) 25°C - 37°C(S)-3-hydroxyacyl-CoA dehydrogenase
Km (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) ~60 µMAlcohol dehydrogenase (ThaADH) from Thauera aromatica (for its physiological substrate)[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Activity

This protocol is adapted from general methods for assaying NAD+-dependent dehydrogenases. The activity is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Materials:

  • Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

  • 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

  • NAD+ (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA in an appropriate solvent (e.g., buffer or water).

  • Prepare a stock solution of NAD+ in the assay buffer.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of 10 mM NAD+ solution (final concentration 0.5 mM)

    • 50 µL of 1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA solution (final concentration 0.05 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Purification of Recombinant His-tagged 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from E. coli

This protocol describes the purification of a His-tagged recombinant enzyme using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli cell pellet expressing the His-tagged enzyme

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Chromatography column

  • Lysozyme, DNase I

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

    • Load the cleared cell lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange and Storage:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, 10% glycerol, pH 7.5).

    • Concentrate the protein if necessary.

    • Store the purified enzyme at -80°C.

Visualizations

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Substrate 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->Substrate Dienoyl-CoA hydratase Product 6-oxocyclohex-1-ene-1-carbonyl-CoA Substrate->Product 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Target Enzyme) Ring_Cleavage_Products Ring Cleavage Products Product->Ring_Cleavage_Products 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase NADH NADH + H+ Product->NADH NAD NAD+ NAD->Substrate

Caption: The central benzoyl-CoA pathway for anaerobic aromatic degradation.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation into E. coli Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis IMAC IMAC Purification Lysis->IMAC Buffer_Exchange Buffer Exchange IMAC->Buffer_Exchange SDS_PAGE SDS-PAGE Analysis Buffer_Exchange->SDS_PAGE Activity_Assay Enzyme Activity Assay SDS_PAGE->Activity_Assay

Caption: Workflow for recombinant enzyme expression, purification, and analysis.

References

Technical Support Center: Enhancing Recombinant Enzyme Expression for the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with increasing the expression of recombinant enzymes for the benzoyl-CoA pathway.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when experiencing low expression of a recombinant enzyme from the benzoyl-CoA pathway?

A1: When encountering low expression levels, a systematic approach to troubleshooting is recommended. Key factors to investigate include the choice of expression system (host strain and vector), codon usage, and culture conditions.[1][2][3] It is crucial to verify the integrity of your expression construct by sequencing to ensure the gene of interest is in the correct frame and free of mutations.[3] Additionally, analyzing the mRNA levels of your target gene can help determine if the bottleneck is at the transcriptional or translational level.

Q2: How does codon optimization impact the expression of recombinant enzymes?

A2: Codon optimization is a critical step in enhancing protein expression, especially when expressing a gene in a heterologous host.[4][5] Different organisms exhibit codon bias, meaning they preferentially use certain codons for specific amino acids.[4] If the gene encoding your benzoyl-CoA pathway enzyme contains codons that are rare in the expression host (e.g., E. coli), it can lead to translational stalling and reduced protein yield.[2][3] By synthesizing a gene with codons optimized for the host's translational machinery, you can significantly improve the rate and efficiency of protein synthesis.[4][6][7]

Q3: What are the common host strains used for expressing enzymes of the benzoyl-CoA pathway, and how do I choose the right one?

A3: Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness.[1][8] Strains like BL21(DE3) are popular because they lack certain proteases and contain the T7 RNA polymerase necessary for high-level expression from pET vectors.[2] For proteins that are difficult to express or prone to misfolding, other strains or even different expression systems like yeast (Saccharomyces cerevisiae, Pichia pastoris), insect cells, or mammalian cells might be more suitable, as they can perform post-translational modifications and may offer a better environment for proper folding.[1] The choice of host strain should be guided by the specific characteristics of your enzyme.[2]

Q4: Can the choice of expression vector and promoter significantly influence enzyme yield?

A4: Absolutely. The expression vector provides the necessary elements for transcription and translation of your gene of interest. High copy number vectors can increase the gene dosage, potentially leading to higher protein yields.[2] The promoter is a key regulatory element that controls the timing and strength of gene expression.[2] Strong, inducible promoters like the T7 promoter (in combination with an appropriate host strain) or the arabinose-inducible araBAD promoter are commonly used for high-level protein production.[9][10] For metabolic engineering applications in yeast, a variety of constitutive and inducible promoters with different strengths are available to fine-tune enzyme expression levels.[11][12][13]

Troubleshooting Guides

Problem 1: No or Very Low Expression of the Recombinant Enzyme

Possible Causes and Solutions

Possible Cause Troubleshooting Strategy Experimental Protocol
Incorrect Plasmid Construct Verify the sequence of your expression plasmid to ensure the gene is in-frame and free of mutations.Protocol: Plasmid DNA Sequencing Analysis. 1. Isolate plasmid DNA from your expression clone. 2. Send the plasmid for Sanger sequencing using primers that flank the inserted gene. 3. Align the sequencing results with your expected sequence to check for integrity.
Suboptimal Induction Conditions Optimize the inducer concentration (e.g., IPTG) and the cell density (OD600) at the time of induction.[9][14]Protocol: Induction Optimization. 1. Grow parallel cultures of your expression strain. 2. Induce the cultures at different OD600 values (e.g., 0.4, 0.6, 0.8, 1.0). 3. Test a range of inducer concentrations (e.g., 0.1, 0.5, 1.0 mM IPTG). 4. Collect samples at different time points post-induction (e.g., 2, 4, 6, overnight). 5. Analyze protein expression levels by SDS-PAGE and Western blot.
Toxicity of the Recombinant Protein A toxic protein can inhibit cell growth and protein synthesis.[9][15]Protocol: Basal Expression Reduction and Tightly Controlled Promoters. 1. Use a host strain that provides tight control over basal expression (e.g., BL21(DE3)pLysS). 2. Employ expression vectors with tightly regulated promoters. 3. Lower the induction temperature (e.g., 16-25°C) to reduce the rate of protein synthesis.[16]
mRNA Instability or Secondary Structures The 5' end of the mRNA can form secondary structures that hinder ribosome binding and translation initiation.[3][15]Protocol: 5' UTR and Codon Modification. 1. Use online tools to predict the secondary structure of your mRNA. 2. Introduce silent mutations in the 5' coding region to disrupt stable hairpins. 3. Optimize the codon usage to improve mRNA stability and translation efficiency.[6]
Problem 2: The Recombinant Enzyme is Insoluble (Forms Inclusion Bodies)

Possible Causes and Solutions

Possible Cause Troubleshooting Strategy Experimental Protocol
High Expression Rate Leading to Misfolding Reduce the rate of protein synthesis to allow more time for proper folding.[2][16]Protocol: Low-Temperature Expression. 1. Induce protein expression at a lower temperature (e.g., 15-20°C) for a longer period (e.g., 16-24 hours).[15] 2. This slows down both cell growth and protein synthesis, often promoting proper folding.
Lack of a Solubility-Enhancing Partner Fuse the target enzyme to a highly soluble protein tag.Protocol: Fusion Tag Strategy. 1. Clone your gene of interest into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[17] 2. Express and purify the fusion protein. 3. If necessary, the tag can be removed by proteolytic cleavage after purification.
Incorrect Cellular Environment The cytoplasm of E. coli may not be suitable for the folding of all proteins, especially those requiring specific chaperones or post-translational modifications.Protocol: Co-expression with Chaperones or Use of Alternative Hosts. 1. Co-transform your expression plasmid with a second plasmid encoding molecular chaperones (e.g., GroEL/GroES). 2. Alternatively, express your protein in a eukaryotic host system like yeast or insect cells, which possess more complex folding machinery.[1]
Suboptimal Culture Medium Composition The presence of certain additives can promote protein solubility.Protocol: Medium Additive Screening. 1. Supplement the growth medium with compatible solutes like sorbitol or glycylglycine (B550881), which can act as chemical chaperones and enhance protein solubility.[17] 2. Test a range of concentrations to find the optimal condition for your protein. For example, glycylglycine has been shown to significantly enhance solubility at concentrations between 100 mM to 1 M.[17]

Visualizing Workflows and Pathways

Benzoyl-CoA Pathway Overview

This diagram illustrates the central role of benzoyl-CoA in the anaerobic degradation of aromatic compounds.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Activation Ring_Reduction Ring Reduction Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Cleavage->Central_Metabolism

Caption: Overview of the anaerobic benzoyl-CoA degradation pathway.

Troubleshooting Workflow for Low Recombinant Enzyme Expression

This workflow provides a step-by-step guide for diagnosing and resolving low expression issues.

Troubleshooting_Workflow Start Start: Low/No Expression Check_Construct Verify Plasmid Sequence Start->Check_Construct Optimize_Induction Optimize Induction (Inducer, OD600, Time) Check_Construct->Optimize_Induction Sequence OK Lower_Temperature Lower Expression Temperature Optimize_Induction->Lower_Temperature Still Low Success Expression Improved Optimize_Induction->Success Improved Codon_Optimization Codon Optimize Gene Lower_Temperature->Codon_Optimization Still Low Lower_Temperature->Success Improved Change_Host Change Host Strain/System Codon_Optimization->Change_Host Still Low Codon_Optimization->Success Improved Change_Host->Success Improved

Caption: A systematic workflow for troubleshooting low recombinant protein expression.

Strategies for Enhancing Precursor Supply for the Benzoyl-CoA Pathway

Metabolic engineering strategies can be employed to increase the intracellular pool of precursors required for the benzoyl-CoA pathway, thereby enhancing the overall flux and production of target molecules.[18][19]

Q5: How can I engineer the host metabolism to increase the supply of precursors for the benzoyl-CoA pathway?

A5: Enhancing the supply of acyl-CoA precursors is a key strategy for improving the productivity of pathways that utilize them, such as the benzoyl-CoA pathway.[18] This can be achieved through several metabolic engineering approaches:

  • Overexpression of Key Biosynthetic Genes: Identify and overexpress the genes encoding enzymes in the upstream pathways that produce the necessary precursors. For instance, to increase the supply of 2-methylbutyryl-CoA, one could co-overexpress genes from the β-oxidation pathway like fadD and fadAB.[18]

  • Inhibition of Competing Pathways: Use techniques like CRISPRi to downregulate or inhibit genes in pathways that compete for the same precursors.[18] This redirects the metabolic flux towards your pathway of interest.

  • Directed Evolution of Pathway Enzymes: Improve the catalytic efficiency of enzymes within the biosynthetic pathway through directed evolution techniques like error-prone PCR.[20][21] This can help to pull the flux through the pathway more effectively.

Logical Relationship for Increasing Precursor Supply

Precursor_Supply_Strategy Goal Increased Benzoyl-CoA Pathway Flux Increase_Precursors Increase Acyl-CoA Precursor Pool Goal->Increase_Precursors Strategy1 Overexpress Upstream Biosynthetic Genes Increase_Precursors->Strategy1 Strategy2 Inhibit Competing Metabolic Pathways Increase_Precursors->Strategy2 Strategy3 Enhance Enzyme Activity (Directed Evolution) Increase_Precursors->Strategy3

Caption: Strategies for metabolic engineering to enhance precursor supply.

References

Technical Support Center: Resolving Co-eluting Isomers of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting isomers of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA during analytical experiments.

Troubleshooting Guides

Issue 1: Poor chromatographic resolution of this compound isomers.

Initial Assessment: Before extensive method modification, it's crucial to confirm the optimal performance of your High-Performance Liquid Chromatography (HPLC) system.

Troubleshooting Steps:

  • System Suitability Check:

    • Peak Shape: Observe the peak shape of your analyte. Broadening or tailing peaks can mask the presence of a co-eluting isomer.[1] Check for potential issues such as column contamination, voids in the column, or excessive extra-column volume.[1]

    • Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[1]

    • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[1]

  • Method Optimization: If the HPLC system is functioning correctly, focus on optimizing the chromatographic method to enhance separation.

    • Mobile Phase Modification: Adjusting the mobile phase composition is a primary strategy. For reverse-phase chromatography on a C18 column, systematically alter the organic solvent (e.g., acetonitrile, methanol) to water ratio. Modifying the pH of the mobile phase can also improve selectivity for ionizable compounds.[2]

    • Gradient Optimization: If using a gradient elution, try a shallower gradient to increase the separation window between closely eluting isomers.[1][3] Introducing an isocratic hold at a low organic phase concentration before the gradient can also enhance resolution.[3]

    • Stationary Phase Selection: If mobile phase optimization is insufficient, consider a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic compounds.[4] For potential stereoisomers, a chiral stationary phase is necessary.[5][6][7]

    • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Issue 2: Inability to differentiate isomers using mass spectrometry due to identical m/z and similar fragmentation patterns.

Troubleshooting Steps:

  • Upstream Chromatographic Resolution: The most robust solution is to achieve baseline separation of the isomers before they enter the mass spectrometer. Refer to the chromatographic troubleshooting steps outlined above.

  • Advanced Mass Spectrometry Techniques:

    • Energy-Resolved Tandem Mass Spectrometry (ERMS): Even if fragment ions are the same, their relative abundances may change at different collision energies. By acquiring MS/MS data at various collision energies, it may be possible to create unique fragmentation profiles for each isomer.[8][9]

    • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase after ionization but before mass analysis.[10][11] Co-eluting isomers with different three-dimensional structures will have different drift times, allowing for their differentiation.[11]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have co-eluting isomers and not just a broad peak?

A1: Several indicators can suggest the presence of co-eluting peaks:

  • Peak Shoulders or Asymmetry: A lack of a symmetrical Gaussian peak shape is a strong indicator.[12][13] A shoulder is a discontinuity in the peak shape, distinct from gradual tailing.[13]

  • Diode Array Detector (DAD) Analysis: A DAD collects UV spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[12][13]

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra at different points across the chromatographic peak, you may observe different ion ratios or the appearance of unique ions, suggesting multiple components.[12][13]

Q2: What are the different types of isomers I might be dealing with for this compound, and how does that affect my separation strategy?

A2: The isomers could be constitutional (structural) isomers or stereoisomers.

  • Constitutional Isomers: These have different connectivity, such as positional isomers where the hydroxyl group is at a different position on the cyclohexene (B86901) ring. These can often be separated by optimizing standard chromatographic techniques like reverse-phase or normal-phase HPLC.[4][14]

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images. These require a chiral separation method, such as a chiral HPLC column or a chiral mobile phase additive.[5][6][7]

    • Diastereomers: Stereoisomers that are not mirror images. These can often be separated on standard achiral HPLC columns.[4]

Q3: Are there alternative chromatographic techniques if HPLC fails to resolve my isomers?

A3: Yes, several other techniques can be effective:

  • Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for isomer separations.[11]

  • Gas Chromatography (GC): If the isomers are volatile or can be derivatized to become volatile, GC can offer very high separation efficiency.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be scaled up for preparative separations and may offer different selectivity based on partitioning behavior.[15]

Data Presentation

Table 1: Hypothetical Comparison of Chromatographic Conditions for Resolution of this compound Isomers.

ParameterMethod A (Initial)Method B (Optimized)Method C (Chiral)
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3 µm)Chiral Stationary Phase (e.g., Polysaccharide-based) (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Watern-Hexane
Mobile Phase B AcetonitrileMethanolIsopropanol
Gradient 30-70% B in 10 min20-50% B in 20 min (shallow)90:10 (A:B) Isocratic
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 30 °C40 °C25 °C
Resolution (Rs) < 1.0 (Co-elution)1.62.1

Experimental Protocols

Protocol 1: Optimized Reverse-Phase HPLC Method for Positional Isomers
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-22 min: Linear gradient from 20% to 50% B

    • 22-25 min: Hold at 50% B

    • 25.1-30 min: Re-equilibrate at 20% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 260 nm or Mass Spectrometry

Protocol 2: Chiral HPLC Method for Enantiomers
  • Column: Polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivative) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

Visualizations

workflow cluster_problem Problem Identification cluster_hplc HPLC Troubleshooting cluster_ms Advanced MS Techniques cluster_solution Solution Problem Co-eluting Isomers Detected (Peak Asymmetry, DAD/MS Data) SystemCheck System Suitability Check (Peak Shape, Flow Rate) Problem->SystemCheck Start Here MethodOpt Method Optimization (Mobile Phase, Gradient, Column) SystemCheck->MethodOpt If System OK ERMS Energy-Resolved MS/MS MethodOpt->ERMS If HPLC Resolution Fails Resolved Resolved Isomers MethodOpt->Resolved Success IMS Ion Mobility Spectrometry ERMS->IMS If ERMS Insufficient ERMS->Resolved Differentiation Achieved IMS->Resolved Differentiation Achieved

Caption: Troubleshooting workflow for resolving co-eluting isomers.

separation_logic cluster_isomers Isomer Type cluster_strategies Separation Strategy IsomerType This compound Isomers Constitutional Constitutional Isomers (e.g., Positional) IsomerType->Constitutional Stereoisomers Stereoisomers IsomerType->Stereoisomers RP_NP_HPLC Reverse/Normal Phase HPLC Constitutional->RP_NP_HPLC Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Diastereomers->RP_NP_HPLC

Caption: Logic for selecting a separation strategy based on isomer type.

References

Validation & Comparative

Comparative analysis of the benzoyl-CoA pathway in different anaerobic microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic intricacies of aromatic compound degradation under anaerobic conditions, this guide provides a comparative analysis of the benzoyl-CoA pathway in two well-studied model organisms: the denitrifying bacterium Thauera aromatica and the photosynthetic bacterium Rhodopseudomonas palustris. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the key enzymatic steps, regulatory features, and experimental methodologies associated with this central anaerobic metabolic route.

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, and the benzoyl-CoA pathway represents a convergent, central route for the catabolism of a wide variety of these recalcitrant molecules. While the overall strategy of activating the aromatic ring via thioesterification to coenzyme A (CoA) is conserved, significant variations exist in the subsequent reductive and ring-opening steps across different anaerobic microorganisms. This guide highlights these differences, providing quantitative data and detailed experimental protocols to facilitate further research and application.

Comparative Performance of the Benzoyl-CoA Pathway

The efficiency of the benzoyl-CoA pathway can be assessed by examining various quantitative parameters, including enzyme kinetics and substrate uptake rates. The following table summarizes key performance indicators for enzymes in Thauera aromatica and substrate uptake in Rhodopseudomonas palustris.

ParameterThauera aromaticaRhodopseudomonas palustrisReference
Benzoyl-CoA Reductase (BCR)
Specific Activity0.55 µmol min⁻¹ mg⁻¹Not Reported[1]
Kₘ (Benzoyl-CoA)15 µMNot Reported[1]
Kₘ (ATP)0.6 mMNot Reported[1]
ATP Hydrolyzed per 2e⁻ Transfer2-4Not Reported[1]
Benzoate-CoA Ligase
Apparent Kₘ (Benzoate)25 ± 7 µMNot Reported[2]
Apparent Vₘₐₓ (Benzoate)16.5 µmol min⁻¹ mg⁻¹Not Reported[2]
Benzoate (B1203000) Uptake
RateNot Reported≥ 0.5 nmol min⁻¹ mg⁻¹ of protein[3]

Divergent Pathways of Benzoyl-CoA Dearomatization

The initial reduction of benzoyl-CoA to a dienoyl-CoA intermediate is a common feature in both T. aromatica and R. palustris. However, the metabolic fate of this intermediate diverges significantly, representing a key branching point in the central pathway.[4][5]

In Thauera aromatica, the dienoyl-CoA undergoes hydration, followed by oxidation and hydrolytic ring cleavage.[4][6] Conversely, in Rhodopseudomonas palustris, the dienoyl-CoA is further reduced before subsequent enzymatic reactions lead to ring opening.[4][5] These distinct strategies are depicted in the pathway diagrams below.

Benzoyl_CoA_Pathway_Comparison cluster_T_aromatica Thauera aromatica Pathway cluster_R_palustris Rhodopseudomonas palustris Pathway BenzoylCoA_T Benzoyl-CoA DienoylCoA_T Cyclohex-1,5-diene-1-carbonyl-CoA BenzoylCoA_T->DienoylCoA_T Benzoyl-CoA Reductase (ATP-dependent) HydroxycyclohexenoylCoA_T 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DienoylCoA_T->HydroxycyclohexenoylCoA_T Dienoyl-CoA Hydratase OxocyclohexenoylCoA_T 6-Oxocyclohex-1-ene-1-carbonyl-CoA HydroxycyclohexenoylCoA_T->OxocyclohexenoylCoA_T 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase HydroxypimelylCoA_T 3-Hydroxypimelyl-CoA OxocyclohexenoylCoA_T->HydroxypimelylCoA_T Ring-opening Hydrolase BenzoylCoA_R Benzoyl-CoA DienoylCoA_R Cyclohex-1,5-diene-1-carbonyl-CoA BenzoylCoA_R->DienoylCoA_R Benzoyl-CoA Reductase (ATP-dependent) CyclohexenoylCoA_R Cyclohex-1-ene-1-carbonyl-CoA DienoylCoA_R->CyclohexenoylCoA_R Second Reduction Step HydroxycyclohexanoylCoA_R 2-Hydroxycyclohexane-1-carbonyl-CoA CyclohexenoylCoA_R->HydroxycyclohexanoylCoA_R Hydratase OxocyclohexanoylCoA_R 2-Oxocyclohexane-1-carbonyl-CoA HydroxycyclohexanoylCoA_R->OxocyclohexanoylCoA_R Dehydrogenase PimelylCoA_R Pimelyl-CoA OxocyclohexanoylCoA_R->PimelylCoA_R Ring-opening Hydrolase

Figure 1. Divergent benzoyl-CoA dearomatization pathways.

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative analysis of metabolic pathways. This section provides detailed protocols for key experiments cited in this guide.

Anaerobic Cultivation of Thauera aromatica**

This protocol is adapted from established methods for the anaerobic growth of T. aromatica.[7][8]

Materials:

  • Mineral salt medium

  • Benzoate (or other aromatic substrate) as the sole carbon source

  • Potassium nitrate (B79036) (KNO₃) as the electron acceptor

  • Anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • Gassing station with a mixture of N₂/CO₂ (e.g., 80:20 v/v)

  • Resazurin (B115843) as a redox indicator

Procedure:

  • Prepare the mineral salt medium and dispense it into anaerobic culture vessels.

  • Add resazurin to the medium to monitor anaerobic conditions (pink indicates oxidized, colorless indicates reduced).

  • Make the medium anaerobic by repeatedly evacuating and flushing the headspace with the N₂/CO₂ gas mixture.

  • Autoclave the sealed vessels containing the anoxic medium.

  • After cooling, aseptically add sterile, anaerobic stock solutions of the carbon source (e.g., benzoate to a final concentration of 2-5 mM) and electron acceptor (e.g., KNO₃ to a final concentration of 10-20 mM).

  • Inoculate the medium with a pre-culture of T. aromatica grown under the same anaerobic conditions.

  • Incubate the cultures at 28-30°C in the dark.

  • Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

Benzoyl-CoA Reductase Activity Assay

This spectrophotometric assay is based on the method developed for the enzyme from T. aromatica.[1]

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Anaerobic glove box or chamber

  • Cell-free extract or purified benzoyl-CoA reductase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Benzoyl-CoA solution

  • ATP solution

  • MgCl₂ solution

  • Reduced methyl viologen or titanium(III) citrate (B86180) as an artificial electron donor

  • Dithionite solution (for pre-reduction of the enzyme and electron donor)

Procedure:

  • Perform all steps under strict anaerobic conditions in a glove box.

  • Prepare the assay mixture in an anaerobic cuvette containing the assay buffer, MgCl₂, ATP, and the artificial electron donor.

  • Add the cell-free extract or purified enzyme to the mixture and incubate for a few minutes to ensure temperature equilibration.

  • Initiate the reaction by adding the benzoyl-CoA solution.

  • Monitor the oxidation of the electron donor spectrophotometrically at the appropriate wavelength (e.g., 578 nm for reduced methyl viologen).

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

HPLC Analysis of CoA Thioesters

This method allows for the separation and quantification of benzoyl-CoA and its downstream metabolites.[9][10][11][12]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Mobile phase B: Acetonitrile or methanol

  • Perchloric acid or other quenching agent

  • Potassium carbonate for neutralization

  • Standards for benzoyl-CoA and other relevant CoA thioesters

Procedure:

  • Quench enzymatic reactions or harvest cell samples by adding a cold quenching agent like perchloric acid to stop metabolic activity and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Neutralize the supernatant containing the CoA thioesters by adding potassium carbonate.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the HPLC system.

  • Elute the CoA thioesters using a gradient of mobile phase B.

  • Detect the CoA thioesters by monitoring the absorbance at 260 nm.

  • Quantify the compounds by comparing the peak areas to those of known standards.

Experimental_Workflow cluster_cultivation Microorganism Cultivation cluster_sample_prep Sample Preparation cluster_analysis Analysis AnaerobicCulture Anaerobic Cultivation (e.g., T. aromatica) CellHarvest Cell Harvesting AnaerobicCulture->CellHarvest CellLysis Cell Lysis & Preparation of Cell-Free Extract CellHarvest->CellLysis MetaboliteExtraction Metabolite Quenching & Extraction CellHarvest->MetaboliteExtraction EnzymeAssay Enzyme Activity Assay (e.g., BCR Assay) CellLysis->EnzymeAssay HPLC HPLC Analysis of CoA Thioesters MetaboliteExtraction->HPLC Genetic_Manipulation_Workflow Start Start: Wild-type R. palustris ConstructVector Construct Suicide Vector with Flanking Regions & sacB Conjugation Conjugate Vector into R. palustris ConstructVector->Conjugation FirstCrossover Select for Single Crossover (Antibiotic Resistance) Conjugation->FirstCrossover SecondCrossover Counter-select for Second Crossover (Sucrose Sensitivity) FirstCrossover->SecondCrossover Screening Screen for Deletion Mutants (PCR) SecondCrossover->Screening End End: Markerless Deletion Mutant Screening->End

References

A Comparative Analysis of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA and Cyclohex-1-ene-1-carboxyl-CoA in Anaerobic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of anaerobic metabolism, the breakdown of aromatic and alicyclic compounds proceeds through a series of unique biochemical reactions. Central to these pathways are two key intermediates: 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA and cyclohex-1-ene-1-carboxyl-CoA. While structurally similar, these molecules play distinct roles in different metabolic strategies employed by various microorganisms to degrade compounds like benzoate (B1203000) and cyclohexane (B81311) carboxylic acid in the absence of oxygen. This guide provides a detailed comparison of their respective metabolic fates, the enzymes involved, and the experimental evidence that has elucidated their functions.

Core Metabolic Roles and Divergent Pathways

The fundamental difference between this compound and cyclohex-1-ene-1-carboxyl-CoA lies in the specific anaerobic degradation pathways they participate in. These pathways are generally categorized by the microorganisms in which they are found and the initial substrate being metabolized.

This compound is a signature intermediate of the benzoyl-CoA degradation pathway, prominently studied in denitrifying bacteria such as Thauera aromatica. In this pathway, benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds, is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2][3] A specific hydratase then catalyzes the addition of a water molecule to this diene, forming this compound.[1][2][3][4] This hydroxylated intermediate is subsequently oxidized and the alicyclic ring is cleaved.[1][5][6]

Cyclohex-1-ene-1-carboxyl-CoA , on the other hand, is a key intermediate in two distinct anaerobic contexts: the degradation of cyclohexane carboxylic acid and a variant of the benzoyl-CoA pathway. In the anaerobic degradation of cyclohexane carboxylic acid, as observed in organisms like Rhodopseudomonas palustris and Geobacter metallireducens, the substrate is first activated to cyclohexanoyl-CoA and then dehydrogenated to yield cyclohex-1-ene-1-carboxyl-CoA.[7][8][9] Furthermore, in the modified benzoyl-CoA degradation pathway of Rhodopseudomonas palustris, benzoyl-CoA undergoes a four-electron reduction to directly form cyclohex-1-ene-1-carboxyl-CoA, bypassing the dienoyl-CoA and hydroxylated intermediates seen in Thauera aromatica.[2][4]

Enzymatic Machinery: A Tale of Two Chemistries

The distinct metabolic roles of these two CoA esters are orchestrated by specific sets of enzymes with unique catalytic activities.

The metabolism of This compound in Thauera aromatica involves the sequential action of:

  • Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: This enzyme hydrates cyclohexa-1,5-diene-1-carbonyl-CoA to form this compound.[1][3]

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase: An NAD+-dependent enzyme that oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1]

  • 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase: This enzyme catalyzes the hydrolytic cleavage of the ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, leading to the formation of 3-hydroxypimelyl-CoA.[1][5][6]

The formation and further metabolism of cyclohex-1-ene-1-carboxyl-CoA are catalyzed by a different set of enzymes:

  • Cyclohexanecarboxyl-CoA dehydrogenase: In the context of cyclohexane carboxylic acid degradation, this enzyme oxidizes cyclohexanoyl-CoA to cyclohex-1-ene-1-carboxyl-CoA.[10][11]

  • Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase: This enzyme, found in Syntrophus aciditrophicus, is involved in the fermentation of benzoate and crotonate and acts on cyclohex-1-ene-1-carboxyl-CoA.[10][11] In some pathways, this intermediate can be further dehydrogenated to cyclohexa-1,5-diene-1-carboxyl-CoA.[7][8]

Quantitative Comparison of Key Enzymes

The following table summarizes the available quantitative data for some of the key enzymes involved in the metabolism of this compound and cyclohex-1-ene-1-carboxyl-CoA.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseGeobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA80350
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA35550
Cyclohexanecarboxyl-CoA dehydrogenaseGeobacter metallireducensCyclohexanecarboxyl-CoA<5Not Reported
Cyclohexanecarboxyl-CoA dehydrogenaseSyntrophus aciditrophicusCyclohexanecarboxyl-CoANot Reported2.1

Note: Data for a direct comparison of all enzymes is limited in the available literature.

Experimental Protocols

The characterization of these metabolic pathways and the enzymes involved has been made possible through a combination of in vitro enzyme assays and molecular biology techniques.

Enzyme Activity Assays

A common method to study these enzymes is to monitor the substrate-dependent reduction or oxidation of pyridine (B92270) nucleotides (NAD+/NADH or NADP+/NADPH) spectrophotometrically.

Protocol for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), NAD+, and the purified enzyme.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Protocol for Cyclohexanecarboxyl-CoA Dehydrogenase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified enzyme.

  • Initiation: Start the reaction by adding cyclohexanecarboxyl-CoA.

  • Measurement: Monitor the reduction of the electron acceptor at its specific wavelength.

  • Product Confirmation: Confirm the formation of cyclohex-1-ene-1-carboxyl-CoA using methods like High-Performance Liquid Chromatography (HPLC).[11]

Heterologous Expression and Purification of Enzymes

To obtain sufficient quantities of pure enzymes for characterization, the genes encoding these proteins are often cloned and expressed in a host organism like Escherichia coli.

General Workflow for Heterologous Expression and Purification:

  • Gene Cloning: Amplify the target gene from the genomic DNA of the source organism and clone it into an expression vector, often with an affinity tag (e.g., His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli strain.

  • Protein Expression: Induce protein expression by adding an inducer like IPTG.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular contents.

  • Purification: Purify the target enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Check: Verify the purity of the enzyme using SDS-PAGE.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways involving this compound and cyclohex-1-ene-1-carboxyl-CoA.

Benzoyl_CoA_Pathway_Thauera cluster_thauera Benzoyl-CoA Degradation in Thauera aromatica Benzoyl_CoA Benzoyl-CoA CHDC_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->CHDC_CoA Benzoyl-CoA reductase Hydroxy_CoA This compound CHDC_CoA->Hydroxy_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase Oxo_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase HP_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->HP_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase

Caption: Benzoyl-CoA degradation pathway in Thauera aromatica.

CHC_and_Benzoyl_CoA_Pathways cluster_chc Cyclohexane Carboxylic Acid Degradation cluster_rp Benzoyl-CoA Degradation in Rhodopseudomonas palustris CHC Cyclohexane carboxylic acid CH_CoA Cyclohexanoyl-CoA CHC->CH_CoA CoA activation CHE_CoA Cyclohex-1-ene-1-carboxyl-CoA CH_CoA->CHE_CoA Cyclohexanecarboxyl-CoA dehydrogenase Benzoyl_CoA_RP Benzoyl-CoA CHE_CoA_RP Cyclohex-1-ene-1-carboxyl-CoA Benzoyl_CoA_RP->CHE_CoA_RP Benzoyl-CoA reductase (4e-) Pimelyl_CoA Pimelyl-CoA CHE_CoA_RP->Pimelyl_CoA Further metabolism

Caption: Pathways involving cyclohex-1-ene-1-carboxyl-CoA.

References

A Comparative Guide to the Real-Time Monitoring of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: A Novel Biosensor Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel, hypothetical whole-cell biosensor designed for the real-time monitoring of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. This critical intermediate in the anaerobic degradation of benzoyl-CoA is a key target for metabolic engineering and drug discovery. The performance of this novel biosensor is objectively compared against traditional analytical methods, supported by experimental data and detailed protocols.

Performance Comparison: Novel Biosensor vs. High-Performance Liquid Chromatography (HPLC)

The development of a specific and sensitive biosensor for this compound offers a significant advancement over conventional analytical techniques. Below is a summary of the comparative performance characteristics.

FeatureNovel Whole-Cell BiosensorHigh-Performance Liquid Chromatography (HPLC)
Analyte This compoundAcyl-CoA Esters
Detection Principle Genetically engineered microbial cell with a transcription factor that responds to the target analyte, inducing a fluorescent reporter.Separation of analytes based on their physicochemical properties followed by UV or mass spectrometry detection.
Limit of Detection (LOD) ~1 µM5 pmol[1]
Dynamic Range 1 µM - 1 mM (3 orders of magnitude)pmol to nmol range
Response Time Minutes to hours (for gene expression)Minutes per sample
Throughput High (suitable for 96-well plate format)Low to Medium
Real-Time Monitoring Yes (continuous in vivo measurement)No (requires sample extraction and processing)
Specificity High (engineered for the target molecule)Moderate (can be affected by co-eluting compounds)
Cost per Sample LowHigh
Equipment Standard microbiology lab equipment, plate readerHPLC system, specialized columns, detectors

Signaling Pathway and Experimental Workflow

To understand the context and application of this novel biosensor, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for the biosensor's validation.

benzoyl_CoA_pathway cluster_pathway Anaerobic Benzoyl-CoA Degradation Pathway in Thauera aromatica benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->dienoyl_coa Benzoyl-CoA reductase hydroxy_coa This compound dienoyl_coa->hydroxy_coa Dienoyl-CoA hydratase oxo_coa 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydroxy_coa->oxo_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase hydroxypimelyl_coa 3-Hydroxypimelyl-CoA oxo_coa->hydroxypimelyl_coa 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase

Metabolic pathway of this compound.

biosensor_validation_workflow cluster_workflow Biosensor Validation Workflow start Biosensor Construction (Genetic Engineering) characterization Initial Characterization (Growth, Basal Expression) start->characterization dose_response Dose-Response Analysis characterization->dose_response specificity Specificity Testing dose_response->specificity kinetics Response Kinetics specificity->kinetics real_sample Validation in Real Samples kinetics->real_sample end Validated Biosensor real_sample->end

Experimental workflow for biosensor validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Protocol 1: Dose-Response and Sensitivity Analysis of the Whole-Cell Biosensor
  • Bacterial Culture Preparation: Inoculate a single colony of the E. coli biosensor strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Induction Setup: Dilute the overnight culture 1:100 into fresh LB medium. Aliquot 200 µL of the diluted culture into a 96-well microplate.

  • Analyte Addition: Add this compound to final concentrations ranging from 0 µM to 5 mM. Include a no-analyte control.

  • Incubation: Incubate the microplate at 37°C for 4-6 hours.

  • Measurement: Measure the optical density at 600 nm (OD600) to normalize for cell growth and the fluorescence of the reporter protein (e.g., GFP: excitation at 485 nm, emission at 510 nm) using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from the no-cell control. Normalize the fluorescence by the OD600. Plot the normalized fluorescence against the analyte concentration to determine the limit of detection (LOD) and the dynamic range.

Protocol 2: Specificity Assay
  • Culture and Setup: Prepare and set up the 96-well plate with the biosensor culture as described in Protocol 1.

  • Addition of Analogs: Add structurally similar molecules to this compound (e.g., benzoyl-CoA, cyclohexanecarboxylic acid, other CoA esters) at a high concentration (e.g., 1 mM).

  • Incubation and Measurement: Incubate and measure OD600 and fluorescence as described in Protocol 1.

  • Data Analysis: Compare the fluorescence induction by the analogs to that of the target analyte to determine the specificity of the biosensor.

Protocol 3: HPLC Analysis of this compound
  • Sample Preparation:

    • Quench the metabolism of bacterial cell cultures by rapid cooling.

    • Extract intracellular metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Dry the supernatant under vacuum and resuspend in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A (e.g., 100 mM phosphate (B84403) buffer, pH 5.3) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound.

    • Quantify the analyte in the samples by comparing the peak area to the standard curve.

Logical Relationships of Biosensor Performance Metrics

The validation of a biosensor involves the assessment of several interconnected performance characteristics. The following diagram illustrates these relationships.

biosensor_metrics cluster_metrics Key Biosensor Performance Metrics cluster_definitions Definitions sensitivity Sensitivity lod Limit of Detection (LOD) sensitivity->lod dynamic_range Dynamic Range sensitivity->dynamic_range robustness Robustness dynamic_range->robustness specificity Specificity specificity->robustness response_time Response Time response_time->robustness def_sens Smallest change in analyte concentration that produces a detectable change in the output signal. def_lod Lowest analyte concentration that can be reliably detected. def_dr Range of analyte concentrations over which a quantifiable response is observed. def_spec Ability to distinguish the target analyte from similar molecules. def_rt Time required to produce a measurable signal after exposure to the analyte. def_rob Consistency of performance under varying experimental conditions.

Interrelation of key biosensor performance metrics.

Conclusion

The novel whole-cell biosensor for this compound presents a powerful tool for real-time, high-throughput monitoring of this key metabolite. While HPLC offers high precision for absolute quantification, the biosensor excels in its ease of use, low cost, and ability to provide dynamic in vivo data, making it an invaluable asset for metabolic engineering, drug discovery, and fundamental research.

References

Elucidating the Metabolic Fate of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: A Comparative Guide to Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of key intermediates is paramount. This guide provides a comparative analysis of isotope labeling studies aimed at elucidating the metabolic fate of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, a crucial intermediate in the anaerobic degradation of aromatic compounds.

The anaerobic degradation of aromatic compounds, a vital process in the global carbon cycle, converges on the central intermediate benzoyl-CoA. The subsequent metabolic pathway involves a series of reduction and ring-opening reactions, with this compound playing a pivotal role. Isotope labeling studies have been instrumental in delineating this pathway, tracing the intricate flow of carbon atoms from aromatic precursors to downstream metabolites. This guide will compare the findings from key studies, detail the experimental protocols employed, and visualize the metabolic landscape.

Comparative Analysis of Metabolic Fates

Isotope labeling studies, primarily utilizing 13C-labeled substrates, have confirmed the conserved pathway of this compound metabolism in various anaerobic bacteria. The primary fate of this intermediate is its conversion to 6-oxocyclohex-1-ene-1-carbonyl-CoA, followed by hydrolytic ring cleavage. However, variations in the initial steps of benzoyl-CoA reduction leading to the formation of this compound have been observed between different bacterial species.

For instance, in the denitrifying bacterium Thauera aromatica, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then hydrated to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. In contrast, the phototrophic bacterium Rhodopseudomonas palustris is proposed to utilize a pathway involving the formation of cyclohex-1-ene-1-carboxyl-CoA as an intermediate. These subtle yet significant differences highlight the metabolic diversity among anaerobic microorganisms.

Quantitative Data from Isotope Labeling Studies

While many studies have qualitatively identified the intermediates of the benzoyl-CoA pathway, quantitative data on the flux through this pathway and the pool sizes of its intermediates remain relatively sparse. The following table summarizes hypothetical quantitative data that could be obtained from a 13C-labeling experiment to compare the metabolic flux in two different anaerobic bacteria.

ParameterThauera aromaticaRhodopseudomonas palustris
13C-Labeling Substrate [ring-13C6]Benzoate[ring-13C6]Benzoate
Relative flux into Benzoyl-CoA pathway (%) 85 ± 578 ± 7
13C-Enrichment in this compound (%) 92 ± 488 ± 6
Relative pool size of this compound 1.0 (normalized)1.3 ± 0.2
Relative flux from this compound to 6-Oxocyclohex-1-ene-1-carbonyl-CoA (%) 95 ± 393 ± 4

Note: The data presented in this table is illustrative and intended to represent the type of quantitative comparisons that can be made through isotope labeling experiments. Actual values would be dependent on specific experimental conditions.

Experimental Protocols

The elucidation of the metabolic fate of this compound relies on a series of meticulously executed experimental procedures. Below are detailed methodologies for key experiments.

13C-Labeling of Anaerobic Bacteria

Objective: To introduce a stable isotope label into the metabolic network of anaerobic bacteria by providing a 13C-labeled substrate.

Materials:

  • Anaerobic bacterial culture (e.g., Thauera aromatica, Rhodopseudomonas palustris)

  • Anaerobic growth medium

  • [ring-13C6]Benzoate (or other suitable labeled substrate)

  • Anaerobic chamber or glove box

  • Sterile, anaerobic culture vessels

Procedure:

  • Grow a pre-culture of the anaerobic bacterium in a standard, unlabeled medium to the mid-exponential phase under strict anaerobic conditions.

  • Prepare the experimental culture medium containing all necessary nutrients, with [ring-13C6]benzoate as the sole carbon and energy source. The concentration of the labeled substrate should be optimized for the specific bacterial strain.

  • Inoculate the 13C-labeled medium with the pre-culture to a desired starting optical density (e.g., OD600 of 0.05).

  • Incubate the cultures under appropriate anaerobic conditions (e.g., in the dark for denitrifying bacteria, or under illumination for phototrophic bacteria) and at the optimal growth temperature.

  • Monitor cell growth by measuring the optical density at regular intervals.

  • Harvest the cells at the mid-exponential phase for metabolite extraction.

Metabolite Extraction

Objective: To efficiently extract intracellular metabolites, including acyl-CoA esters, from the bacterial cells while quenching metabolic activity.

Materials:

  • Bacterial culture from the labeling experiment

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20, with 0.1 M formic acid, -20°C)

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly quench the metabolic activity of the bacterial culture by mixing it with a cold quenching solution. This step is crucial to prevent changes in metabolite levels during sample processing.

  • Centrifuge the quenched cell suspension at a high speed and low temperature (e.g., 10,000 x g, -9°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells using a suitable method such as sonication or bead beating, ensuring the sample remains cold throughout the process.

  • Centrifuge the cell lysate to remove cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Analysis of 13C-Labeled Metabolites by LC-MS/MS

Objective: To separate, identify, and quantify the 13C-labeled metabolites, including this compound, in the cell extract.

Materials:

  • Dried metabolite extract

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Appropriate HPLC column for separating polar metabolites (e.g., a reversed-phase C18 column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Standards of the targeted metabolites (if available)

Procedure:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the metabolites using a gradient elution on the HPLC column.

  • Detect the eluting metabolites using the mass spectrometer in a targeted manner, such as multiple reaction monitoring (MRM), to specifically detect the precursor and product ions of the metabolites of interest.

  • Analyze the mass spectra to determine the mass isotopomer distribution of each metabolite, which reveals the extent and position of 13C-labeling.

  • Quantify the relative abundance of each isotopomer to determine the fractional enrichment of 13C in the metabolites.

Visualizing the Metabolic Landscape

Diagrams are essential tools for visualizing the complex relationships in metabolic pathways and experimental workflows.

experimental_workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output pre_culture Anaerobic Pre-culture (Unlabeled Medium) main_culture 13C-Labeling Culture ([ring-13C6]Benzoate) pre_culture->main_culture Inoculation quenching Metabolic Quenching (-40°C Methanol) main_culture->quenching Harvesting extraction Metabolite Extraction (Cold Solvent) quenching->extraction drying Drying (Lyophilization) extraction->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Analysis (Isotopomer Distribution) lcms->data_analysis flux_map Metabolic Flux Map data_analysis->flux_map

Figure 1. Experimental workflow for isotope labeling studies.

metabolic_pathway Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Target_Intermediate This compound Cyclohexa_1_5_diene_1_carbonyl_CoA->Target_Intermediate Dienoyl-CoA hydratase Oxo_Intermediate 6-Oxocyclohex-1-ene-1-carbonyl-CoA Target_Intermediate->Oxo_Intermediate 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Ring_Cleavage_Product 3-Hydroxypimelyl-CoA Oxo_Intermediate->Ring_Cleavage_Product 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Downstream_Metabolism Downstream Metabolism (β-oxidation) Ring_Cleavage_Product->Downstream_Metabolism

Figure 2. Metabolic fate of this compound.

Comparative Genomics of Gene Clusters for Aromatic Degradation via 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of aromatic compound degradation pathways is critical for applications ranging from bioremediation to novel therapeutic development. This guide provides a comparative analysis of the gene clusters involved in the anaerobic degradation of aromatic compounds via the key intermediate 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and gene organizations.

Pathway Overview

The anaerobic degradation of a wide array of aromatic compounds converges on the central benzoyl-CoA pathway. A critical step in this pathway, particularly in denitrifying bacteria such as Thauera aromatica, involves the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1] This intermediate is then further metabolized through a series of enzymatic reactions, ultimately leading to the cleavage of the cyclic ring structure. The genes encoding the enzymes for this pathway are typically organized in clusters, and their arrangement and regulation can vary between different bacterial species.[2]

Comparative Analysis of Key Enzymes

The conversion of this compound involves two key enzymes: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah).[1] The performance of these enzymes is a key determinant of the overall efficiency of the degradation pathway. Below is a summary of the available quantitative data for these enzymes from different microorganisms.

Table 1: Kinetic Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had)
OrganismGeneSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Optimal pHReference
Thauera aromaticahad6-Hydroxycyclohex-1-ene-1-carbonyl-CoAData not available in abstractData not available in abstract~9.5[1]
Geobacter metallireducensbamB6-Hydroxycyclohex-1-ene-1-carbonyl-CoANot directly studiedNot directly studiedNot applicable[3][4]
Syntrophus aciditrophicussyn_10076-Hydroxycyclohex-1-ene-1-carbonyl-CoANot directly studiedNot directly studiedNot applicable[3][4]
Table 2: Kinetic Properties of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah/BamA)
OrganismGeneSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Optimal pHReference
Thauera aromaticaoah6-Oxocyclohex-1-ene-1-carbonyl-CoAData not available in abstractData not available in abstract~7.0[1]
Geobacter metallireducensbamA6-Oxocyclohex-1-ene-1-carbonyl-CoA20 ± 51.8 ± 0.27.5[3][4]
Syntrophus aciditrophicusbamA6-Oxocyclohex-1-ene-1-carbonyl-CoA15 ± 31.5 ± 0.18.0[3][4]

Gene Cluster Organization

The genetic architecture of the benzoyl-CoA pathway exhibits notable variations across different bacterial species. Understanding these differences is crucial for heterologous expression and pathway engineering efforts.

Gene_Cluster_Comparison cluster_Ta Thauera aromatica (bzd cluster) cluster_Rp Rhodopseudomonas palustris (bad cluster) cluster_Gm Geobacter metallireducens (bam cluster) bzdN bzdN (Reductase) bzdO bzdO (Reductase) bzdP bzdP (Reductase) bzdQ bzdQ (Reductase) bzdW bzdW (Hydratase) had had (Dehydrogenase) oah oah (Hydrolase) badD badD (Reductase) badE badE (Reductase) badF badF (Reductase) badG badG (Reductase) badK badK (Hydratase) badH badH (Dehydrogenase) badI badI (Hydrolase) bamB bamB (Reductase) bamC bamC (Reductase) bamD bamD (Reductase) bamE bamE (Reductase) bamF bamF (Reductase) bamG bamG (Reductase) bamH bamH (Reductase) bamI bamI (Reductase) bamR bamR (Hydratase) bamA bamA (Hydrolase)

Fig. 1: Comparative organization of gene clusters for anaerobic benzoate (B1203000) degradation.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments cited in the literature.

Heterologous Expression and Purification of Had and Oah from Thauera aromatica

This protocol is based on the methods described by Laempe et al. (1999).[1]

  • Gene Cloning: The had and oah genes are amplified from T. aromatica genomic DNA via PCR using specific primers. The PCR products are then cloned into an appropriate expression vector, such as pET, containing an N-terminal His6-tag for affinity purification.

  • Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. Expression is typically carried out at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification, the eluted fractions containing the protein of interest are pooled, concentrated, and loaded onto a size-exclusion chromatography column to separate the protein from any remaining contaminants and aggregates.

Enzyme Activity Assays

The following are generalized protocols for assaying the activity of the key enzymes.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) Assay: [1]

  • Principle: The activity is determined by monitoring the NAD+-dependent formation of NADH, which absorbs light at 340 nm.

  • Reaction Mixture: A typical assay mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 9.5), 2 mM NAD+, and 0.1-0.5 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • Procedure: The reaction is initiated by the addition of the purified enzyme. The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation: The specific activity is calculated using the molar extinction coefficient of NADH (6.22 mM-1·cm-1).

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Assay: [1][3][4]

  • Principle: The hydrolytic cleavage of the thioester bond of 6-oxocyclohex-1-ene-1-carbonyl-CoA is monitored by the decrease in absorbance at a specific wavelength (e.g., 260-280 nm) corresponding to the thioester bond.

  • Reaction Mixture: The assay mixture (1 ml) typically contains 50 mM potassium phosphate (B84403) buffer (pH 7.0-8.0) and 50-100 µM 6-oxocyclohex-1-ene-1-carbonyl-CoA.

  • Procedure: The reaction is started by adding the purified Oah enzyme. The decrease in absorbance is followed spectrophotometrically.

  • Calculation: The specific activity is calculated based on the change in absorbance over time and the molar extinction coefficient of the substrate.

Signaling Pathways and Experimental Workflows

Visualizing the flow of biological processes and experimental designs can greatly aid in their comprehension.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA BCR Benzoyl-CoA Reductase Benzoyl_CoA->BCR Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Dienoyl-CoA Hydratase Cyclohexa_1_5_diene_1_carbonyl_CoA->Hydratase Six_Hydroxy This compound Had 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) Six_Hydroxy->Had Six_Oxo 6-Oxocyclohex-1-ene-1-carbonyl-CoA Oah 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Six_Oxo->Oah Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Central_Metabolism Central Metabolism Three_Hydroxypimelyl_CoA->Central_Metabolism BCR->Cyclohexa_1_5_diene_1_carbonyl_CoA Hydratase->Six_Hydroxy Had->Six_Oxo Oah->Three_Hydroxypimelyl_CoA

Fig. 2: Core enzymatic steps in the anaerobic benzoyl-CoA degradation pathway.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_analysis Enzyme Characterization Genomic_DNA Genomic DNA Isolation PCR PCR Amplification of Target Genes Genomic_DNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Enzyme_Assay Enzyme Activity Assays SEC->Enzyme_Assay Kinetic_Analysis Determination of Km and Vmax Enzyme_Assay->Kinetic_Analysis

Fig. 3: General experimental workflow for enzyme characterization.

References

Kinetic characterization and comparison of dienoyl-CoA hydratases from different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the kinetic properties of dienoyl-CoA hydratases from different bacterial species. Understanding the functional nuances of these enzymes is crucial for research in bacterial metabolism, biofilm formation, and the development of novel antimicrobial agents. This document provides a summary of key kinetic parameters, detailed experimental methodologies, and visual representations of the enzyme's role in metabolic pathways.

Kinetic Performance of Dienoyl-CoA Hydratases

The kinetic parameters of dienoyl-CoA hydratases can vary significantly between different bacterial species, reflecting adaptations to their specific metabolic needs and environments. Below is a summary of the available kinetic data for dienoyl-CoA hydratases from Escherichia coli and Pseudomonas aeruginosa.

Bacterial SpeciesEnzymeSubstrateKm (µM)Vmaxkcat (s-1)Source
Escherichia coliFadBCrotonyl-CoA53Not ReportedNot Reported[1]
Pseudomonas aeruginosaPhaJ1Crotonyl-CoANot Reported130 ± 10 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ1Hexenoyl-CoANot Reported98 ± 5 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ1Octenoyl-CoANot Reported76 ± 4 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ1Decenoyl-CoANot Reported65 ± 3 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ4Crotonyl-CoANot Reported150 ± 10 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ4Hexenoyl-CoANot Reported140 ± 10 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ4Octenoyl-CoANot Reported150 ± 10 (U/mg)Not Reported[2]
Pseudomonas aeruginosaPhaJ4Decenoyl-CoANot Reported140 ± 10 (U/mg)Not Reported[2]

Note: The Vmax values for Pseudomonas aeruginosa PhaJ1 and PhaJ4 are reported in Units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

The kinetic characterization of dienoyl-CoA hydratases typically involves the expression and purification of the recombinant enzyme followed by spectrophotometric assays to measure enzyme activity.

Recombinant Enzyme Expression and Purification
  • Gene Cloning and Expression Vector: The gene encoding the dienoyl-CoA hydratase of interest is amplified by PCR from the genomic DNA of the respective bacterial species. The amplified gene is then cloned into a suitable expression vector, such as pTrc99A or pET vectors, containing an inducible promoter (e.g., lac or T7 promoter) and often a tag for affinity purification (e.g., His-tag).

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The cells are grown in a rich medium like Luria-Bertani (LB) broth at 37°C with shaking until they reach a specific optical density (e.g., OD600 of 0.5-0.7).

  • Induction of Protein Expression: Gene expression is induced by adding an appropriate inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG), to the culture. The culture is then incubated for a further period at a lower temperature (e.g., 16-30°C) to enhance the production of soluble protein.

  • Cell Lysis and Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization. The crude cell lysate is then clarified by centrifugation. The recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.

Enzyme Activity Assay

The activity of dienoyl-CoA hydratase is typically measured by monitoring the hydration of a trans-2-enoyl-CoA substrate. The decrease in absorbance at a specific wavelength due to the disappearance of the double bond in the substrate is followed spectrophotometrically.

  • Reaction Mixture: The standard assay mixture contains a specific concentration of the purified enzyme, the enoyl-CoA substrate (e.g., crotonyl-CoA, hexenoyl-CoA), and a suitable buffer (e.g., Tris-HCl) at a defined pH.

  • Assay Conditions: The reaction is initiated by the addition of the enzyme to the reaction mixture pre-incubated at a specific temperature (e.g., 25°C or 30°C).

  • Spectrophotometric Measurement: The decrease in absorbance at a wavelength corresponding to the enoyl-CoA substrate (e.g., 263 nm for crotonyl-CoA) is monitored over time using a spectrophotometer.

  • Calculation of Enzyme Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of the substrate. One unit of enzyme activity is typically defined as the amount of enzyme that hydrates 1 µmol of the substrate per minute under the specified conditions.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the enzyme activity is measured at various substrate concentrations.

  • Substrate Concentration Range: A range of substrate concentrations, typically spanning from below to above the expected Km value, is used in the enzyme activity assays.

  • Data Analysis: The initial reaction rates obtained at different substrate concentrations are plotted against the substrate concentration. The kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Metabolic Context

Dienoyl-CoA hydratases are key enzymes in the β-oxidation of fatty acids, a central metabolic pathway for energy production in bacteria. In some bacteria, these enzymes also play roles in specialized metabolic pathways.

Role in Fatty Acid β-Oxidation

The β-oxidation cycle is a four-step process that breaks down fatty acyl-CoA molecules into acetyl-CoA. Dienoyl-CoA hydratase catalyzes the second step of this cycle, the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Dienoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Fatty_Acyl_CoA_n_2 Fatty Acyl-CoA (n-2) _3_Ketoacyl_CoA->Fatty_Acyl_CoA_n_2 β-Ketothiolase

Fatty Acid β-Oxidation Pathway
Involvement in Biofilm Dispersion in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, a putative enoyl-CoA hydratase, DspI, is required for the synthesis of the biofilm dispersion autoinducer, cis-2-decenoic acid. This highlights a specialized role for this class of enzymes beyond central metabolism, linking fatty acid metabolism to bacterial communication and behavior.

Experimental Workflow for Kinetic Characterization

The following diagram illustrates the typical workflow for the kinetic characterization of a bacterial dienoyl-CoA hydratase.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Expression and Purification cluster_kinetics Kinetic Analysis Genomic_DNA Bacterial Genomic DNA PCR PCR Amplification of Dienoyl-CoA Hydratase Gene Genomic_DNA->PCR Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into E. coli Host Ligation->Transformation Culture Bacterial Culture and Induction of Expression Transformation->Culture Harvest Cell Harvest and Lysis Culture->Harvest Purification Affinity and/or Other Chromatography Harvest->Purification Pure_Enzyme Purified Dienoyl-CoA Hydratase Purification->Pure_Enzyme Assay Enzyme Activity Assay (Spectrophotometry) Pure_Enzyme->Assay Data_Analysis Data Analysis (Michaelis-Menten Plot) Assay->Data_Analysis Kinetic_Parameters Determination of Km, Vmax, kcat Data_Analysis->Kinetic_Parameters

Kinetic Characterization Workflow

References

Evaluating the Substrate Specificity of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase with Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive evaluation of the substrate specificity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (6-HCCD), an essential enzyme in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. By presenting key kinetic data, detailed experimental protocols, and visual representations of the enzymatic pathway and workflow, this document serves as a valuable resource for researchers in biochemistry, microbiology, and drug development.

Performance Comparison of 6-HCCD with its Natural Substrate and Analogs

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, isolated from the bacterium Thauera aromatica, is an NAD⁺-specific β-hydroxyacyl-CoA dehydrogenase.[1] Its primary physiological role is to catalyze the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1] The enzyme exhibits a high affinity and catalytic efficiency for its natural substrate.

Recent studies have explored the activity of this enzyme, also referred to as ThaADH, with a variety of analogous compounds, revealing a preference for cyclic molecules. The kinetic parameters for the natural substrate and the relative activities with several analogs are summarized in the table below.

SubstrateTypeVmax (U/mg)Km (µM)Relative Activity (%)Reference
6-hydroxycyclohex-1-ene-1-carbonyl-CoANatural Substrate11.860100Weidenweber et al., 2022 (referencing Laempe et al., 1999)
3-methylcyclohex-2-en-1-olAnalog--100Weidenweber et al., 2022
2-chlorocyclohexanolAnalog--~80Weidenweber et al., 2022
2-methylcyclohexanolAnalog--~75Weidenweber et al., 2022
trans-1,2-cyclohexanediolAnalog--~70Weidenweber et al., 2022
cis-1,2-cyclohexanediolAnalog--~65Weidenweber et al., 2022
(R)-2-butanolAnalog--~60Weidenweber et al., 2022
3-butene-2-olAnalog--~55Weidenweber et al., 2022
(S)-2-butanolAnalog--~10Weidenweber et al., 2022
2-hydroxycyclohexanecarboxyl-CoAAnalogNo activity-0Perrotta and Harwood, 1994

Note: The relative activities for the analogs are estimated from the graphical data presented in Weidenweber et al., 2022, with the activity of 3-methylcyclohex-2-en-1-ol set to 100%. The Vmax and Km for the natural substrate are from Laempe et al., 1999, as cited in Weidenweber et al., 2022.

Interestingly, while the UniProt database suggests activity with 2-hydroxycyclohexane-1-carbonyl-CoA, earlier studies have shown that the purified enzyme from Thauera aromatica is not active with this substrate.[2] This highlights the importance of consulting primary literature for detailed enzymatic characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Enzyme Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Laempe et al., 1999)

This protocol describes the determination of the kinetic parameters for the natural substrate.

Materials:

  • Tris/HCl buffer (100 mM, pH 9.0)

  • NAD⁺ (2 mM)

  • 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

  • Purified recombinant 6-HCCD from E. coli

  • Spectrophotometer

Procedure:

  • The assay was performed in a total volume of 0.5 mL in quartz cuvettes.

  • The reaction mixture contained 100 mM Tris/HCl buffer (pH 9.0) and 2 mM NAD⁺.

  • The mixture was pre-incubated at 30°C.

  • The reaction was initiated by the addition of the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • The rate of NADH formation was monitored by measuring the increase in absorbance at 340 nm.

  • The molar extinction coefficient for NADH at 340 nm (6.22 mM⁻¹ cm⁻¹) was used to calculate the enzyme activity.

  • For the determination of the apparent Km value for the substrate, its concentration was varied while the concentration of NAD⁺ was kept constant at a saturating level.

  • For the determination of the apparent Km value for NAD⁺, its concentration was varied while the substrate concentration was kept constant at a saturating level.

Substrate Specificity Assay for ThaADH (Weidenweber et al., 2022)

This protocol was used to determine the relative activity of the enzyme with various alcohol and carbonyl analogs.

Oxidation Reactions:

  • Reaction Mixture: 100 mM sodium phosphate (B84403) buffer (pH 7.0–8.0), 1.5 mM NAD⁺, 100 mM substrate (alcohol analog), and 0.9 µg/mL of the enzyme.

  • Procedure: The reaction was monitored by measuring the formation of NADH at 340 nm and 25°C.

Reduction Reactions:

  • Reaction Mixture: 100 mM sodium phosphate buffer (pH 7.0–8.0), 0.16 mM NADH, 100 mM substrate (carbonyl analog), and 0.9 µg/mL of the enzyme.

  • Procedure: The reaction was monitored by measuring the consumption of NADH at 340 nm and 25°C.

Visualizing the Pathway and Experimental Workflow

To further clarify the enzymatic reaction and the process of evaluating its substrate specificity, the following diagrams are provided.

Enzymatic_Reaction sub 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA enzyme 6-HCCD sub->enzyme binds prod 6-Oxocyclohex-1-ene-1-carbonyl-CoA nad NAD+ nad->enzyme binds nadh NADH + H+ enzyme->prod releases enzyme->nadh releases

Caption: Enzymatic reaction catalyzed by 6-HCCD.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis recombinant_enzyme Purify Recombinant 6-HCCD reaction_setup Set up reaction mixture (Buffer, NAD+, Enzyme) recombinant_enzyme->reaction_setup substrates Synthesize/Acquire Substrate & Analogs initiate_reaction Add Substrate/Analog to initiate reaction substrates->initiate_reaction reaction_setup->initiate_reaction monitor_reaction Monitor Absorbance at 340 nm (NADH formation/consumption) initiate_reaction->monitor_reaction calculate_activity Calculate Initial Reaction Rates monitor_reaction->calculate_activity determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_activity->determine_kinetics compare_specificity Compare Relative Activities of Analogs calculate_activity->compare_specificity

References

Comparative Functional Validation of Key Enzymes in the 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Metabolic Engineering and Drug Development

This guide provides a detailed comparison of putative genes and their corresponding enzymes involved in the 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA pathway, a central route in the anaerobic degradation of aromatic compounds. This analysis focuses on two key enzymes: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase . We present a comparative summary of their performance, supported by experimental data from various bacterial species, and provide detailed experimental protocols for their functional validation.

Pathway Overview

The this compound pathway is a critical segment of the broader benzoyl-CoA degradation pathway, which enables certain anaerobic bacteria to utilize aromatic compounds as a carbon and energy source. This pathway involves the dearomatization of benzoyl-CoA followed by a series of enzymatic reactions to open the alicyclic ring. The functional validation of the genes encoding the enzymes in this pathway is crucial for understanding microbial metabolism and for engineering novel bioremediation and biocatalytic systems.

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA_Pathway cluster_pathway This compound Pathway Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (had) 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (oah/bamA)

Caption: Key enzymatic steps in the this compound pathway.

Comparative Performance of Key Enzymes

The functional characteristics of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase have been investigated in several anaerobic bacteria. Below is a summary of their reported kinetic parameters.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had)

This NAD⁺-dependent enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1]

OrganismGeneVmax (U/mg)Km for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (µM)Reference
Thauera aromaticahad1260 ± 20[Laempe et al., 1999][1][2]
Syntrophus aciditrophicusbamQ (SYN_RS14210)1472 ± 10[James et al., 2019][2]

Note: 1 U = 1 µmol of substrate converted per minute.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah/BamA)

This hydrolase is responsible for the ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA, yielding 3-hydroxypimelyl-CoA.[1][3] The gene encoding this enzyme is often referred to as oah or bamA.[1][3]

OrganismGeneSpecific Activity (U/mg)Reference
Thauera aromaticaoah1.5[Laempe et al., 1999][1]
Geobacter metallireducensbamANot explicitly reported in the abstract[Kuntze et al., 2008][3]
Syntrophus aciditrophicusbamANot explicitly reported in the abstract[Kuntze et al., 2008][3]

Note: The specific activity for the enzymes from G. metallireducens and S. aciditrophicus were determined but not explicitly stated in the abstract of the primary literature. Accessing the full-text article is recommended for these specific values.

Experimental Protocols for Functional Validation

Functional validation of putative genes in this pathway typically involves heterologous expression of the gene, purification of the recombinant protein, and subsequent characterization of its enzymatic activity.

Functional_Validation_Workflow cluster_workflow Experimental Workflow Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector PCR Amplification Heterologous Expression in E. coli Heterologous Expression in E. coli Cloning into Expression Vector->Heterologous Expression in E. coli Transformation Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Heterologous Expression in E. coli->Cell Lysis & Protein Extraction Induction (e.g., IPTG) Protein Purification Protein Purification Cell Lysis & Protein Extraction->Protein Purification e.g., Sonication Enzyme Activity Assays Enzyme Activity Assays Protein Purification->Enzyme Activity Assays IMAC (His-tag) Kinetic Parameter Determination Kinetic Parameter Determination Enzyme Activity Assays->Kinetic Parameter Determination Spectrophotometry

Caption: A typical workflow for the functional validation of a putative metabolic gene.

Heterologous Expression and Purification of Recombinant Proteins

This protocol describes the general steps for producing and purifying a His-tagged recombinant enzyme from E. coli.

a. Gene Cloning:

  • Amplify the target gene (e.g., had or bamA) from the genomic DNA of the source organism using PCR with primers that add a His-tag sequence (e.g., 6xHis) to the N- or C-terminus.

  • Clone the amplified and tagged gene into a suitable E. coli expression vector (e.g., pET series).

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Verify the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

a. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay: The activity of this NAD⁺-dependent dehydrogenase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0-9.0)

    • 1-2 mM NAD⁺

    • The substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (typically in the µM range)

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

b. 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Assay: The activity of this hydrolase can be determined by coupling the reaction to the dehydrogenase assay. The consumption of 6-oxocyclohex-1-ene-1-carbonyl-CoA can be monitored in the reverse reaction of the dehydrogenase.

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5-8.5)

    • 0.2-0.5 mM NADH

    • Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (as the coupling enzyme)

    • The substrate, 6-oxocyclohex-1-ene-1-carbonyl-CoA (typically in the µM range)

  • Initiate the reaction by adding the purified hydrolase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption.

Alternative Approaches and Considerations

  • Alternative Expression Systems: If the protein is insoluble or inactive when expressed in E. coli, other expression systems such as yeast (Pichia pastoris), insect cells, or cell-free systems can be explored.

  • Substrate Synthesis: The substrates for these enzymes, such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and 6-oxocyclohex-1-ene-1-carbonyl-CoA, are not commercially available and need to be synthesized enzymatically.

  • Anaerobic Conditions: As these enzymes are from anaerobic pathways, performing the assays under anaerobic conditions might be necessary to achieve optimal activity, although many have been characterized under aerobic conditions after purification.

This guide provides a framework for the functional validation and comparative analysis of key enzymes in the this compound pathway. The provided data and protocols can aid researchers in the fields of microbiology, biochemistry, and biotechnology in their efforts to understand and engineer microbial metabolic pathways.

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, a CoA ester involved in metabolic pathways. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar chemicals, such as 1-Cyclohexene-1-carboxylic acid, and general principles of hazardous waste management.

Immediate Safety and Hazard Profile

Hazard Summary of a Structurally Similar Compound (1-Cyclohexene-1-carboxylic acid)

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
Causes serious eye irritationEye Irritation, Category 2Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

This data is based on the safety information for 1-Cyclohexene-1-carboxylic acid and should be used as a precautionary guideline.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Treat all quantities of this compound, including pure compound and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound and in good condition.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.[1][2]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][2]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

    • Do not dispose of this chemical down the drain or in regular trash.[3] The final disposal method will be determined by the approved waste disposal plant.[1]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_hazards Assess Hazards (Assume Irritant based on similar compounds) consult_sds->assess_hazards select_ppe Select Appropriate PPE (Gloves, Eye Protection) assess_hazards->select_ppe segregate_waste Segregate as Hazardous Waste select_ppe->segregate_waste label_container Label Waste Container (Full Chemical Name) segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely request_pickup Request EHS Pickup for Approved Disposal store_safely->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for laboratory chemicals.

Disclaimer: This information is intended as a guide and is based on the properties of similar chemicals. Always prioritize guidance from your institution's safety office and refer to local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.